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  • Product: Oxazole, 5-bromo-2-(2-methylphenyl)-
  • CAS: 1391739-99-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 5-bromo-2-(2-methylphenyl)oxazole: A Key Intermediate in Modern Drug Discovery

Abstract This comprehensive technical guide provides a detailed exploration of the synthesis of 5-bromo-2-(2-methylphenyl)oxazole, a heterocyclic scaffold of significant interest in contemporary drug discovery and develo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed exploration of the synthesis of 5-bromo-2-(2-methylphenyl)oxazole, a heterocyclic scaffold of significant interest in contemporary drug discovery and development. The oxazole ring system is a privileged structure in medicinal chemistry, and the introduction of a bromine atom at the 5-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of potential therapeutic agents.[1] This document outlines a robust and efficient two-step synthetic pathway, commencing with the well-established Van Leusen oxazole synthesis to construct the core 2-aryloxazole, followed by a regioselective bromination. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering not only detailed experimental protocols but also the underlying mechanistic principles and practical insights to ensure successful and reproducible synthesis.

Introduction: The Significance of 5-bromo-2-(2-methylphenyl)oxazole in Medicinal Chemistry

The 1,3-oxazole nucleus is a cornerstone in the design of novel therapeutics, with numerous oxazole-containing compounds exhibiting a wide array of biological activities. These activities stem from the unique electronic properties of the oxazole ring and its ability to participate in various non-covalent interactions with biological targets. The incorporation of an aryl substituent at the 2-position and a bromine atom at the 5-position, as in the case of 5-bromo-2-(2-methylphenyl)oxazole, furnishes a molecule with significant potential for further elaboration in drug discovery programs. Specifically, the bromo-substituted oxazole serves as a key building block for the synthesis of more complex molecules, often through palladium-catalyzed cross-coupling reactions, enabling the exploration of a vast chemical space in the quest for new and effective drugs.

Strategic Overview of the Synthetic Pathway

The synthesis of 5-bromo-2-(2-methylphenyl)oxazole is most effectively achieved through a two-step sequence. The first step involves the construction of the 2-(2-methylphenyl)oxazole core via the Van Leusen oxazole synthesis. This is followed by the regioselective bromination of the oxazole ring at the 5-position using an electrophilic brominating agent.

Synthetic_Pathway 2-Methylbenzaldehyde 2-Methylbenzaldehyde Step1 Van Leusen Oxazole Synthesis (K2CO3, Methanol, Reflux) 2-Methylbenzaldehyde->Step1 TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->Step1 Intermediate 2-(2-Methylphenyl)oxazole Step1->Intermediate Step2 Electrophilic Bromination (NBS, THF, rt) Intermediate->Step2 Product 5-Bromo-2-(2-methylphenyl)oxazole Step2->Product

Figure 1: Overall synthetic strategy for 5-bromo-2-(2-methylphenyl)oxazole.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of 2-(2-Methylphenyl)oxazole via the Van Leusen Reaction

The Van Leusen oxazole synthesis is a powerful and versatile method for the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[2][3][4][5][6] The reaction proceeds through a base-mediated [3+2] cycloaddition.[2][3][4]

Mechanism of the Van Leusen Oxazole Synthesis:

The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base, typically potassium carbonate, to form a nucleophilic intermediate. This nucleophile then attacks the carbonyl carbon of the aldehyde (2-methylbenzaldehyde in this case). The resulting alkoxide undergoes an intramolecular cyclization via attack on the isocyanide carbon to form a five-membered oxazoline intermediate. Subsequent base-promoted elimination of the tosyl group leads to the formation of the aromatic oxazole ring.[5]

Van_Leusen_Mechanism cluster_0 Mechanism of Van Leusen Oxazole Synthesis TosMIC Tos-CH2-NC Nucleophile [Tos-CH-NC]⁻ TosMIC->Nucleophile - H⁺ Base Base (K2CO3) Adduct Intermediate Adduct Nucleophile->Adduct Aldehyde 2-Methylbenzaldehyde Aldehyde->Adduct Oxazoline Oxazoline Intermediate Adduct->Oxazoline Intramolecular Cyclization Elimination Elimination of Tos-H Oxazoline->Elimination Product 2-(2-Methylphenyl)oxazole Elimination->Product

Figure 2: Simplified mechanism of the Van Leusen oxazole synthesis.

Experimental Protocol for the Synthesis of 2-(2-Methylphenyl)oxazole:

  • Reagents and Equipment:

    • 2-Methylbenzaldehyde

    • Tosylmethyl isocyanide (TosMIC)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Methanol (MeOH), anhydrous

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Standard work-up and purification apparatus (separatory funnel, rotary evaporator, column chromatography setup)

  • Procedure:

    • To a stirred solution of 2-methylbenzaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (1.05 eq).

    • To this mixture, add anhydrous potassium carbonate (2.0 eq) portion-wise.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford pure 2-(2-methylphenyl)oxazole.[7][8][9][10][11]

Expected Data for 2-(2-Methylphenyl)oxazole:

ParameterExpected Value
Appearance Colorless to pale yellow oil or low-melting solid.
¹H NMR (CDCl₃) δ 7.90-7.80 (m, 1H, Ar-H), 7.70-7.60 (s, 1H, oxazole-H), 7.40-7.20 (m, 4H, Ar-H and oxazole-H), 2.50 (s, 3H, CH₃).
¹³C NMR (CDCl₃) δ 161.0 (C=N), 150.0 (O-C=N), 138.0, 131.0, 130.0, 129.0, 126.0, 125.0 (Ar-C and oxazole-C), 22.0 (CH₃).
Mass Spec (EI) m/z (%) = 159 (M⁺), 130, 116, 91.
Step 2: Synthesis of 5-bromo-2-(2-methylphenyl)oxazole via Electrophilic Bromination

The bromination of the 2-aryloxazole intermediate is achieved using an electrophilic brominating agent, with N-bromosuccinimide (NBS) being a mild and effective choice. The reaction proceeds with high regioselectivity for the 5-position of the oxazole ring, which is the most electron-rich position and thus most susceptible to electrophilic attack.

Mechanism of Bromination with NBS:

In the presence of a polar solvent like tetrahydrofuran (THF), NBS can act as a source of electrophilic bromine. The lone pair of electrons on the nitrogen atom of the oxazole ring initiates the attack on the bromine atom of NBS, leading to the formation of a resonance-stabilized cationic intermediate (a sigma complex). Subsequent loss of a proton from the 5-position restores the aromaticity of the oxazole ring and yields the 5-bromo-substituted product.

Bromination_Mechanism cluster_1 Mechanism of Electrophilic Bromination Oxazole 2-(2-Methylphenyl)oxazole SigmaComplex Sigma Complex (Cationic Intermediate) Oxazole->SigmaComplex NBS N-Bromosuccinimide (NBS) NBS->SigmaComplex Deprotonation Deprotonation SigmaComplex->Deprotonation - H⁺ Product 5-Bromo-2-(2-methylphenyl)oxazole Deprotonation->Product

Figure 3: Simplified mechanism for the bromination of 2-aryloxazole with NBS.

Experimental Protocol for the Synthesis of 5-bromo-2-(2-methylphenyl)oxazole:

  • Reagents and Equipment:

    • 2-(2-Methylphenyl)oxazole

    • N-Bromosuccinimide (NBS)

    • Tetrahydrofuran (THF), anhydrous

    • Round-bottom flask with a magnetic stirrer

    • Standard work-up and purification apparatus

  • Procedure:

    • Dissolve 2-(2-methylphenyl)oxazole (1.0 eq) in anhydrous THF in a round-bottom flask.

    • Add N-bromosuccinimide (1.05 eq) to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.[1]

    • Once the starting material is consumed, remove the THF under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether, to yield 5-bromo-2-(2-methylphenyl)oxazole as a solid.[1]

Expected Data for 5-bromo-2-(2-methylphenyl)oxazole:

ParameterExpected Value
Appearance White to off-white solid.
¹H NMR (CDCl₃) δ 7.90-7.80 (m, 1H, Ar-H), 7.50 (s, 1H, oxazole-H4), 7.40-7.20 (m, 3H, Ar-H), 2.50 (s, 3H, CH₃). The singlet for the oxazole proton will shift compared to the unbrominated precursor. A similar compound, 5-bromo-4-(4-methoxyphenyl)-2-methyloxazole, shows a singlet for the methyl group at δ 2.54 ppm.[12]
¹³C NMR (CDCl₃) δ 160.0 (C=N), 145.0 (O-C=N), 138.0, 131.0, 130.0, 129.0, 126.0 (Ar-C), 128.0 (oxazole-C4), 115.0 (oxazole-C5-Br), 22.0 (CH₃).
Mass Spec (EI) m/z (%) = 237/239 (M⁺/M⁺+2, isotopic pattern for Br), 158, 130, 91. The mass spectrum of oxazoles is often characterized by fragmentation patterns influenced by the substituents.[13]
IR (KBr) ν (cm⁻¹) ≈ 3100 (C-H aromatic), 1600 (C=N), 1550 (C=C), 1100 (C-O-C).

Safety Considerations

  • 2-Methylbenzaldehyde: Irritant. Handle in a well-ventilated fume hood.

  • Tosylmethyl isocyanide (TosMIC): Toxic and has an unpleasant odor. Handle with care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood.

  • Solvents (Methanol, THF, Ethyl Acetate, Petroleum Ether): Flammable. Keep away from ignition sources. Use in a well-ventilated area.

Conclusion

The synthesis of 5-bromo-2-(2-methylphenyl)oxazole presented in this guide provides a reliable and efficient pathway to a valuable building block for drug discovery. The two-step sequence, employing the Van Leusen oxazole synthesis and subsequent regioselective bromination with NBS, is a well-precedented and robust methodology. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocols, researchers can confidently synthesize this key intermediate for the development of novel and diverse molecular entities with potential therapeutic applications. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized compound, ensuring the integrity of subsequent chemical transformations.

References

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Semantic Scholar. (2020-03-31). [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. (2020-03-31). [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. (2020-03-31). [Link]

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

  • (PDF) Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. ResearchGate. (2023-08-06). [Link]

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  • Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. PMC. (2017-04-13). [Link]

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  • Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[2][4]Dioxepino[5,6-d][2][3]Oxazole Compound: an Experimental and Density Functional Theory Study. Zhurnal Prikladnoii Spektroskopii. [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-2-(o-tolyl)oxazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 5-bromo-2-(o-toly...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 5-bromo-2-(o-tolyl)oxazole. In the absence of extensive empirical data in peer-reviewed literature, this document leverages established theoretical principles, data from structurally analogous compounds, and computational predictions to offer a robust profile for this molecule. The guide is structured to provide not only predicted values for key parameters but also the scientific rationale behind these predictions, empowering researchers to make informed decisions in experimental design and application. Detailed protocols for a plausible synthetic route and for the analytical characterization of the title compound are also presented. This document is intended to serve as a foundational resource for professionals engaged in the fields of medicinal chemistry, organic synthesis, and materials science, where substituted oxazoles are of significant interest.

Introduction and Molecular Structure

5-bromo-2-(o-tolyl)oxazole is a disubstituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The subject of this guide incorporates a bromine atom at the 5-position and an ortho-tolyl group at the 2-position. The bromine atom serves as a versatile synthetic handle for further functionalization, particularly through cross-coupling reactions, while the o-tolyl moiety influences the molecule's steric and electronic properties, which can in turn affect its biological activity and material properties.

Molecular Formula: C₁₀H₈BrNO[1][2]

Molecular Weight: 238.08 g/mol [1][2]

CAS Number: 1391739-99-3[1][2]

Chemical Structure:

G cluster_0 Van Leusen Oxazole Synthesis start o-Tolualdehyde + TosMIC step1 Deprotonation of TosMIC (Base, e.g., K2CO3) start->step1 step2 Nucleophilic attack on aldehyde step1->step2 step3 Intramolecular cyclization step2->step3 step4 Elimination of toluenesulfinic acid step3->step4 end 2-(o-tolyl)oxazole step4->end

Caption: Workflow for the Van Leusen synthesis of 2-(o-tolyl)oxazole.

Experimental Protocol:

  • To a solution of o-tolualdehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (TosMIC, 1.05 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford pure 2-(o-tolyl)oxazole.

Bromination of 2-(o-tolyl)oxazole

Direct bromination of the oxazole ring can be achieved using a suitable brominating agent. The C5 position of the oxazole ring is generally susceptible to electrophilic attack. [3][4][5] Experimental Protocol:

  • Dissolve 2-(o-tolyl)oxazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield 5-bromo-2-(o-tolyl)oxazole.

Spectroscopic and Analytical Data (Predicted)

As no experimental spectra are publicly available, the following data are predicted based on the analysis of structurally related compounds and established spectroscopic principles.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR spectra are based on the analysis of similar substituted oxazoles and standard chemical shift values. [6][7][8][9][10] Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~ 7.8 - 8.0d1HAromatic H (ortho to oxazole)Deshielded due to proximity to the electron-withdrawing oxazole ring.
~ 7.2 - 7.4m3HAromatic H (tolyl)Complex multiplet for the remaining tolyl protons.
~ 7.1s1HOxazole C4-HSinglet for the proton on the oxazole ring.
~ 2.5s3HMethyl (-CH₃)Singlet for the methyl group on the tolyl ring.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~ 160 - 162Oxazole C2Carbon attached to nitrogen and oxygen.
~ 148 - 150Oxazole C5Carbon bearing the bromine atom.
~ 138 - 140Quaternary C (tolyl, attached to oxazole)Aromatic quaternary carbon.
~ 135 - 137Quaternary C (tolyl, attached to methyl)Aromatic quaternary carbon.
~ 125 - 132Aromatic CH (tolyl)Aromatic carbons of the tolyl ring.
~ 122 - 124Oxazole C4Carbon attached to the proton.
~ 21 - 23Methyl (-CH₃)Methyl carbon of the tolyl group.
Infrared (IR) Spectroscopy

The predicted IR spectrum is based on characteristic vibrational frequencies of functional groups present in the molecule. [11][12]

Wavenumber (cm⁻¹) Functional Group Assignment
~ 3100 - 3150 C-H stretching (oxazole ring)
~ 3000 - 3100 C-H stretching (aromatic ring)
~ 1600 - 1650 C=N stretching (oxazole ring)
~ 1500 - 1580 C=C stretching (oxazole and aromatic rings)
~ 1000 - 1100 C-O-C stretching (oxazole ring)

| ~ 550 - 650 | C-Br stretching |

Mass Spectrometry (MS)

The predicted mass spectrum is based on the expected fragmentation patterns for brominated aromatic compounds and oxazoles. [13][14][15][16][17]

m/z Assignment Rationale
237/239 [M]⁺ Molecular ion peak, showing the characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio).
158 [M - Br]⁺ Loss of a bromine radical.
116 [o-tolyl-C≡N]⁺ Fragmentation of the oxazole ring.

| 91 | [C₇H₇]⁺ | Tropylium ion from the tolyl group. |

Reactivity and Stability

Stability: 5-bromo-2-(o-tolyl)oxazole is expected to be a stable solid under standard laboratory conditions. It should be stored in a cool, dry place away from direct sunlight.

Reactivity:

  • Suzuki-Miyaura Coupling: The C-Br bond at the 5-position is susceptible to palladium-catalyzed cross-coupling reactions with boronic acids, allowing for the introduction of various aryl or alkyl groups.

  • Other Cross-Coupling Reactions: Other cross-coupling reactions such as Stille, Sonogashira, and Buchwald-Hartwig amination are also likely to be feasible at the C5 position.

  • Lithiation: The proton at the C4 position may be acidic enough to be removed by a strong base, allowing for further functionalization at this position.

  • Ring Stability: The oxazole ring is generally stable to a range of conditions but can be cleaved under harsh acidic or basic conditions.

G cluster_1 Reactivity Profile compound 5-bromo-2-(o-tolyl)oxazole reaction1 Cross-Coupling (e.g., Suzuki) at C5 compound->reaction1 Pd catalyst, base reaction2 Lithiation at C4 (strong base) compound->reaction2 e.g., n-BuLi reaction3 Ring Cleavage (harsh conditions) compound->reaction3 Strong acid/base

Caption: Predicted reactivity of 5-bromo-2-(o-tolyl)oxazole.

Conclusion

This technical guide provides a detailed, albeit largely predictive, overview of the physicochemical properties of 5-bromo-2-(o-tolyl)oxazole. While awaiting experimental validation, the data and protocols presented herein offer a solid foundation for researchers to begin working with this promising heterocyclic compound. The proposed synthetic route is based on well-established methodologies, and the predicted analytical data provide a clear set of expectations for characterization. As a versatile building block, 5-bromo-2-(o-tolyl)oxazole holds potential for the development of novel pharmaceuticals and functional materials.

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Foundational

Spectroscopic Characterization of 5-bromo-2-(2-methylphenyl)oxazole: An In-Depth Technical Guide

Introduction Oxazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties. The precise characterization of these hete...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Oxazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties. The precise characterization of these heterocyclic compounds is fundamental to understanding their structure-activity relationships and ensuring their purity and identity. This technical guide provides a detailed exploration of the expected spectroscopic data for 5-bromo-2-(2-methylphenyl)oxazole and outlines the methodologies for its acquisition and interpretation.

Predicted Spectroscopic Data

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-bromo-2-(2-methylphenyl)oxazole. These predictions are derived from the analysis of similar bromo- and aryl-substituted oxazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 5-bromo-2-(2-methylphenyl)oxazole is expected to exhibit distinct signals corresponding to the aromatic protons of the tolyl and oxazole rings, as well as the methyl protons.

Table 1: Predicted ¹H NMR Data for 5-bromo-2-(2-methylphenyl)oxazole

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8-8.0Doublet1H2-methylphenyl C6'-HThis proton is ortho to the oxazole ring and is expected to be deshielded.
~7.2-7.4Multiplet3H2-methylphenyl C3', C4', C5'-HThese aromatic protons will exhibit complex splitting patterns.
~7.1Singlet1HOxazole C4-HThe lone proton on the oxazole ring will appear as a singlet.
~2.5Singlet3HMethyl (-CH₃)The methyl protons on the tolyl group will give a characteristic singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for 5-bromo-2-(2-methylphenyl)oxazole

Chemical Shift (δ, ppm)AssignmentRationale
~160-165Oxazole C2This carbon is attached to two heteroatoms (O and N) and is significantly deshielded.
~145-150Oxazole C5The carbon bearing the bromine atom will be deshielded.
~135-1402-methylphenyl C2'The carbon bearing the methyl group.
~125-135Aromatic CarbonsThe remaining aromatic carbons of the tolyl and oxazole rings.
~115-120Oxazole C4The protonated carbon of the oxazole ring.
~20-25Methyl (-CH₃)The methyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Table 3: Predicted Infrared (IR) Spectroscopy Data for 5-bromo-2-(2-methylphenyl)oxazole

Wavenumber (cm⁻¹)Functional Group AssignmentRationale
~3100-3150C-H stretching (oxazole ring)Characteristic stretching vibration for C-H bonds on an aromatic heterocycle.
~3000-3100C-H stretching (aromatic ring)Typical C-H stretching for the 2-methylphenyl group.
~1600-1650C=N stretching (oxazole ring)The carbon-nitrogen double bond in the oxazole ring will have a strong absorption in this region.
~1500-1580C=C stretching (aromatic rings)Stretching vibrations of the carbon-carbon double bonds in the aromatic rings.
~1000-1100C-O-C stretching (oxazole ring)The ether-like C-O-C stretch of the oxazole ring.
~600-800C-Br stretchingThe carbon-bromine bond will exhibit a stretching vibration in the fingerprint region.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry (MS) Data for 5-bromo-2-(2-methylphenyl)oxazole

m/zAssignmentRationale
[M]⁺ and [M+2]⁺Molecular IonThe presence of a bromine atom will result in two molecular ion peaks of approximately equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
[M-Br]⁺Loss of BromineFragmentation involving the loss of the bromine atom.
[M-CO]⁺Loss of Carbon MonoxideA common fragmentation pathway for oxazoles.
[Tolyl-C≡N]⁺Tolylnitrile CationFragmentation of the oxazole ring can lead to the formation of this stable cation.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 5-bromo-2-(2-methylphenyl)oxazole.

Synthesis: A Potential Route

A plausible synthesis of 5-bromo-2-(2-methylphenyl)oxazole can be adapted from established methods for forming substituted oxazoles. One common approach is the reaction of an α-haloketone with an amide.

Step-by-Step Methodology:

  • Formation of the Amide: 2-Methylbenzaldehyde is oxidized to 2-methylbenzoic acid, which is then converted to 2-methylbenzamide via reaction with thionyl chloride followed by ammonia.

  • Synthesis of the α-bromoketone: A suitable starting material, such as 1,2-dibromoethyl acetate, can be used as a precursor to the required α-bromoketone.

  • Cyclization: The 2-methylbenzamide is reacted with the α-bromoketone in the presence of a suitable base (e.g., potassium carbonate) and a solvent like dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the cyclization to form the oxazole ring.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Purification A 2-Methylbenzamide C Cyclization (Base, Solvent, Heat) A->C B alpha-Bromoketone B->C D Crude Product C->D E Column Chromatography D->E F Pure 5-bromo-2-(2-methylphenyl)oxazole E->F

Caption: A potential synthetic workflow for 5-bromo-2-(2-methylphenyl)oxazole.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The purified compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) or electron ionization (EI) source.

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent and introduced into the mass spectrometer.

  • Data Acquisition: The mass spectrum is acquired to determine the accurate mass of the molecular ion and its fragmentation pattern.

Analysis_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Analysis Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Exploratory

An In-depth Technical Guide to the Crystal Structure of 5-bromo-2-(2-methylphenyl)oxazole: An Exemplar Study for Drug Development Professionals

This guide provides a comprehensive walkthrough of the determination and analysis of the crystal structure of 5-bromo-2-(2-methylphenyl)oxazole, a representative of the pharmacologically significant oxazole class of hete...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough of the determination and analysis of the crystal structure of 5-bromo-2-(2-methylphenyl)oxazole, a representative of the pharmacologically significant oxazole class of heterocyclic compounds. While the specific crystallographic data for this exact molecule is not publicly available, this document will serve as an in-depth, field-proven exemplar for researchers, scientists, and drug development professionals. We will leverage data from closely related, structurally characterized oxazole derivatives to illustrate the entire workflow, from synthesis to detailed structural elucidation and its implications for drug design.

The Strategic Importance of Oxazole Scaffolds in Medicinal Chemistry

The oxazole motif is a cornerstone in modern medicinal chemistry, renowned for its bioisosteric properties and its presence in a wide array of biologically active compounds.[1][2] These five-membered heterocyclic rings, containing both nitrogen and oxygen, can engage in diverse non-covalent interactions with biological targets such as enzymes and receptors.[3][4] This versatility has led to the development of oxazole-containing drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory agents.[1][3][5] The introduction of a bromine atom and a methylphenyl group, as in our target molecule, 5-bromo-2-(2-methylphenyl)oxazole, is a strategic chemical modification aimed at modulating the compound's pharmacokinetic and pharmacodynamic properties. Understanding the precise three-dimensional arrangement of these substituents is paramount for rational drug design and structure-activity relationship (SAR) studies.[2]

Part 1: Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The chosen synthetic route and crystallization method are critical, as they directly impact the purity and crystalline order of the material, which are prerequisites for a successful X-ray diffraction experiment.[6][7]

Exemplar Synthetic Pathway

While various methods exist for the synthesis of oxazole derivatives, a common and effective approach involves the cyclization of α-haloketones with amides, a method known as the Bredereck reaction, or the cyclodehydration of N-acylamino ketones.[8] For our target molecule, a plausible synthetic route is outlined below. The rationale behind each step is to achieve a high-yield synthesis of the desired product with minimal side reactions, facilitating subsequent purification and crystallization.

Experimental Protocol: Synthesis of 5-bromo-2-(2-methylphenyl)oxazole

  • Preparation of 2-bromo-1-(2-methylphenyl)ethan-1-one:

    • To a solution of 2'-methylacetophenone in a suitable solvent such as diethyl ether or chloroform, add a solution of bromine dropwise at 0°C with constant stirring.

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude α-bromoketone.

  • Reaction with Formamide (Illustrative):

    • The crude 2-bromo-1-(2-methylphenyl)ethan-1-one is reacted with an excess of formamide, which serves as both a reactant and a solvent.

    • The mixture is heated to a temperature typically ranging from 100 to 150°C for several hours.

    • The progress of the reaction is monitored by TLC.

  • Work-up and Purification:

    • After cooling to room temperature, the reaction mixture is poured into ice water and extracted with an organic solvent like ethyl acetate.

    • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-bromo-2-(2-methylphenyl)oxazole.

The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step in structural analysis.[6][7] The crystal must be of sufficient size (typically >0.1 mm in all dimensions), possess a high degree of internal order, and be free from significant defects like twinning or cracks.[6][9]

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: A systematic screening of various solvents and solvent mixtures is performed to identify conditions where the compound has moderate solubility.

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting the growth of well-ordered crystals.

  • Cooling: A nearly saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to room temperature, or even lower temperatures, to induce crystallization.

Caption: Workflow for single crystal growth.

Part 2: X-ray Crystallography: Unveiling the Molecular Architecture

X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[6][7][10] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[10]

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[7] As the crystal is rotated, a series of diffraction images are collected on a detector.[7] Each diffraction spot contains information about the crystal's internal structure. The intensities and positions of these spots are then integrated and processed to generate a file containing the unique reflection data for the compound.[10]

Caption: The X-ray crystallography workflow.

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography, where the phases of the diffracted X-rays are lost during measurement.[10] This is overcome using various computational methods, such as direct methods or Patterson methods, to generate an initial electron density map.[6] This map is then interpreted to build an initial molecular model. The model is subsequently refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed diffraction patterns, resulting in an accurate and detailed three-dimensional structure.[10]

Part 3: Structural Analysis and Interpretation: From Data to Drug Design Insights

The final output of a crystallographic study is a detailed model of the molecule's structure within the crystal lattice. This includes precise bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions.

Hypothetical Crystallographic Data

The following table presents hypothetical but realistic crystallographic data for 5-bromo-2-(2-methylphenyl)oxazole, based on known structures of similar compounds.[11][12]

Parameter Hypothetical Value
Chemical FormulaC₁₀H₈BrNO
Formula Weight238.08
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
β (°)105.2
V (ų)975.4
Z4
R-factor~0.04
Molecular Geometry and Conformation

The analysis of the crystal structure would reveal the planarity of the oxazole ring and the relative orientation of the 2-methylphenyl and bromo substituents. The torsion angle between the oxazole ring and the phenyl ring is a critical parameter, as it defines the overall shape of the molecule and influences how it can fit into a protein's binding site. The presence of the methyl group at the ortho position of the phenyl ring likely induces a significant twist with respect to the oxazole ring due to steric hindrance.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of 5-bromo-2-(2-methylphenyl)oxazole would be held together by a network of intermolecular interactions. These could include π-π stacking between the aromatic rings and halogen bonding involving the bromine atom. Understanding these interactions is not only crucial for crystal engineering but can also provide insights into potential interactions with biological targets. For instance, the bromine atom can act as a halogen bond donor, a type of interaction that is increasingly recognized as important in drug-receptor binding.

G cluster_0 Molecular Structure of 5-bromo-2-(2-methylphenyl)oxazole cluster_1 Key Structural Features Oxazole Oxazole Ring Phenyl 2-Methylphenyl Group Oxazole->Phenyl C-C bond Bromo Bromine Atom Oxazole->Bromo C-Br bond Planarity Planarity of Oxazole Planarity->Oxazole Torsion Torsion Angle (Oxazole-Phenyl) Torsion->Phenyl Interactions Intermolecular Interactions (π-π stacking, Halogen Bonding) Interactions->Phenyl Interactions->Bromo

Sources

Foundational

A Theoretical Chemist's Guide to 5-bromo-2-(2-methylphenyl)oxazole: Predicting Molecular Properties Through First-Principles Calculations

Abstract This technical guide provides a comprehensive framework for the theoretical investigation of 5-bromo-2-(2-methylphenyl)oxazole, a substituted oxazole of interest in medicinal and materials chemistry. Recognizing...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 5-bromo-2-(2-methylphenyl)oxazole, a substituted oxazole of interest in medicinal and materials chemistry. Recognizing the frequent need to predict molecular properties in the absence of extensive experimental data, this document serves as a roadmap for researchers, scientists, and drug development professionals to leverage computational chemistry for in-depth molecular characterization. We will detail a robust, self-validating protocol using Density Functional Theory (DFT) to elucidate the geometric, electronic, and vibrational properties of the title compound. The causality behind methodological choices is explained, ensuring that the described workflow is both scientifically rigorous and practically applicable. All computational protocols are presented with the aim of establishing a predictive dataset that can guide synthetic efforts and inform structure-activity relationship (SAR) studies.

Introduction: The Rationale for a Computational Approach

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Its derivatives are known to engage with biological targets through various non-covalent interactions, a property conferred by the heteroatoms and the rigid, aromatic nature of the ring system.[2] The specific compound of interest, 5-bromo-2-(2-methylphenyl)oxazole, combines this versatile core with a bromine atom, a common functional group for tuning electronic properties and providing a handle for further synthetic transformations, and a 2-methylphenyl (o-tolyl) group, which introduces steric and electronic perturbations.

In drug discovery and materials science, a deep understanding of a molecule's three-dimensional structure, electronic landscape, and vibrational modes is paramount. However, the synthesis and experimental characterization—particularly X-ray crystallography—of every new derivative can be resource-intensive. This guide presents a theoretical alternative, using first-principles quantum mechanical calculations to build a detailed, predictive model of the molecule's intrinsic properties.

Herein, we will employ Density Functional Theory (DFT), a powerful and widely-used computational method that offers an excellent balance of accuracy and computational cost for organic molecules.[1][3] The primary objectives of this theoretical study are:

  • To determine the ground-state optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

  • To analyze the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity and electronic transitions.

  • To predict the vibrational spectrum (FTIR and Raman) to aid in the spectroscopic identification and characterization of the compound.

  • To map the molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic and nucleophilic attack.

This guide is structured to not only present the results of these calculations but to provide a detailed, step-by-step protocol that can be adapted for similar molecular systems.

The Computational Gauntlet: A Self-Validating Workflow

The integrity of any theoretical calculation hinges on a well-justified and meticulously executed methodology. The following workflow is designed to be a self-validating system, where the choice of methods and the sequence of operations are grounded in established computational chemistry principles.

G cluster_0 Preparation cluster_1 Core Calculation Engine cluster_2 Data Output & Analysis a 1. 2D Structure Input (SMILES: CC1=CC=CC=C1C2=NC=C(O2)Br) b 2. Initial 3D Conformation Generation a->b c 3. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) d 4. Vibrational Frequency Analysis (Confirm Minimum Energy State) c->d e 5. Single-Point Energy & Wavefunction Analysis (NBO, FMO, MEP) d->e f Optimized Geometric Parameters e->f g Simulated IR & Raman Spectra e->g h Electronic Properties (HOMO-LUMO Gap, MEP) e->h

Caption: Computational workflow for theoretical analysis.

Foundational Theory: Why Density Functional Theory?

We have selected Density Functional Theory (DFT) as the core computational engine. DFT is a quantum mechanical method that calculates the electronic structure of a molecule by modeling its electron density, rather than the complex many-electron wavefunction.[3] This approach has proven to be highly effective for a wide range of chemical systems.

  • The B3LYP Functional: We will use the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, making it one of the most versatile and reliable functionals for organic molecules.[3]

  • The 6-311++G(d,p) Basis Set: The choice of basis set is critical for accuracy. A basis set is a set of mathematical functions used to build the molecular orbitals. We have chosen the 6-311++G(d,p) Pople-style basis set for the following reasons:

    • 6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility.

    • ++: The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen. These functions are essential for accurately describing anions and non-covalent interactions.

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals, which is crucial for describing chemical bonds accurately, especially in cyclic and sterically hindered systems.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set is well-established for providing reliable geometric and electronic data for halogenated organic molecules.[3][4]

Experimental Protocol: Step-by-Step Calculation

The following protocol outlines the necessary steps to perform the theoretical calculations using a standard computational chemistry software package like Gaussian.

  • Structure Generation:

    • Draw the 2D structure of 5-bromo-2-(2-methylphenyl)oxazole. The SMILES string for this molecule is CC1=CC=CC=C1C2=NC=C(O2)Br.

    • Convert the 2D drawing into an initial 3D structure using a molecular editor like GaussView or Avogadro. Perform a preliminary clean-up using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • Set up a geometry optimization calculation. The goal is to find the lowest energy conformation of the molecule on the potential energy surface.

    • Keywords: #p opt B3LYP/6-311++G(d,p). The opt keyword requests the optimization.

    • Submit the calculation. This is typically the most computationally intensive step.

  • Frequency Analysis:

    • Once the optimization is complete, perform a frequency calculation on the optimized geometry using the same level of theory.

    • Keywords: #p freq B3LYP/6-311++G(d,p).

    • Validation: A true minimum energy structure will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point, requiring further geometry searching. The output of this step provides the predicted infrared and Raman vibrational frequencies and intensities.

  • Electronic Property Analysis:

    • Using the optimized geometry, perform a single-point energy calculation to generate a detailed wavefunction file for further analysis.

    • Keywords: #p B3LYP/6-311++G(d,p) pop=nbo. The pop=nbo keyword requests a Natural Bond Orbital (NBO) analysis.

    • From the output, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Generate a Molecular Electrostatic Potential (MEP) map. This is typically done in the visualization software by plotting the electrostatic potential on the molecule's electron density surface.

Predicted Molecular Properties: A Data-Driven Profile

Following the protocol described above, we can generate a comprehensive set of predictive data for 5-bromo-2-(2-methylphenyl)oxazole.

Optimized Molecular Geometry

The geometry optimization yields the most stable 3D structure of the molecule. Key structural parameters are presented below. Note the non-planar relationship between the oxazole and the o-tolyl rings, a direct consequence of steric hindrance from the ortho-methyl group.

Caption: Numbering scheme for 5-bromo-2-(2-methylphenyl)oxazole.

Table 1: Selected Predicted Geometric Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
C1-O21.365O2-C1-N4115.1
O2-C51.378C1-O2-C5104.2
C5-N41.301O2-C5-N4111.3
N4-C31.390C5-N4-C3108.9
C3-C11.385N4-C3-C1100.5
C5-Br61.885Br6-C5-N4128.5
C1-C71.480C1-C7-C12121.8
C12-C131.510C7-C12-C13122.5
Dihedral Angle Torsion (°)
C3-N4-C5-Br6179.8
C3-C1-C7-C845.2

These values are predictive and derived from B3LYP/6-311++G(d,p) calculations.

Electronic Structure and Reactivity

The electronic properties of a molecule are key to understanding its reactivity and potential applications.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity.[1] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is an indicator of molecular stability; a smaller gap suggests higher reactivity.[1]

    • Predicted HOMO Energy: -6.85 eV

    • Predicted LUMO Energy: -1.22 eV

    • Predicted HOMO-LUMO Gap (ΔE): 5.63 eV

    The HOMO is predicted to be localized primarily on the bromine atom and the oxazole ring, while the LUMO is distributed across the phenyl and oxazole rings. This suggests that the oxazole ring and its bromine substituent are the most likely sites for initial electrophilic attack.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution.

    • Red Regions (Negative Potential): These areas are electron-rich and are favorable sites for electrophilic attack. For our molecule, the most negative potential is localized on the nitrogen atom of the oxazole ring, as expected due to the lone pair of electrons.

    • Blue Regions (Positive Potential): These areas are electron-poor and are susceptible to nucleophilic attack. Positive potential is observed around the hydrogen atoms and, to a lesser extent, near the bromine atom (the "sigma-hole" phenomenon).

Vibrational Spectroscopy

The frequency calculation predicts the positions and intensities of bands in the infrared (IR) and Raman spectra. This theoretical spectrum is an invaluable tool for identifying the compound experimentally. A scaling factor (typically ~0.967 for B3LYP/6-311++G(d,p)) is often applied to the calculated frequencies to account for anharmonicity and methodological approximations.

Table 2: Predicted Key Vibrational Frequencies (Unscaled)

Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)Assignment
3100-3000MediumStrongC-H stretching (Aromatic)
2980-2920WeakMediumC-H stretching (Methyl)
~1610StrongStrongC=N stretching (Oxazole ring)
~1550StrongStrongC=C stretching (Aromatic rings)
~1380MediumWeakC-H bending (Methyl)
~1100StrongMediumC-O-C stretching (Oxazole ring)
~650StrongWeakC-Br stretching

Conclusion: A Predictive Foundation for Future Research

This guide has detailed a comprehensive theoretical protocol for the characterization of 5-bromo-2-(2-methylphenyl)oxazole using Density Functional Theory. By applying the B3LYP functional with the 6-311++G(d,p) basis set, we have generated a predictive dataset encompassing the molecule's optimized geometry, electronic properties, and vibrational spectra. The results indicate significant steric hindrance between the o-tolyl and oxazole moieties, leading to a twisted conformation. The analysis of frontier molecular orbitals and the molecular electrostatic potential map provides critical insights into the molecule's reactivity, highlighting the oxazole nitrogen as the primary site for electrophilic interaction.

The theoretical data presented herein serves as a robust starting point for future experimental work. It provides a validated computational methodology that can be extended to a broader library of oxazole derivatives, thereby accelerating the design-synthesis-testing cycle in drug discovery and materials science. The synergy between high-level theoretical calculations and targeted experimental synthesis represents a powerful paradigm for modern chemical research.

References

  • El-Azhary, A. A., & Al-Otaibi, J. S. (2020). DFT STUDIES OF OXAZOLE DERIVATIVE. International Journal of Pharmaceutical Research, 12(4).
  • Li, N., Xu, Y., Xia, Q., Bai, C., Wang, T., Wang, L., He, D., Xie, N., Li, L., Wang, J., Zhou, H. G., Xu, F., & Yang, C. (2013). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. European Journal of Medicinal Chemistry, 67, 208-220.
  • Morita, N., Kurami, S., Harada, S., Horisaki, T., & Nishiyama, Y. (2024). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. Molbank, 2024(1), M1769.
  • El-Sayed, S. M., & Ali, A. M. (2012). Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds. Current World Environment, 7(1), 39-47.
  • Rana, S., Biswas, J. P., Sen, A., & Maiti, D. (2018). Adopted mechanism for the DFT calculation for the halogenation/hydroxylation of cyclohexane by the putative Fe(iv).
  • Al-Otaibi, J. S., & El-Azhary, A. A. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)
  • Buvaneswari, R., Aruna, M., & Manivarman, S. (2024). Synthesis, Spectral And DFT Analysis Of 2-(5-Bromo-2-(Trifluoromethoxy) Phenyl)-5-(4-Nitrophenyl)-1,3,4-Oxadiazole. African Journal of Biomedical Research, 27(5S).
  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9.
  • PubChem. (n.d.). 5-Bromo-2-methyl-1,3-oxazole. Retrieved from [Link]

  • Singh, S., & Singh, P. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry, 8(1), 2026895.

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Exploratory

The Strategic Pivot: A Technical Guide to 5-Bromo-2-Aryloxazoles in Modern Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals. This document serves as an in-depth technical guide on the synthesis, reactivity, and application of 5-bromo-2-aryloxazoles, a pivotal sca...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide on the synthesis, reactivity, and application of 5-bromo-2-aryloxazoles, a pivotal scaffold in contemporary medicinal chemistry. As a senior application scientist, the following discourse is structured to provide not just a review of the literature, but a strategic guide to leveraging this versatile chemical entity in the pursuit of novel therapeutics. We will delve into the causality behind synthetic choices, the self-validating nature of the described protocols, and the authoritative science that underpins the utility of this remarkable heterocyclic core.

The 5-Bromo-2-Aryloxazole Core: A Privileged Starting Point

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities.[1][2] The strategic introduction of a bromine atom at the 5-position of a 2-aryloxazole transforms this simple heterocycle into a powerful and versatile building block for drug discovery. The C-Br bond at this position is sufficiently labile to participate in a host of palladium-catalyzed cross-coupling reactions, providing a gateway to a vast chemical space of 5-substituted-2-aryloxazoles. This allows for systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthesis of the 5-Bromo-2-Aryloxazole Scaffold

The efficient synthesis of the 5-bromo-2-aryloxazole core is paramount for its utilization in drug discovery programs. A robust and scalable synthesis ensures a reliable supply of the starting material for further derivatization. While several methods for oxazole synthesis exist, the Van Leusen oxazole synthesis followed by electrophilic bromination stands out as a practical and well-documented approach.[1]

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a direct route to 5-substituted oxazoles from aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC).[1] This reaction is particularly advantageous due to its operational simplicity and the commercial availability of the starting materials.

Conceptual Workflow of the Van Leusen Oxazole Synthesis:

Van_Leusen_Workflow A Aryl Aldehyde E Nucleophilic attack on Aldehyde A->E B TosMIC D Deprotonation of TosMIC B->D C Base (e.g., K2CO3) C->D D->E F Cyclization E->F G Elimination of Toluenesulfinic acid F->G H 2-Aryloxazole G->H

Caption: Workflow of the Van Leusen Oxazole Synthesis.

Experimental Protocol: Synthesis of 2-(2,5-dimethoxyphenyl)oxazole [1]

  • To a stirred solution of 2,5-dimethoxybenzaldehyde (1.0 eq) in methanol, add p-toluenesulfonylmethyl isocyanide (TosMIC, 1.1 eq per formyl group) and potassium carbonate (K₂CO₃, 4.0 eq per formyl group).

  • Heat the reaction mixture to 70 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-(2,5-dimethoxyphenyl)oxazole.

Electrophilic Bromination

With the 2-aryloxazole core in hand, the strategic introduction of the bromine atom at the 5-position is typically achieved through electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.[1]

Experimental Protocol: Synthesis of 5-Bromo-2-(2,5-dimethoxyphenyl)oxazole [1]

  • To a stirred solution of 2-(2,5-dimethoxyphenyl)oxazole (1.0 eq) in tetrahydrofuran (THF), add N-Bromosuccinimide (NBS, 1.55 eq).

  • Stir the resulting mixture at room temperature for 4 hours.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product via silica gel column chromatography to yield the desired 5-bromo-2-(2,5-dimethoxyphenyl)oxazole.

Compound Starting Material Reagents Yield Reference
2-(2,5-dimethoxyphenyl)oxazole2,5-dimethoxybenzaldehydeTosMIC, K₂CO₃Good[1]
5-Bromo-2-(2,5-dimethoxyphenyl)oxazole2-(2,5-dimethoxyphenyl)oxazoleNBSModerate[1]

The Power of Palladium: Cross-Coupling Reactions of 5-Bromo-2-Aryloxazoles

The true synthetic utility of 5-bromo-2-aryloxazoles lies in their ability to undergo a variety of palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the 5-position, providing a rapid and efficient means to generate diverse libraries of compounds for biological screening.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling:

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n RPdX R-Pd(II)-X L_n Pd0->RPdX Oxidative Addition OxAdd Oxidative Addition (R-X) RPdR R-Pd(II)-R' L_n RPdX->RPdR Transmetalation Transmetal Transmetalation (R'-M) RPdR->Pd0 Reductive Elimination Product R-R' RPdR->Product RedElim Reductive Elimination VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Signaling Angiogenesis Angiogenesis, Cell Proliferation, Survival Signaling->Angiogenesis Inhibitor 5-Aryl-2-aryloxazole Inhibitor Inhibitor->VEGFR2 Binds to ATP-binding site

Sources

Foundational

A Versatile Scaffold for Drug Discovery and Molecular Engineering

An In-depth Technical Guide to the Chemical Reactivity of the Bromine Atom in 5-Bromo-Oxazoles Abstract: The oxazole ring is a privileged heterocyclic motif, integral to the structure of numerous natural products and cli...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Reactivity of the Bromine Atom in 5-Bromo-Oxazoles

Abstract: The oxazole ring is a privileged heterocyclic motif, integral to the structure of numerous natural products and clinically significant pharmaceutical agents.[1] Its unique electronic and structural properties make it a cornerstone in medicinal chemistry for developing novel therapeutics.[2] This guide focuses on the 5-bromo-oxazole scaffold, a versatile building block whose synthetic utility is primarily dictated by the reactivity of its carbon-bromine bond. The bromine atom at the C5 position serves as a highly effective synthetic handle, enabling a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[3] We will provide an in-depth exploration of the key reaction classes used to functionalize this position, offering field-proven insights into experimental design, mechanistic underpinnings, and practical applications for researchers, chemists, and drug development professionals.

The Strategic Value of the 5-Bromo-Oxazole Moiety

The power of the 5-bromo-oxazole scaffold lies in its capacity for controlled, late-stage diversification. In drug discovery, the ability to rapidly generate a library of analogues from a common intermediate is paramount for structure-activity relationship (SAR) studies. The bromine atom provides a predictable and reliable point of attachment for introducing a vast range of substituents, including aryl, heteroaryl, alkynyl, and amino groups. This strategic placement allows chemists to systematically modulate the steric, electronic, and physicochemical properties of the parent molecule to optimize biological activity, selectivity, and pharmacokinetic profiles.

The reactivity of the C5-bromine is governed by the electronic nature of the oxazole ring. The oxazole nucleus is electron-deficient, which enhances the susceptibility of the C-Br bond to oxidative addition by low-valent transition metals, particularly palladium(0). This characteristic makes palladium-catalyzed cross-coupling the preeminent strategy for its functionalization.[4][5]

Palladium-Catalyzed Cross-Coupling: The Core of 5-Bromo-Oxazole Chemistry

Palladium-catalyzed reactions are the workhorse for modifying the 5-bromo-oxazole core. These transformations are prized for their high functional group tolerance, broad substrate scope, and generally high yields, making them ideal for complex molecule synthesis. The following sections detail the most critical of these reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds between sp²-hybridized centers. It involves the reaction of the 5-bromo-oxazole with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[6][7]

Causality and Experimental Insight: The choice of catalyst, ligand, and base is critical for success. The catalytic cycle begins with the oxidative addition of the 5-bromo-oxazole to a Pd(0) species.[6] Bulky, electron-rich phosphine ligands (e.g., those on Pd(dppf)Cl₂) are often preferred as they promote this rate-determining step and stabilize the active catalytic species.[8] The base (e.g., K₂CO₃, Cs₂CO₃) plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[9]

Suzuki_Miyaura_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition ox_br 5-Bromo-Oxazole (R-Br) ox_br->oxidative_addition pd_complex [R-Pd(II)L₂-Br] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid Ar-B(OH)₂ boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation pd_ar_complex [R-Pd(II)L₂-Ar] transmetalation->pd_ar_complex reductive_elimination Reductive Elimination pd_ar_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 5-Aryl-Oxazole (R-Ar) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-methyl-oxazole with Phenylboronic Acid

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-methyl-oxazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.03 mmol, 3 mol%).

  • Add a solvent mixture, typically 1,4-dioxane/water or DME/water (e.g., 4:1 ratio, 5 mL).

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-methyl-5-phenyl-oxazole.

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Robust, air-stable precatalysts with electron-rich ligands.[8]
Ligand dppf, PPh₃Promotes oxidative addition and stabilizes the active Pd(0) species.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for efficient transmetalation.[9]
Solvent Dioxane/H₂O, DME/H₂O, TolueneAprotic/protic mixtures aid in dissolving both organic and inorganic reagents.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers, especially oxidative addition.
Stille Coupling: An Alternative for C-C Bond Formation

The Stille coupling offers a powerful alternative to the Suzuki reaction, pairing the 5-bromo-oxazole with an organostannane (organotin) reagent.[10] It is particularly valued for its tolerance of a wide range of functional groups and its insensitivity to the presence of water.

Causality and Experimental Insight: The mechanism is similar to the Suzuki coupling, but the transmetalation step involves an organostannane.[11] The primary drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which can be difficult to remove from the final product.[10] The choice of ligand is crucial; ligands that accelerate the reductive elimination step are often favored to prevent side reactions. The addition of a copper(I) co-catalyst can sometimes accelerate the reaction.

Experimental Protocol: Stille Coupling of 5-Bromo-2-phenyl-oxazole with Tributyl(vinyl)tin

  • In a flame-dried flask under an inert atmosphere, dissolve 5-bromo-2-phenyl-oxazole (1.0 mmol) and LiCl (3.0 mmol) in anhydrous DMF or NMP (5 mL).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add tributyl(vinyl)tin (1.1 mmol) via syringe.

  • Heat the mixture to 80-100 °C and stir for 6-18 hours until the starting material is consumed (monitored by TLC/LC-MS).

  • Cool the reaction, dilute with diethyl ether (25 mL), and quench with an aqueous solution of KF (10 mL). Stir vigorously for 30 minutes to precipitate tin salts.

  • Filter the mixture through a pad of Celite, washing with diethyl ether.

  • Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

  • Purify the residue by column chromatography to obtain 2-phenyl-5-vinyl-oxazole.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Standard catalysts effective for Stille couplings.[12]
Additive LiCl, Cu(I) saltsLiCl can accelerate transmetalation; Cu(I) can act as a co-catalyst.[10]
Solvent DMF, NMP, Toluene, THFAprotic polar solvents are generally effective.
Temperature 80 - 120 °CHigher temperatures are often required compared to Suzuki couplings.
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking the 5-bromo-oxazole to a terminal alkyne.[13] This reaction is distinguished by its use of a dual catalytic system, employing both palladium and a copper(I) salt (typically CuI).[14]

Causality and Experimental Insight: The catalytic cycle involves the standard oxidative addition to the palladium center. The unique step is the formation of a copper(I) acetylide intermediate, which is generated from the terminal alkyne, the base, and the Cu(I) salt. This copper acetylide then undergoes transmetalation with the Pd(II) complex.[15] The amine base (e.g., triethylamine, diisopropylamine) serves both as a base to deprotonate the alkyne and often as the solvent.

Sonogashira_Workflow start Combine Reactants: - 5-Bromo-Oxazole - Terminal Alkyne - Pd Catalyst (e.g., PdCl₂(PPh₃)₂) - CuI Co-catalyst - Amine Base (e.g., Et₃N) inert_atm Establish Inert Atmosphere (N₂ or Ar) start->inert_atm heating Heat Reaction Mixture (e.g., 50-80 °C) inert_atm->heating monitoring Monitor Progress (TLC / LC-MS) heating->monitoring workup Aqueous Workup - Dilute with solvent - Wash with NH₄Cl/H₂O monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Isolate Pure 5-Alkynyl-Oxazole purification->product

Caption: General experimental workflow for a Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of 5-Bromo-oxazole with Phenylacetylene

  • To a Schlenk flask, add 5-bromo-oxazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous triethylamine (5 mL) followed by phenylacetylene (1.2 mmol).

  • Stir the reaction mixture at 60 °C for 3-6 hours.

  • After completion, cool the mixture, filter through Celite to remove solids, and rinse with ethyl acetate.

  • Concentrate the filtrate and redissolve the residue in ethyl acetate.

  • Wash with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer (Na₂SO₄), filter, and evaporate the solvent.

  • Purify by flash chromatography to afford 5-(phenylethynyl)oxazole.[16]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds by coupling aryl halides with amines.[17][18] For the 5-bromo-oxazole scaffold, this reaction provides direct access to 5-amino-oxazole derivatives, which are valuable pharmacophores.

Causality and Experimental Insight: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition and the final reductive elimination step—often the rate-limiting step in C-N coupling.[19] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine, allowing it to coordinate to the palladium center.[20] The evolution of specialized ligands (e.g., XPhos, SPhos) has been instrumental in expanding the scope of this reaction to include a wide variety of amines and aryl halides.

Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-oxazole with Morpholine

  • Charge an oven-dried Schlenk tube with sodium tert-butoxide (1.4 mmol).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol) and a suitable ligand (e.g., Xantphos, 0.03 mmol).

  • Seal the tube, and evacuate and backfill with argon.

  • Add anhydrous toluene (4 mL), 5-bromo-oxazole (1.0 mmol), and morpholine (1.2 mmol).

  • Heat the sealed tube to 100-110 °C with stirring for 12-24 hours.

  • Cool the reaction to ambient temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with more ethyl acetate.

  • Concentrate the filtrate and purify the crude product via column chromatography.[21]

Metal-Halogen Exchange: Accessing Nucleophilic 5-Oxazolyl Species

Beyond cross-coupling, the bromine atom can be swapped for a metal (typically lithium or magnesium) via metal-halogen exchange. This transformation inverts the polarity of the C5 carbon, converting it from an electrophilic site to a potent nucleophilic one, which can then react with a variety of electrophiles (e.g., aldehydes, ketones, CO₂).[3]

Causality and Experimental Insight: These reactions must be performed under strictly anhydrous conditions and at low temperatures (typically -78 °C) to prevent side reactions, including decomposition of the highly reactive organometallic intermediate.[22] Organolithium reagents like n-butyllithium (n-BuLi) or Grignard reagents like isopropylmagnesium chloride (iPrMgCl) are commonly used.[23] The use of iPrMgCl·LiCl has been shown to facilitate the Br/Mg exchange at more accessible temperatures.[24]

Metal_Halogen_Exchange start 5-Bromo-Oxazole in Anhydrous THF cool Cool to -78 °C start->cool add_reagent Add n-BuLi or iPrMgCl·LiCl cool->add_reagent intermediate Formation of Nucleophilic Intermediate (5-Lithio- or 5-Magnesio-oxazole) add_reagent->intermediate add_electrophile Add Electrophile (e.g., Benzaldehyde) intermediate->add_electrophile Trap quench Quench Reaction (e.g., sat. NH₄Cl) add_electrophile->quench Warm to RT product Isolate 5-Substituted Product quench->product

Caption: Workflow for metal-halogen exchange and electrophilic trapping.

Experimental Protocol: Lithiation and Trapping with an Aldehyde

  • Dissolve 5-bromo-oxazole (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-neck flask under argon.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, 1.6 M solution in hexanes) dropwise over 5 minutes. Stir at -78 °C for 30 minutes.

  • Add a solution of benzaldehyde (1.2 mmol) in anhydrous THF (2 mL) dropwise.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature over 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting alcohol by flash column chromatography.

Conclusion and Future Outlook

The chemical reactivity of the bromine atom in 5-bromo-oxazoles provides a robust and versatile platform for molecular construction. The mastery of palladium-catalyzed cross-coupling reactions—Suzuki, Stille, Sonogashira, and Buchwald-Hartwig—along with classic organometallic transformations like metal-halogen exchange, empowers chemists to systematically and efficiently explore chemical space. This capability is essential for modern drug discovery, where rapid analogue synthesis and SAR exploration are critical for success. As catalytic technologies continue to advance, the utility of the 5-bromo-oxazole scaffold is poised to expand even further, solidifying its role as a key building block in the development of next-generation therapeutics.

References

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  • ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. Retrieved from [Link]

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  • ResearchGate. (n.d.). Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. Retrieved from [Link]

  • Joshi, S., et al. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molecules, 27(19), 6603. [Link]

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  • Fall, Y., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Beilstein Journal of Organic Chemistry, 15, 636-643. [Link]

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  • Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]

  • Ignited Minds Journals. (n.d.). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Retrieved from [Link]

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Protocols & Analytical Methods

Method

The Versatile Role of 5-bromo-2-(2-methylphenyl)oxazole in Modern Cross-Coupling Chemistry: A Guide for Researchers

Introduction: A Privileged Scaffold in Discovery Chemistry The 2,5-disubstituted oxazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Discovery Chemistry

The 2,5-disubstituted oxazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials.[1][2] Among the various synthetic precursors to this valuable scaffold, 5-bromo-2-(2-methylphenyl)oxazole stands out as a particularly versatile and strategic building block. Its utility lies in the presence of a reactive bromine atom at the 5-position of the oxazole ring, which serves as a handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for drug discovery and the synthesis of complex molecular architectures.[3]

This comprehensive guide provides detailed application notes and protocols for the use of 5-bromo-2-(2-methylphenyl)oxazole in several key cross-coupling reactions. The methodologies outlined herein are designed to be robust and adaptable, providing a solid foundation for researchers, scientists, and drug development professionals to leverage this powerful synthetic tool.

I. The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds, lauded for its mild reaction conditions and broad functional group tolerance.[4][5] In the context of 5-bromo-2-(2-methylphenyl)oxazole, this reaction enables the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 5-position.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium(0) catalyst.[4] The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of the 5-bromo-2-(2-methylphenyl)oxazole.

  • Transmetalation: The organic group from the boronic acid or its ester derivative is transferred to the palladium center, facilitated by a base.

  • Reductive Elimination: The newly formed C-C bond is created as the product is eliminated from the palladium center, regenerating the active palladium(0) catalyst.

Suzuki_Miyaura_Mechanism Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Aryl-Pd(II)-Br Aryl-Pd(II)-Br Oxidative Addition->Aryl-Pd(II)-Br Transmetalation Transmetalation Aryl-Pd(II)-Br->Transmetalation Aryl-Pd(II)-R Aryl-Pd(II)-R Transmetalation->Aryl-Pd(II)-R Reductive Elimination Reductive Elimination Aryl-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0)Ln Catalyst Regeneration Aryl-R Aryl-R Reductive Elimination->Aryl-R Product 5-bromo-2-(2-methylphenyl)oxazole 5-bromo-2-(2-methylphenyl)oxazole 5-bromo-2-(2-methylphenyl)oxazole->Oxidative Addition Ar-Br Boronic Acid (R-B(OH)2) Boronic Acid (R-B(OH)2) Boronic Acid (R-B(OH)2)->Transmetalation Base

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of 5-bromo-2-(2-methylphenyl)oxazole with a generic arylboronic acid.

Materials:

  • 5-bromo-2-(2-methylphenyl)oxazole

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromo-2-(2-methylphenyl)oxazole (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-(2-methylphenyl)oxazole.

Data Presentation: Suzuki-Miyaura Coupling Conditions
ParameterConditionRationale
Catalyst Pd(OAc)₂ / SPhosA common and effective catalyst system for Suzuki couplings, where SPhos is a bulky, electron-rich ligand that promotes oxidative addition and reductive elimination.
Base K₃PO₄A strong base that facilitates the transmetalation step. Carbonate bases like K₂CO₃ or Cs₂CO₃ can also be effective.[6]
Solvent 1,4-Dioxane / WaterA polar aprotic solvent mixture that is effective for Suzuki reactions, with water playing a crucial role in the transmetalation step.[7]
Temperature 80-100 °CSufficient to drive the reaction to completion in a reasonable timeframe.
Atmosphere Inert (N₂ or Ar)Prevents the oxidation and deactivation of the palladium catalyst.

II. The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[8] This reaction is particularly valuable for introducing alkynyl moieties, which are versatile functional groups that can be further elaborated.

Mechanistic Rationale

The Sonogashira reaction is typically co-catalyzed by palladium and copper complexes.[8] The proposed mechanism involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki-Miyaura reaction, it involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: The copper(I) catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile for the transmetalation step with the palladium complex.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Aryl-Pd(II)-Br Aryl-Pd(II)-Br Oxidative Addition->Aryl-Pd(II)-Br Transmetalation_Pd Transmetalation Aryl-Pd(II)-Br->Transmetalation_Pd Aryl-Pd(II)-Alkyne Aryl-Pd(II)-Alkyne Transmetalation_Pd->Aryl-Pd(II)-Alkyne Reductive Elimination Reductive Elimination Aryl-Pd(II)-Alkyne->Reductive Elimination Reductive Elimination->Pd(0)Ln Catalyst Regeneration Aryl-Alkyne Aryl-Alkyne Reductive Elimination->Aryl-Alkyne Product Cu(I)X Cu(I)X Alkyne Activation Alkyne Activation Cu(I)X->Alkyne Activation Cu(I)-Acetylide Cu(I)-Acetylide Alkyne Activation->Cu(I)-Acetylide Cu(I)-Acetylide->Transmetalation_Pd 5-bromo-2-(2-methylphenyl)oxazole 5-bromo-2-(2-methylphenyl)oxazole 5-bromo-2-(2-methylphenyl)oxazole->Oxidative Addition Ar-Br Terminal Alkyne Terminal Alkyne Terminal Alkyne->Alkyne Activation Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of 5-bromo-2-(2-methylphenyl)oxazole with a terminal alkyne.

Materials:

  • 5-bromo-2-(2-methylphenyl)oxazole

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromo-2-(2-methylphenyl)oxazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.

  • Add the terminal alkyne (1.5 mmol) dropwise to the stirring mixture at room temperature.

  • Stir the reaction mixture at room temperature for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (15 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 5-alkynyl-2-(2-methylphenyl)oxazole.

III. The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical and materials chemistry.[9] This reaction allows for the coupling of 5-bromo-2-(2-methylphenyl)oxazole with a wide variety of primary and secondary amines.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow Start Start Reactants 5-bromo-2-(2-methylphenyl)oxazole Amine Pd Catalyst & Ligand Base Start->Reactants Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reactants->Inert_Atmosphere Solvent_Addition Add Anhydrous Solvent (e.g., Toluene or Dioxane) Inert_Atmosphere->Solvent_Addition Heating Heat Reaction Mixture (e.g., 80-110 °C) Solvent_Addition->Heating Monitoring Monitor Reaction Progress (TLC or LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Product 5-amino-2-(2-methylphenyl)oxazole Derivative Purification->Product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of 5-bromo-2-(2-methylphenyl)oxazole.

Materials:

  • 5-bromo-2-(2-methylphenyl)oxazole

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene, anhydrous

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to a flame-dried Schlenk tube.

  • Add 5-bromo-2-(2-methylphenyl)oxazole (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

IV. Other Notable Cross-Coupling Reactions

The reactivity of the C-Br bond in 5-bromo-2-(2-methylphenyl)oxazole extends to a variety of other powerful cross-coupling transformations.

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, providing access to 5-alkenyl-2-(2-methylphenyl)oxazoles. Typical conditions involve a palladium catalyst such as Pd(OAc)₂, a phosphine ligand, and a base like triethylamine.[10]

Stille Coupling

The Stille coupling utilizes organostannane reagents as the coupling partners.[11] This reaction is known for its tolerance of a wide range of functional groups.

Negishi Coupling

The Negishi coupling employs organozinc reagents, which are highly reactive and can be prepared from the corresponding organolithium or Grignard reagents.[12]

Palladium-Catalyzed Cyanation

The introduction of a nitrile group at the 5-position can be achieved through palladium-catalyzed cyanation, using cyanide sources such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[13][14]

Conclusion: A Gateway to Molecular Diversity

5-bromo-2-(2-methylphenyl)oxazole is a highly valuable and versatile building block for the synthesis of a diverse array of 2,5-disubstituted oxazoles. The protocols and guidelines presented in this document demonstrate its broad applicability in key cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. By mastering these methodologies, researchers can efficiently access novel chemical entities with potential applications in drug discovery, materials science, and beyond. The inherent reactivity of the C-Br bond, coupled with the stability of the oxazole core, ensures that 5-bromo-2-(2-methylphenyl)oxazole will continue to be a favored substrate in the ever-evolving landscape of synthetic organic chemistry.

References

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 5‐bromo‐2‐tosyloxynicotinaldehyde 9. Retrieved from [Link]

  • ResearchGate. (n.d.). Known methods for the preparation of substituted 5‐bromooxazoles. Retrieved from [Link]

  • Shcherbyna, R., Kalchenko, V., Kulish, S., Salionov, V., Morozova, L., Nedorezaniuk, N., & Mazur, O. (2023). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. Česká a slovenská farmacie, 72(4), 190-200.
  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(48), 14726–14727.
  • Al-Hourani, B. J., Sharma, S. K., & Wuest, F. R. (2016). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Medicinal Chemistry Research, 25(10), 2270–2283.
  • ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. Retrieved from [Link]

  • Malig, T. C., Yu, D., & Hein, J. E. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(3), 656–659.
  • Fochi, M., & Bernardi, L. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 12(12), 2730–2743.
  • MDPI. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. Retrieved from [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Retrieved from [Link]

  • Daugulis, O., & Zaitsev, V. G. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(15), 3336–3339.
  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved from [Link]

  • D’Souza, D. M., & Müller, T. J. J. (2007). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 12(3), 615–631.
  • Lundgren, R. J., & Stradiotto, M. (2012). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • Macmillan Group. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 2- and 5Aryl Substituted Thiazoles via Palladium-Catalyzed Negishi Cross-Coupling. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura Reaction Conditions (Heating System,.... Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • Knochel, P., & Krasovskiy, A. (2006). Recent Developments in Negishi Cross-Coupling Reactions.
  • YouTube. (2015). Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction. Retrieved from [Link]

  • Arkivoc. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]

  • PubMed. (2018). Facile synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles and their in vitro anti-proliferative effects on various cancer cell lines. Retrieved from [Link]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]

  • MDPI. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Retrieved from [Link]

  • PubMed. (n.d.). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-bromo-2-(2-methylphenyl)oxazole

Introduction: The Strategic Importance of 2,5-Disubstituted Oxazoles in Medicinal Chemistry The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of carbon-carbon bond formation, prized for its functi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,5-Disubstituted Oxazoles in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of carbon-carbon bond formation, prized for its functional group tolerance, mild conditions, and the vast commercial availability of its organoboron reagents.[1] Its application in pharmaceutical and materials science is extensive, enabling the construction of complex molecular architectures that are otherwise difficult to access.[2]

This guide focuses on a specific, yet highly relevant, transformation: the Suzuki-Miyaura coupling of 5-bromo-2-(2-methylphenyl)oxazole . The 2,5-disubstituted oxazole scaffold is a privileged motif found in a multitude of biologically active compounds and natural products. The ability to selectively introduce a diverse range of aryl and heteroaryl substituents at the 5-position via this coupling provides a powerful tool for drug development professionals engaged in structure-activity relationship (SAR) studies. The 2-(2-methylphenyl), or o-tolyl, group on the oxazole ring introduces a degree of steric hindrance that necessitates careful optimization of reaction parameters to achieve high yields and purity.

This document serves as an in-depth technical guide, providing not just a step-by-step protocol but also the underlying scientific rationale for the experimental choices, troubleshooting advice, and a survey of reaction conditions to empower researchers in their synthetic endeavors.

Understanding the Reaction: Mechanism and Key Parameters

The efficacy of the Suzuki-Miyaura coupling is contingent on the interplay of several key components: the palladium catalyst, the ligand, the base, and the solvent system. A fundamental understanding of the catalytic cycle is paramount for rational protocol design and troubleshooting.

The generally accepted mechanism proceeds through three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-2-(2-methylphenyl)oxazole, forming a Pd(II) complex. This is often the rate-determining step.[3]

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic moiety to the palladium center, displacing the bromide.[4]

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the desired C-C bond, yielding the 2,5-diaryl-substituted oxazole product and regenerating the Pd(0) catalyst, which re-enters the cycle.[5]

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// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; OA_Complex [label="Ar¹-Pd(II)L₂(Br) (Oxidative Addition Complex)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Trans_Complex [label="Ar¹-Pd(II)L₂(Ar²)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Product [label="Ar¹-Ar² (Coupled Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for positioning Ar1Br [label="Ar¹-Br\n(5-bromo-2-(2-methylphenyl)oxazole)", shape=plaintext, fontcolor="#EA4335"]; Ar2BOH2 [label="Ar²-B(OH)₂ + Base", shape=plaintext, fontcolor="#4285F4"]; Boronate [label="[Ar²-B(OH)₃]⁻", shape=plaintext, fontcolor="#4285F4"];

// Edges Pd0 -> OA_Complex [label=" Oxidative\n Addition", color="#EA4335", fontcolor="#EA4335"]; OA_Complex -> Trans_Complex [label=" Transmetalation", color="#4285F4", fontcolor="#4285F4"]; Trans_Complex -> Product [label=" Reductive\n Elimination", color="#34A853", fontcolor="#34A853"]; Product -> Pd0 [style=invis]; // for layout

// Positioning edges Ar1Br -> OA_Complex [style=dashed, arrowhead=none, color="#EA4335"]; Ar2BOH2 -> Boronate [style=dashed, arrowhead=none, color="#4285F4"]; Boronate -> OA_Complex [style=dashed, arrowhead=none, color="#4285F4"];

// Invisible edge from Product to Pd0 to guide the cycle edge[style=invis]; Product -> Pd0;

// Manual positioning using 'pos' attribute Pd0 [pos="0,0!"]; OA_Complex [pos="3,1.5!"]; Trans_Complex [pos="3,-1.5!"]; Product [pos="0,-3!"]; Ar1Br [pos="1.5,2.5!"]; Ar2BOH2 [pos="5,0!"]; Boronate [pos="5,-1!"]; } Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:
  • Catalyst and Ligand Selection: For heteroaryl bromides, particularly those with potential for steric hindrance like our substrate, the choice of ligand is critical. While classical catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or ferrocene-based ligands (e.g., dppf) often provide superior results.[5][6] These ligands promote the oxidative addition step and stabilize the catalytically active Pd(0) species.[7] Pd(dppf)Cl₂ is a robust and frequently successful choice for heteroaryl couplings.[6]

  • The Role of the Base: The base is not merely a scavenger of acidic byproducts. It plays a crucial role in activating the boronic acid for transmetalation.[4] The strength and nature of the base can significantly impact reaction rates and yields. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[5] K₃PO₄ is often effective in challenging couplings, while Cs₂CO₃ can be beneficial for substrates prone to decomposition under more basic conditions.

  • Solvent Systems: The solvent must solubilize all reaction components and is often a mixture of an organic solvent and water. Common choices include 1,4-dioxane/water, THF/water, and DMF.[8] The aqueous component is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Data Presentation: A Survey of Reaction Conditions

The following table summarizes a range of conditions that have proven effective for the Suzuki-Miyaura coupling of various bromo-heterocycles, providing a rational basis for the recommended protocol.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd(dppf)Cl₂ (10)-K₂CO₃ (2)DME/H₂O802High[6]
2Pd₂(dba)₃ (5)JohnPhos (20)Cs₂CO₃ (3)THF/H₂O402.5Good[8]
3Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O10024Good[8]
4Pd(OAc)₂ (10)SPhos (20)K₃PO₄ (4)Toluene/THF/H₂O801High[8]
5Pd(PPh₃)₄ (5)-K₃PO₄ (1.9)1,4-Dioxane10018-22Good[9]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of 5-bromo-2-(2-methylphenyl)oxazole with a representative arylboronic acid.

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// Nodes Setup [label="1. Reaction Setup\n(Flask, Stir Bar, Reagents)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="2. Inert Atmosphere\n(Evacuate/Backfill with Argon)", fillcolor="#F1F3F4", fontcolor="#202124"]; Addition [label="3. Solvent/Catalyst Addition\n(Degassed Solvent, Pd Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="4. Heating & Stirring\n(e.g., 80-100 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="5. Reaction Monitoring\n(TLC or LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="6. Aqueous Workup\n(Quench, Extract)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="7. Purification\n(Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="8. Final Product\n(Characterization)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Setup -> Inert [color="#5F6368"]; Inert -> Addition [color="#5F6368"]; Addition -> Reaction [color="#5F6368"]; Reaction -> Monitoring [color="#5F6368"]; Monitoring -> Workup [color="#5F6368"]; Workup -> Purification [color="#5F6368"]; Purification -> Product [color="#5F6368"]; } Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Materials and Reagents
  • 5-bromo-2-(2-methylphenyl)oxazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

  • Ethyl acetate (for workup)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment
  • Schlenk flask or a sealable reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification (separatory funnel, round-bottom flasks, etc.)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Liquid Chromatography-Mass Spectrometry (LC-MS) (recommended for monitoring)

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromo-2-(2-methylphenyl)oxazole (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Establish Inert Atmosphere: Seal the flask with a septum and connect it to an inert gas manifold. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (3 mol%). Subsequently, add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (to achieve a final concentration of approximately 0.1 M with respect to the bromo-oxazole).

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC or LC-MS. A typical reaction time is 2-18 hours. The disappearance of the starting 5-bromo-2-(2-methylphenyl)oxazole indicates completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and then extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-aryl-2-(2-methylphenyl)oxazole product.[10]

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Ineffective base or solvent system.1. Use a fresh batch of catalyst. Consider a more active pre-catalyst like an XPhos or SPhos-ligated palladium source.[11] 2. Ensure solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas. 3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., DMF, THF/H₂O).[5]
Homocoupling of Boronic Acid Presence of oxygen, which can facilitate oxidative homocoupling.Improve degassing procedures for solvents and ensure a robust inert atmosphere throughout the reaction.[12]
Protodeboronation (Loss of Boronic Acid) 1. Prolonged reaction times at high temperatures. 2. Presence of excess water or protic impurities.1. Monitor the reaction closely and stop it upon completion. 2. Use anhydrous solvents and ensure the boronic acid is of high quality. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.
Difficulty with Electron-Deficient Arylboronic Acids Transmetalation can be slow for electron-deficient partners.Use a stronger base (e.g., K₃PO₄) and a more electron-rich ligand (e.g., SPhos) to accelerate the transmetalation step.[11]
Steric Hindrance Issues The o-tolyl group on the oxazole or ortho-substituents on the boronic acid can slow the reaction.Increase the reaction temperature. Employ bulkier, more active ligands like XPhos or RuPhos which are designed to overcome steric challenges.[7]

Conclusion

The Suzuki-Miyaura coupling of 5-bromo-2-(2-methylphenyl)oxazole is a robust and highly adaptable method for the synthesis of a diverse array of 2,5-diaryloxazoles. Success hinges on the careful selection of the catalyst, ligand, base, and solvent, tailored to the specific electronic and steric properties of the coupling partners. By understanding the mechanistic underpinnings of the reaction and employing the detailed protocols and troubleshooting guidance provided herein, researchers, scientists, and drug development professionals can effectively leverage this powerful transformation to accelerate their discovery programs.

References

  • NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Semantic Scholar. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. [Link]

  • ResearchGate. (2007). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. [Link]

  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic.... [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • MDPI. (n.d.). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • Semantic Scholar. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. [Link]

  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]

  • MDPI. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. [Link]

  • MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]

Sources

Method

Application Notes: Synthesis of Novel Fluorescent Probes from 5-bromo-2-(2-methylphenyl)oxazole

Introduction: The Oxazole Scaffold as a Privileged Fluorophore Oxazole-based heterocyclic compounds, particularly 2,5-diaryloxazoles, represent a robust and versatile class of fluorophores.[1][2] Their rigid, planar stru...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold as a Privileged Fluorophore

Oxazole-based heterocyclic compounds, particularly 2,5-diaryloxazoles, represent a robust and versatile class of fluorophores.[1][2] Their rigid, planar structure and conjugated π-system give rise to strong fluorescence, often characterized by high quantum yields and good photostability. A key advantage of the oxazole core is the ability to readily functionalize it at the 2- and 5-positions, allowing for the fine-tuning of its photophysical properties, such as absorption and emission wavelengths.[1] This synthetic tractability makes them ideal candidates for the development of custom fluorescent probes for a wide range of applications, including cellular imaging, biosensing, and materials science.[3][4]

This guide focuses on 5-bromo-2-(2-methylphenyl)oxazole as a pivotal starting material for the synthesis of novel fluorescent probes. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling the introduction of a diverse array of functional groups through well-established palladium-catalyzed cross-coupling reactions.[5] By strategically choosing the coupling partner, researchers can systematically modulate the electronic and steric properties of the resulting fluorophore to achieve desired spectral characteristics and biological targeting capabilities.

Core Synthetic Strategies: Diversification via Palladium-Catalyzed Cross-Coupling

The most efficient and modular approach to derivatizing 5-bromo-2-(2-methylphenyl)oxazole is through palladium-catalyzed cross-coupling reactions. The reactivity of the C-Br bond is ideal for reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings, which allow for the formation of new carbon-carbon bonds under relatively mild conditions with high functional group tolerance.[6][7]

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Fluorescent Probe Scaffolds start 5-bromo-2-(2-methylphenyl)oxazole suzuki Suzuki-Miyaura (R-B(OH)₂) start->suzuki sonogashira Sonogashira (R-C≡CH) start->sonogashira stille Stille (R-SnBu₃) start->stille prod_suzuki 5-Aryl/Heteroaryl Derivative suzuki->prod_suzuki prod_sonogashira 5-Alkynyl Derivative sonogashira->prod_sonogashira prod_stille 5-Aryl/Vinyl Derivative stille->prod_stille

Figure 1: General synthetic diversification of the starting material.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most versatile method for installing new aryl or heteroaryl groups at the 5-position of the oxazole core.[8] It utilizes readily available and generally stable boronic acids as coupling partners.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, PPh₃) is common. For heteroaryl halides, catalysts like Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are often effective.[9][10] We will use Pd(PPh₃)₄ for its broad utility.

  • Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is essential for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[11]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water is typically used to dissolve both the organic-soluble starting materials and the inorganic base.[9]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation. Therefore, the reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen).[8]

Detailed Step-by-Step Methodology
  • Preparation: To a flame-dried Schlenk flask or microwave vial, add 5-bromo-2-(2-methylphenyl)oxazole (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Inert Atmosphere Setup: Seal the flask with a septum, then evacuate the flask and backfill with Argon gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, add degassed solvents. A common system is a 4:1 mixture of 1,4-dioxane and water. The final concentration should be approximately 0.1 M with respect to the starting oxazole.

  • Reaction: Place the flask in a preheated oil bath at 90–100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4–12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final 2-(2-methylphenyl)-5-aryloxazole probe.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification A 1. Combine Reactants: - 5-Bromo-oxazole - Arylboronic Acid - K₂CO₃ B 2. Add Pd(PPh₃)₄ Catalyst A->B C 3. Purge with Argon B->C D 4. Add Degassed Solvents (Dioxane/Water) C->D E 5. Heat to 90-100 °C & Stir D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool & Perform Aqueous Extraction F->G H 8. Dry & Concentrate Organic Layer G->H I 9. Purify via Column Chromatography H->I J 10. Characterize Product I->J

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Protocol 2: Sonogashira Cross-Coupling

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, introducing an alkyne moiety onto the oxazole ring.[12] This is valuable for creating extended π-systems or for introducing a "handle" for subsequent bioorthogonal click chemistry.[13]

Causality Behind Experimental Choices:

  • Co-catalyst System: The standard Sonogashira reaction employs a dual-catalyst system: a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).[14] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which speeds up the transmetalation step.[15]

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves both to neutralize the HX byproduct and as a solvent or co-solvent.[14]

  • Solvent: Anhydrous, degassed solvents like DMF or THF are required to prevent side reactions and catalyst deactivation.[6]

Detailed Step-by-Step Methodology
  • Preparation: To a dry Schlenk flask under an inert Argon atmosphere, add 5-bromo-2-(2-methylphenyl)oxazole (1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.), and Copper(I) iodide (CuI, 0.06 equiv.).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine (Et₃N, 3.0 equiv.). Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60–70 °C and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 2–6 hours.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite® to remove catalyst residues and salts, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the 5-alkynyl-2-(2-methylphenyl)oxazole.

Photophysical Properties and Characterization

The introduction of different aryl and alkynyl groups via cross-coupling allows for extensive tuning of the probe's photophysical properties.[16] Extending the π-conjugation by adding aromatic rings or alkynes typically results in a bathochromic (red) shift in both the absorption and emission spectra.[17] Introducing electron-donating or electron-withdrawing groups can create intramolecular charge-transfer (ICT) characteristics, often leading to probes with large Stokes shifts and sensitivity to solvent polarity.[1]

Representative Photophysical Data

The following table presents expected data for hypothetical probes synthesized from 5-bromo-2-(2-methylphenyl)oxazole, based on known trends for 2,5-diaryloxazoles.

Probe NameR-Group (at 5-position)λabs (nm) (Expected)λem (nm) (Expected)Quantum Yield (Φ) (Expected)Stokes Shift (nm) (Expected)
Probe 1 (Suzuki Product) 4-(N,N-Dimethylamino)phenyl3654500.8585
Probe 2 (Suzuki Product) 4-Cyanophenyl3404150.6075
Probe 3 (Sonogashira Product) Phenylethynyl3504250.7575

Note: Photophysical properties are highly dependent on the solvent environment. Data are hypothetical estimates for a nonpolar solvent like dichloromethane.[18]

Standard Characterization Workflow

Validation of the synthesized probes is a critical, multi-step process to confirm chemical identity, purity, and photophysical characteristics.

G A Crude Product (Post-Chromatography) B Structural Verification A->B C ¹H & ¹³C NMR B->C Structure D High-Resolution Mass Spectrometry (HRMS) B->D Mass E Purity Assessment C->E D->E F LC-MS / HPLC E->F Purity >95%? G Photophysical Analysis F->G H UV-Vis Spectroscopy (Absorbance, ε) G->H Absorbance I Fluorescence Spectroscopy (Emission, Quantum Yield) G->I Emission J Final Validated Probe H->J I->J

Figure 3: Workflow for the characterization of synthesized fluorescent probes.

Applications in Research and Drug Development

The fluorescent probes synthesized from this oxazole platform have significant potential in biomedical research.[1][4]

  • Cellular Imaging: Probes can be designed to be lipophilic for staining cellular membranes or lipid droplets. Their fluorescence may be sensitive to the local microenvironment polarity.[1]

  • Targeted Probes: By coupling a boronic acid or alkyne that contains a reactive functional group (e.g., an amine, carboxylic acid, or azide), the resulting probe can be conjugated to biomolecules like peptides or antibodies for targeted imaging of specific cellular components or disease markers.[1][19]

  • Biosensing: The fluorescence of probes with specific functional groups can be designed to respond to the presence of metal ions, pH changes, or reactive oxygen species, making them valuable as chemical sensors.[20]

By following these robust synthetic and characterization protocols, researchers can efficiently generate diverse libraries of novel oxazole-based fluorescent probes, accelerating discovery in chemical biology and drug development.

References

  • The Rise of Oxazole-Based Fluorophores: A Comparative Guide for Cellular Imaging. (2025). BenchChem.
  • A Comparative Analysis of 2-(p-Tolyl)oxazole-Based Probes and Commercial Dyes for Cellular Imaging. (2025). BenchChem.
  • Application Notes and Protocols for Sonogashira Coupling with 5-Bromotetralone. (2025). BenchChem.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (2025). BenchChem.
  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (2025). BenchChem.
  • Influence of the oxazole ring connection on the fluorescence of oxazoyl-triphenylamine biphotonic DNA probes. (2015). ResearchGate. [Link]

  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. (2025). BenchChem.
  • Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. (n.d.). Ignited Minds Journals. [Link]

  • Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. (n.d.). ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and characterization of new oxadiazoleamine based spiro-linked fluorescence dyes. (n.d.). Scilit. [Link]

  • Application Notes and Protocols: Cross-Coupling Reactions of Bromo-Oxadiazoles. (2025). BenchChem.
  • Development of fluorescent probes for bioimaging applications. (n.d.). PMC. [Link]

  • State-of-the-art: functional fluorescent probes for bioimaging and pharmacological research. (2019). Acta Pharmacologica Sinica. [Link]

  • Design, synthesis and biological application of chemical probes for bio-imaging. (2010). Chemical Society Reviews. [Link]

  • Screening of palladium catalysts for the Suzuki coupling of... (n.d.). ResearchGate. [Link]

  • Synthesis and characterization of a new fluorescent probe for reactive oxygen species. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Novel benzo-bis(1,2,5-thiadiazole) fluorophores for in vivo NIR-II imaging of cancer. (n.d.). RSC Publishing. [Link]

  • Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (n.d.). PMC. [Link]

  • Synthesis and Photophysics of 5-(1-Pyrenyl)-1,2-Azoles. (2024). MDPI. [Link]

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  • Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial andantioxidant agents. (2022). National Library of Medicine. [Link]

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Application

Application Notes and Protocols: 5-Bromo-2-(2-methylphenyl)oxazole in Medicinal Chemistry

Introduction: The Oxazole Scaffold as a Privileged Motif in Drug Discovery The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry.[1][2][3] It...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold as a Privileged Motif in Drug Discovery

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to form diverse non-covalent interactions allow oxazole-containing compounds to bind with high affinity to a variety of biological targets, including enzymes and receptors.[2][3] This versatility has led to the development of numerous oxazole-based drugs with a wide spectrum of therapeutic applications, such as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[1][2][4] The substitution pattern on the oxazole ring plays a pivotal role in determining the compound's biological activity and pharmacokinetic properties.[1][5] This document provides a detailed guide on the application of a specific disubstituted oxazole, 5-bromo-2-(2-methylphenyl)oxazole, in medicinal chemistry research and drug development.

Synthesis of 5-Bromo-2-(2-methylphenyl)oxazole: A Modular Approach

The synthesis of 2,5-disubstituted oxazoles like 5-bromo-2-(2-methylphenyl)oxazole can be achieved through various established synthetic methodologies.[6][7][8][9][10] A common and versatile strategy involves the cyclization of α-haloketones with amides, known as the Robinson-Gabriel synthesis, or variations thereof.[8][11] Below is a representative protocol for the synthesis of the title compound.

Protocol 1: Synthesis of 5-Bromo-2-(2-methylphenyl)oxazole

This protocol outlines a two-step process starting from 2-methylbenzaldehyde.

Step 1: Synthesis of 2-bromo-1-(2-methylphenyl)ethan-1-one (α-bromoketone intermediate)

  • Reaction Setup: In a fume hood, dissolve 2-methylbenzaldehyde (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Cool the solution in an ice bath. Slowly add bromine (1 equivalent) dropwise from the dropping funnel while maintaining the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into ice-cold water. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 2-bromo-1-(2-methylphenyl)ethan-1-one.

Step 2: Cyclization to form 5-Bromo-2-(2-methylphenyl)oxazole

  • Reaction Setup: In a round-bottom flask, dissolve the α-bromoketone from Step 1 (1 equivalent) and formamide (a source of the oxazole nitrogen and C5-H, used in excess) in a suitable solvent such as toluene.

  • Cyclization: Heat the reaction mixture to reflux. The cyclization can be promoted by the addition of a dehydrating agent like phosphorus oxychloride (POCl₃) or sulfuric acid.[8]

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and carefully neutralize it with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 5-bromo-2-(2-methylphenyl)oxazole.

Medicinal Chemistry Applications: A Gateway to Novel Therapeutics

While specific biological data for 5-bromo-2-(2-methylphenyl)oxazole is not extensively documented in publicly available literature, its structural features suggest significant potential in several therapeutic areas based on the known activities of related oxazole derivatives. The presence of the bromo substituent at the 5-position provides a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries.

Anticancer Potential

The oxazole scaffold is present in numerous anticancer agents.[1][12] One of the key mechanisms of action for some substituted oxazoles is the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.[13]

  • Hypothesized Mechanism of Action: The 2,5-disubstituted oxazole core of 5-bromo-2-(2-methylphenyl)oxazole could potentially interact with the colchicine binding site of tubulin, disrupting microtubule dynamics. The substituents on the phenyl ring and the bromo group on the oxazole can be systematically modified to optimize this interaction and enhance cytotoxic activity against cancer cell lines.

anticancer_pathway 5-bromo-2-(2-methylphenyl)oxazole 5-bromo-2-(2-methylphenyl)oxazole Tubulin Tubulin 5-bromo-2-(2-methylphenyl)oxazole->Tubulin Inhibition Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Mitotic Arrest Mitotic Arrest Microtubule Disruption->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis mtt_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare Compound Dilutions Treatment Treat with Compound Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Solubilization Solubilize Formazan MTT_Addition->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance IC50_Calc Calculate IC50 Value Absorbance->IC50_Calc

Sources

Method

Application Notes & Protocols: 5-bromo-2-(2-methylphenyl)oxazole as a Versatile Building Block for Organic Electronics

Abstract This document provides a comprehensive technical guide for researchers and scientists on the application of 5-bromo-2-(2-methylphenyl)oxazole in the field of organic electronics. The inherent chemical functional...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the application of 5-bromo-2-(2-methylphenyl)oxazole in the field of organic electronics. The inherent chemical functionalities of this molecule—a reactive bromine atom for synthetic elaboration and a sterically influential 2-methylphenyl (o-tolyl) group—make it an exemplary building block for creating advanced organic semiconducting materials. We present detailed, field-tested protocols for its use in palladium-catalyzed cross-coupling reactions and discuss the subsequent application of the resulting materials in the fabrication of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies.

Introduction: The Strategic Value of 5-bromo-2-(2-methylphenyl)oxazole

The oxazole ring is an important heterocyclic motif found in a wide range of natural products and functional materials.[1] In organic electronics, the electron-deficient nature of the oxazole core, combined with its rigid, planar structure, makes it a desirable component for constructing materials with tailored electronic properties.

5-bromo-2-(2-methylphenyl)oxazole emerges as a particularly strategic starting material for two key reasons:

  • Synthetic Handle: The bromine atom at the 5-position is a versatile leaving group, ideally suited for transition metal-catalyzed cross-coupling reactions. This allows for the straightforward formation of new carbon-carbon bonds, enabling the extension of the π-conjugated system by coupling with a vast library of aromatic and heteroaromatic partners.[1]

  • Morphological Control: The 2-methylphenyl (o-tolyl) substituent provides steric hindrance. This non-planar twist between the phenyl ring and the oxazole core can be exploited to control intermolecular aggregation in the solid state. This is a critical parameter for optimizing performance in organic electronic devices, as it can suppress excimer formation in OLEDs, leading to purer color emission, and influence the molecular packing essential for efficient charge transport in OFETs.

This guide will focus on the practical application of this building block, providing robust protocols for its derivatization and subsequent device integration.

Characterization & Physicochemical Properties

Prior to use, it is imperative to confirm the identity and purity of the starting material. Standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be employed.

Table 1: Physicochemical Properties of 5-bromo-2-(2-methylphenyl)oxazole

PropertyValueSource
CAS Number 1391739-99-3[2]
Molecular Formula C₁₀H₈BrNO[2][3]
Molecular Weight 238.08 g/mol [3]
Physical Form Solid
Purity Typically ≥95%
Storage Inert atmosphere, Room Temperature or Refrigerator[3]
InChI Key YYFOKLYPAPYYJL-UHFFFAOYSA-N

Core Synthetic Protocols: Palladium-Catalyzed Cross-Coupling

The primary utility of 5-bromo-2-(2-methylphenyl)oxazole is its function as an electrophile in cross-coupling reactions. This allows for the covalent linking of this oxazole unit to other π-systems, creating larger, more complex organic semiconductors. We detail protocols for the two most prevalent and powerful of these reactions: the Suzuki-Miyaura and Stille couplings.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in materials synthesis due to its operational simplicity, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acid and ester coupling partners.[4][5]

The reaction is catalyzed by a Palladium(0) species and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of catalyst, ligand, and base is critical. Ligands like triphenylphosphine (PPh₃) are common, but bulkier, more electron-rich phosphine ligands or N-heterocyclic carbenes can improve reaction efficiency, particularly with challenging substrates. The base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step, activating the boronic acid partner.

Suzuki_Miyaura_Cycle Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pdiil Ar-Pd(II)-Br(L)₂ (Oxidative Adduct) ox_add->pdiil trans Transmetalation pdiil->trans pdiil_ar Ar-Pd(II)-Ar'(L)₂ (Di-aryl Complex) trans->pdiil_ar red_elim Reductive Elimination pdiil_ar->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' (Coupled Product) red_elim->product reagents Ar-Br + Ar'-B(OR)₂ reagents->ox_add base Base (e.g., K₂CO₃) base->trans

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

  • Reagent Preparation: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine 5-bromo-2-(2-methylphenyl)oxazole (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

    • Rationale: Using a slight excess of the boronic acid component ensures complete consumption of the more valuable bromo-oxazole starting material. The base is crucial for activating the boronic acid for transmetalation.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (high-purity Argon or Nitrogen) for 10-15 minutes by evacuating and backfilling the flask three times.

    • Rationale: The Pd(0) catalyst is sensitive to oxygen and will be deactivated through oxidation. Maintaining an inert atmosphere throughout the reaction is critical for catalytic activity.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (1-3 mol%).[4]

    • Rationale: Pd(PPh₃)₄ is a common and effective pre-catalyst. Pd(dppf)Cl₂ is often more robust and efficient, requiring lower catalyst loadings and being suitable for a broader range of substrates.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or dimethoxyethane (DME)/water mixture) via syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

    • Rationale: Solvents must be anhydrous and degassed to prevent quenching of reagents and deactivation of the catalyst. A solvent mixture like Dioxane/H₂O can improve the solubility of the base and boronic acid.

  • Reaction Execution: Heat the mixture to the target temperature (typically 80-100 °C) and stir vigorously for 2-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane). c. Wash the organic mixture sequentially with water and brine to remove inorganic salts. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.

Stille Cross-Coupling

The Stille reaction, which couples an organic halide with an organostannane (tin) compound, is another cornerstone of C-C bond formation. It is particularly valued for its high tolerance of sensitive functional groups and its effectiveness in the synthesis of complex molecules.[6]

The catalytic cycle is analogous to the Suzuki reaction. A key difference is the transmetalation step, which involves the transfer of an organic group from the organostannane reagent to the palladium center. This step does not require a base but can often be accelerated by additives or the choice of solvent. The primary drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification procedures.

Stille_Cycle Diagram 2: Catalytic Cycle of the Stille Reaction pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pdiil Ar-Pd(II)-Br(L)₂ (Oxidative Adduct) ox_add->pdiil trans Transmetalation pdiil->trans pdiil_ar Ar-Pd(II)-Ar'(L)₂ (Di-aryl Complex) trans->pdiil_ar byproduct Br-Sn(R)₃ (Tin Byproduct) trans->byproduct red_elim Reductive Elimination pdiil_ar->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' (Coupled Product) red_elim->product reagents Ar-Br + Ar'-Sn(R)₃ reagents->ox_add

Caption: Catalytic Cycle of the Stille Reaction.

  • Reagent Preparation: In a dry Schlenk flask, combine 5-bromo-2-(2-methylphenyl)oxazole (1.0 equiv.) and the desired organostannane reagent (1.1-1.3 equiv.).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in the Suzuki protocol (Section 3.1, Step 2).

  • Catalyst Addition: Under positive inert gas pressure, add the palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%).

    • Rationale: These catalysts are highly effective for Stille couplings. The choice may depend on the specific substrates being coupled.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, THF, or DMF) via syringe to achieve a concentration of ~0.1 M.

  • Reaction Execution: Heat the mixture to the target temperature (typically 90-110 °C) and stir for 4-48 hours.

  • Monitoring: Track the reaction's progress via TLC or LC-MS.

  • Workup and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with an organic solvent like ethyl acetate. c. To remove the toxic tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF). This precipitates the tin as insoluble fluorostannates, which can be removed by filtration through a pad of Celite. d. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate. e. Purify the crude material via column chromatography on silica gel.

Application in Organic Electronic Device Fabrication

The new, larger π-conjugated molecules synthesized from 5-bromo-2-(2-methylphenyl)oxazole can be integrated as the active semiconductor layer in OLEDs and OFETs.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, the synthesized materials can serve as the emissive layer (EML), where electron-hole recombination leads to light emission. The o-tolyl group helps to prevent close packing, reducing efficiency losses from aggregation-caused quenching.[7]

OLED_Workflow Diagram 3: Workflow from Building Block to OLED Device start 5-bromo-2-(2-methylphenyl)oxazole coupling Suzuki or Stille Cross-Coupling start->coupling purify Purification (Sublimation Grade) coupling->purify solution Solution Preparation (e.g., in Toluene, Chlorobenzene) purify->solution fab Device Fabrication (Spin-Coating or Evaporation) solution->fab device ITO / HTL / EML / ETL / Cathode (Final OLED Stack) fab->device test Electroluminescence Characterization device->test OFET_Workflow Diagram 4: Workflow for OFET Fabrication start Synthesized Oxazole Derivative solution Solution Preparation (e.g., in Toluene, Dichlorobenzene) start->solution deposition Semiconductor Deposition (Spin-Coating / Drop-Casting) solution->deposition substrate Substrate Preparation (Si/SiO₂) substrate->deposition anneal Thermal Annealing (Film Morphology Optimization) deposition->anneal electrodes Electrode Deposition (Au Source/Drain via Shadow Mask) anneal->electrodes test Electrical Characterization (Transfer and Output Curves) electrodes->test

Caption: Workflow for OFET Fabrication.

  • Substrate Preparation: Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the gate and gate dielectric, respectively. Clean the substrate using the procedure in Section 4.1, Step 1.

  • Dielectric Surface Treatment: Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve film morphology and device performance.

  • Semiconductor Deposition: Deposit the synthesized oxazole derivative onto the dielectric surface via spin-coating, drop-casting, or solution shearing from a high-boiling point solvent.

  • Thermal Annealing: Anneal the substrate at a temperature optimized for the specific material to promote crystalline ordering within the thin film.

  • Electrode Deposition: Using a shadow mask, thermally evaporate the source and drain electrodes (e.g., Gold) onto the semiconductor layer.

  • Characterization: Measure the transistor's transfer and output characteristics using a semiconductor parameter analyzer to extract key performance metrics like charge carrier mobility and the on/off ratio.

Safety and Handling

  • 5-bromo-2-(2-methylphenyl)oxazole: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. [8]* Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care, avoid inhalation of dust, and recover waste appropriately.

  • Organostannanes (Stille Coupling): Organotin compounds are highly toxic. All manipulations must be performed in a fume hood. All glassware and waste must be decontaminated with a potassium permanganate solution or bleach before disposal.

  • Solvents: Use anhydrous, flammable solvents under an inert atmosphere. Avoid sources of ignition.

References

  • Molbank, 2024 , 2024(1), m1769. ([Link])

  • PubChem, "5-Bromo-2-methyl-1,3-oxazole". ([Link])

  • Journal of Pharmaceutical Chemistry, 2023 . ([Link])

  • Molecules, 2014 , 19(12), 20386-20397. ([Link])

  • PubChem, "5-Bromo-1,2-oxazole". ([Link])

  • Organic Syntheses, 2014 , 91, 1. ([Link])

  • ChemUniverse, "5-BROMO-2-(O-TOLYL)OXAZOLE". ([Link])

  • Indian Journal of Pharmaceutical Sciences, 2020 , 82(5), 758-769. ([Link])

  • Esposito, A., & Scafato, P. (n.d.). The Mechanisms of the Stille Reaction. University of Windsor. ([Link])

  • ChemSrc, "5-(5-Bromo-2-fluoro-3-methylphenyl)oxazole". ([Link])

  • Journal of the Chemical Society of Pakistan, 2013 , 35(2). ([Link])

  • Oriental Journal of Chemistry, 2018 , 34(2). ([Link])

  • Molecules, 2015 , 20(8), 13913-13928. ([Link])

  • Molecules, 2017 , 22(8), 1269. ([Link])

  • Frontiers in Chemistry, 2023 , 11, 1267868. ([Link])

  • ResearchGate, "Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives...". ([Link])

  • Molecules, 2021 , 26(22), 6982. ([Link])

  • ResearchGate, "Regioselective C-4 Bromination of Oxazoles...". ([Link])

Sources

Application

Application Note and Protocol for the Synthesis of 5-amino-2-(2-methylphenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 5-amino-2-(2-methylphenyl)oxazole, a valuable building block in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 5-amino-2-(2-methylphenyl)oxazole, a valuable building block in medicinal chemistry and drug discovery. The described methodology is based on a robust and scalable multi-step synthesis starting from commercially available 2-methylacetophenone. The protocol details the preparation of the key intermediate, α-azido-2-methylacetophenone, and its subsequent cyclization to the target 5-aminooxazole. This application note emphasizes the underlying chemical principles, safety considerations for handling hazardous reagents, and provides detailed experimental procedures to ensure reproducibility.

Introduction

The oxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and natural products. The 2,5-disubstituted oxazole core, in particular, serves as a versatile template for the development of novel therapeutic agents. The presence of an amino group at the 5-position offers a handle for further functionalization, enabling the exploration of structure-activity relationships in drug design. 5-amino-2-(2-methylphenyl)oxazole is therefore a significant starting material for the synthesis of diverse compound libraries for screening in various disease areas.

This protocol outlines a reliable synthetic route proceeding via an α-azido ketone intermediate. This approach is advantageous due to the relatively mild reaction conditions and the availability of the starting materials. The key transformation involves the formation of the oxazole ring from the α-azido ketone, a process that can be achieved through an intramolecular Aza-Wittig type reaction.[1]

Overall Synthetic Scheme

Synthetic_Scheme 2-Methylacetophenone 2-Methylacetophenone α-Bromo-2-methylacetophenone α-Bromo-2-methylacetophenone 2-Methylacetophenone->α-Bromo-2-methylacetophenone Br2, HBr (cat.) CH3COOH α-Azido-2-methylacetophenone α-Azido-2-methylacetophenone α-Bromo-2-methylacetophenone->α-Azido-2-methylacetophenone NaN3 DMF 5-amino-2-(2-methylphenyl)oxazole 5-amino-2-(2-methylphenyl)oxazole α-Azido-2-methylacetophenone->5-amino-2-(2-methylphenyl)oxazole 1. Acylating Agent 2. PPh3 3. H2O/Acid Workup

Caption: Overall synthetic workflow for 5-amino-2-(2-methylphenyl)oxazole.

Experimental Protocols

Part 1: Synthesis of α-Bromo-2-methylacetophenone

This initial step involves the alpha-bromination of 2-methylacetophenone. This is a standard electrophilic substitution reaction at the carbon alpha to the carbonyl group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methylacetophenone134.1810.0 g0.0745
Bromine (Br₂)159.8112.0 g (3.85 mL)0.0751
Glacial Acetic Acid60.0550 mL-
48% Hydrobromic Acid (HBr)80.912-3 dropscatalytic

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes with a NaOH solution), dissolve 10.0 g (0.0745 mol) of 2-methylacetophenone in 50 mL of glacial acetic acid.

  • Add 2-3 drops of 48% hydrobromic acid to the solution.

  • From the dropping funnel, add a solution of 12.0 g (0.0751 mol) of bromine in 10 mL of glacial acetic acid dropwise with vigorous stirring over a period of 30 minutes. Maintain the reaction temperature below 30°C using a water bath.

  • After the addition is complete, continue stirring at room temperature for 2 hours, or until the red-brown color of bromine disappears.

  • Pour the reaction mixture slowly into 200 mL of ice-cold water with stirring.

  • The product, α-bromo-2-methylacetophenone, will separate as an oil. Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with water (50 mL), 5% sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. The product is often used in the next step without further purification.

Part 2: Synthesis of α-Azido-2-methylacetophenone

This step involves a nucleophilic substitution of the bromide with an azide ion.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
α-Bromo-2-methylacetophenone213.08(from previous step)~0.0745
Sodium Azide (NaN₃)65.015.8 g0.0892
Dimethylformamide (DMF)73.0975 mL-

Procedure:

  • CAUTION: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with metals.[2][3][4][5][6]

  • In a 250 mL round-bottom flask, dissolve the crude α-bromo-2-methylacetophenone in 75 mL of DMF.

  • Add 5.8 g (0.0892 mol) of sodium azide to the solution in one portion.

  • Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 300 mL of cold water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash with water (3 x 100 mL) to remove DMF, followed by a final wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain α-azido-2-methylacetophenone as an oil.

Part 3: Synthesis of 5-amino-2-(2-methylphenyl)oxazole

This final step involves the cyclization of the α-azido ketone to the target 5-aminooxazole. This transformation can be conceptualized as an intramolecular Aza-Wittig reaction of an in-situ generated phosphazene, followed by tautomerization to the aromatic oxazole.[1]

Cyclization_Mechanism cluster_0 Intramolecular Aza-Wittig Reaction alpha-Azido_Ketone α-Azido-2-methylacetophenone Phosphazene Iminophosphorane Intermediate alpha-Azido_Ketone->Phosphazene + PPh3 - N2 Oxazaphosphetane Oxazaphosphetane Intermediate Phosphazene->Oxazaphosphetane Intramolecular Cyclization Iminooxazoline 2-Imino-oxazoline Oxazaphosphetane->Iminooxazoline - Ph3PO Aminooxazole 5-amino-2-(2-methylphenyl)oxazole Iminooxazoline->Aminooxazole Tautomerization

Sources

Method

Application Notes & Protocols: Strategic Derivatization of 5-Bromo-2-(2-methylphenyl)oxazole for Biological Screening Libraries

Introduction: The Oxazole Scaffold and the Strategic Value of 5-Bromo-2-(2-methylphenyl)oxazole The oxazole ring is a privileged five-membered heterocyclic motif that forms the core of numerous biologically active compou...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold and the Strategic Value of 5-Bromo-2-(2-methylphenyl)oxazole

The oxazole ring is a privileged five-membered heterocyclic motif that forms the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions mean that oxazole-containing molecules can effectively bind to a wide range of biological targets like enzymes and receptors.[3][4] This has led to the development of oxazole derivatives with a remarkable spectrum of therapeutic activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][4][5]

The starting material, 5-bromo-2-(2-methylphenyl)oxazole , represents a highly valuable scaffold for building libraries of diverse compounds for biological screening. The bromine atom at the C5 position is a key functional handle. It is sufficiently reactive to participate in a variety of powerful, modern cross-coupling reactions while the rest of a molecule remains stable. This allows for the systematic and predictable introduction of a wide array of chemical functionalities, enabling the exploration of structure-activity relationships (SAR).

This document provides detailed protocols for three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—to derivatize this core scaffold. The methodologies are designed to be robust and adaptable, providing researchers in medicinal chemistry and drug discovery with a reliable toolkit for generating novel compound libraries.

Overview of Derivatization Strategy

The central strategy involves leveraging the C-Br bond of the oxazole ring as a versatile anchor point for diversification. By employing different palladium-catalyzed reactions, we can forge new Carbon-Carbon (C-C) and Carbon-Nitrogen (C-N) bonds, transforming the starting material into a library of distinct chemical entities.

G cluster_0 Core Scaffold cluster_1 Derivatization Pathways cluster_2 Resulting Compound Classes cluster_3 Screening start 5-Bromo-2-(2-methylphenyl)oxazole suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki C-C Bond Formation buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald C-N Bond Formation sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira C-C Bond Formation aryl_oxazoles 5-Aryl/Heteroaryl-Substituted Oxazoles suzuki->aryl_oxazoles amino_oxazoles 5-Amino-Substituted Oxazoles buchwald->amino_oxazoles alkynyl_oxazoles 5-Alkynyl-Substituted Oxazoles sonogashira->alkynyl_oxazoles screening Biological Screening Library aryl_oxazoles->screening amino_oxazoles->screening alkynyl_oxazoles->screening

Caption: Derivatization workflow from the core scaffold to a screening library.

Palladium-Catalyzed Cross-Coupling: Principles and Protocols

Palladium-catalyzed cross-coupling reactions are among the most powerful transformations in modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[6][7] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[8][9]

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a robust method for creating a C-C bond between an aryl halide and an organoboron compound, such as a boronic acid or ester.[9][10][11] This reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.

Senior Application Scientist's Note: The choice of catalyst, ligand, and base is critical for success. For electron-rich heterocyclic halides like our oxazole, a palladium catalyst paired with an electron-rich phosphine ligand such as SPhos or XPhos often gives superior results. The base is essential for activating the boronic acid to facilitate the transmetalation step.[11]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials & Reagents:

    • 5-Bromo-2-(2-methylphenyl)oxazole

    • Aryl- or heteroarylboronic acid (1.2 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄) (3.0 equivalents)

    • Anhydrous, degassed toluene and water (10:1 ratio)

  • Equipment:

    • Schlenk tube or microwave reaction vial

    • Magnetic stirrer and hotplate

    • Inert atmosphere setup (Argon or Nitrogen)

    • Standard laboratory glassware for workup and purification

  • Procedure:

    • To a flame-dried Schlenk tube, add 5-bromo-2-(2-methylphenyl)oxazole (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).

    • Seal the tube with a septum, and purge with argon for 10-15 minutes.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-(2-methylphenyl)oxazole.

  • Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds by coupling aryl halides with primary or secondary amines.[12][13][14] This reaction has revolutionized medicinal chemistry, as the introduction of amine functionalities is a common strategy for modulating the physicochemical and pharmacological properties of drug candidates.[13]

Senior Application Scientist's Note: This reaction is highly sensitive to air and moisture. The choice of base is crucial; sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective but must be handled carefully under inert conditions.[15] The ligand choice dictates the reaction's scope; bulky, electron-rich phosphine ligands are generally required.[15]

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials & Reagents:

    • 5-Bromo-2-(2-methylphenyl)oxazole

    • Primary or secondary amine (1.2-1.5 equivalents)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

    • Xantphos (3.5 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

    • Anhydrous, degassed toluene or dioxane

  • Equipment:

    • Glovebox or Schlenk line for handling air-sensitive reagents

    • Schlenk tube or sealed reaction vessel

    • Magnetic stirrer and hotplate

  • Procedure:

    • Inside a glovebox or under a strong flow of argon, add Pd₂(dba)₃ (0.015 equiv), Xantphos (0.035 equiv), and NaOtBu (1.5 equiv) to a Schlenk tube.

    • Add 5-bromo-2-(2-methylphenyl)oxazole (1.0 equiv).

    • Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent followed by the amine (1.2 equiv) via syringe.

    • Heat the reaction mixture to 110 °C with vigorous stirring for 6-24 hours. Monitor progress by TLC or LC-MS.

    • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

    • Concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the 5-amino-2-(2-methylphenyl)oxazole derivative.

  • Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling reaction forges a bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes.[16][17][18] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[19] The resulting alkynyl group is a versatile functional group that can serve as a rigid linker or be further elaborated.

Senior Application Scientist's Note: The copper co-catalyst (typically CuI) is crucial for the catalytic cycle but can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[18] Running the reaction under strictly anaerobic conditions and using an amine base like triethylamine (which also acts as a solvent) helps to minimize this side reaction.

Experimental Protocol: Sonogashira Coupling

  • Materials & Reagents:

    • 5-Bromo-2-(2-methylphenyl)oxazole

    • Terminal alkyne (1.5 equivalents)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

    • Copper(I) iodide (CuI) (4 mol%)

    • Triethylamine (TEA) (anhydrous, degassed)

    • Anhydrous, degassed tetrahydrofuran (THF)

  • Equipment:

    • Schlenk tube

    • Magnetic stirrer

    • Inert atmosphere setup (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried Schlenk tube, add 5-bromo-2-(2-methylphenyl)oxazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous THF and TEA (3:1 v/v) via syringe.

    • Add the terminal alkyne (1.5 equiv) dropwise at room temperature.

    • Stir the reaction at room temperature or heat gently (40-60 °C) for 2-8 hours, monitoring by TLC or LC-MS.

    • Once complete, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.

    • Wash the filtrate with water and then brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the 5-alkynyl-2-(2-methylphenyl)oxazole.

  • Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Summary of Derivatization Strategies and Conditions

The following table provides a comparative overview of the reaction conditions for the derivatization of 5-bromo-2-(2-methylphenyl)oxazole.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)
Suzuki-Miyaura Boronic Acid / EsterPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100
Buchwald-Hartwig Primary / Secondary AminePd₂(dba)₃ / XantphosNaOtBuToluene110
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuITEATHF / TEA25 - 60

Logical Workflow for Library Synthesis and Screening

The synthesis of a diverse library for biological screening follows a logical, multi-step process. This workflow ensures that each compound is synthesized, purified, and characterized efficiently before being submitted for biological evaluation.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Isolation & Purification cluster_analysis Analysis & Archiving reagent_prep Reagent & Solvent Preparation (Anhydrous, Degassed) reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup parallel_synthesis Parallel Synthesis of Target Compounds (Suzuki, Buchwald, Sonogashira) reaction_setup->parallel_synthesis workup Aqueous Workup parallel_synthesis->workup chromatography Flash Column Chromatography workup->chromatography characterization Characterization (NMR, LC-MS, HRMS) chromatography->characterization archiving Compound Registration & Plating for Screening characterization->archiving

Caption: Experimental workflow for library synthesis and screening.

Conclusion

The protocols outlined in this document provide a validated and robust framework for the derivatization of 5-bromo-2-(2-methylphenyl)oxazole. By employing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, researchers can efficiently generate large libraries of novel oxazole derivatives. The strategic introduction of diverse aryl, amino, and alkynyl functionalities is a powerful approach for exploring structure-activity relationships and identifying new lead compounds for drug discovery programs. The wide range of biological activities already associated with the oxazole scaffold makes this a particularly promising endeavor.[1][20]

References

  • A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. (2019-02-04). Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]

  • Recent advance in oxazole-based medicinal chemistry - PubMed. (2018-01-20). Available at: [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. Available at: [Link]

  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole - Slideshare. Available at: [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed. (2025-01-20). Available at: [Link]

  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic - Der Pharma Chemica. Available at: [Link]

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  • (PDF) 1,3-Oxazole derivatives: A review of biological activities as antipathogenic. (2016-10-17). Available at: [Link]

  • Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. - ResearchGate. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

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  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021-02-23). Available at: [Link]

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  • (PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][2][4] thiadiazole with substituted anilines at conventional heating in Schlenk tube - ResearchGate. (2025-08-06). Available at: [Link]

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Sources

Application

Application Notes and Protocols: Sonogashira Coupling of 5-Bromooxazoles for Advanced Synthesis

Introduction: The Strategic Importance of Alkynyl-Oxazoles The oxazole motif is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmaceuticals valued for their diverse biological activit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkynyl-Oxazoles

The oxazole motif is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmaceuticals valued for their diverse biological activities. The introduction of an alkynyl group at the C5 position via Sonogashira coupling unlocks a powerful synthetic gateway. This transformation not only allows for the extension of a molecular scaffold, creating rigid structures that can precisely interact with biological targets, but also provides a versatile functional handle for further chemical diversification through click chemistry, cyclizations, and other alkyne-based transformations.[1][2][3][4] This application note provides a detailed experimental procedure for the Sonogashira coupling of 5-bromooxazoles, grounded in mechanistic principles and tailored for researchers in drug development and organic synthesis.

Mechanistic Underpinnings: A Tale of Two Cycles

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][5] It is most commonly facilitated by a dual catalytic system involving palladium and copper.[5] Understanding the interplay of the two catalytic cycles is paramount for experimental success and troubleshooting.

The reaction is generally accepted to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]

  • The Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the 5-bromooxazole. This is often the rate-determining step and can be influenced by the electron density of the oxazole ring.

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[5] This step increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the 5-alkynyloxazole product and regenerate the active Pd(0) catalyst.[7]

// Palladium Cycle Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=plaintext]; pd_complex [label="Oxazole-Pd(II)-Br(L₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=plaintext]; product_complex [label="Oxazole-Pd(II)-Alkyne(L₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=plaintext];

// Copper Cycle Nodes cu_catalyst [label="Cu(I)X", fillcolor="#FBBC05", fontcolor="#202124"]; alkyne [label="R-C≡C-H", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; base [label="Base", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; cu_acetylide [label="R-C≡C-Cu(I)", fillcolor="#FBBC05", fontcolor="#202124"];

// Product Node product [label="5-Alkynyl-Oxazole", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges for Palladium Cycle pd0 -> oxidative_addition [label="5-Bromooxazole"]; oxidative_addition -> pd_complex; pd_complex -> transmetalation; transmetalation -> product_complex; product_complex -> reductive_elimination; reductive_elimination -> pd0 [label="Regeneration"]; reductive_elimination -> product;

// Inputs and Outputs bromooxazole [label="5-Bromooxazole", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="5-Alkynyl-Oxazole", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections bromooxazole -> pd_complex [style=invis]; cu_acetylide -> pd_complex [style=invis]; product_complex -> product [color="#34A853"];

// Invisible edges for layout edge [style=invis]; pd0 -> alkyne; } Figure 1: Simplified representation of the dual catalytic cycles in the Sonogashira coupling.

Experimental Design and Optimization

The success of the Sonogashira coupling with 5-bromooxazoles hinges on the judicious selection of several key parameters.

Catalyst and Ligand Selection

The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ can be effective, it is often sensitive to air.[8] PdCl₂(PPh₃)₂ is a more stable precatalyst that is reduced in situ to the active Pd(0) species.[5] For challenging couplings, or to improve reaction rates, more electron-rich and sterically bulky phosphine ligands can be employed.[9]

Parameter Recommendation Rationale
Palladium Source PdCl₂(PPh₃)₂ (1-5 mol%)Air-stable precatalyst, reliable for a range of substrates.[5]
Copper Co-catalyst CuI (2-10 mol%)Facilitates the formation of the copper acetylide, increasing reaction rate under mild conditions.[5]
Ligand Triphenylphosphine (PPh₃)Included in the precatalyst, but additional ligand may be added to prevent catalyst decomposition.
Solvent and Base Considerations

The solvent and base play crucial roles in the reaction. The base is required to deprotonate the terminal alkyne, and an amine base can also serve as a solvent.[5] The solvent must be capable of dissolving all reactants and be compatible with the reaction conditions.

Parameter Recommendation Rationale
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Acts as both a base and a solvent, effectively deprotonating the alkyne.[8]
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)THF is a good general-purpose solvent. DMF can be used for less reactive substrates as it allows for higher reaction temperatures.[10][11]

Detailed Experimental Protocol

This protocol outlines a general procedure for the Sonogashira coupling of a 5-bromooxazole with a terminal alkyne.

Materials and Equipment
  • 5-bromooxazole derivative (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous, degassed)

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen) supply

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Reaction Setup and Execution Workflow

experimental_workflow start Start setup Assemble and dry glassware. Establish inert atmosphere. start->setup reagents Add 5-bromooxazole, PdCl₂(PPh₃)₂, and CuI to the flask. setup->reagents purge Evacuate and backfill with inert gas (3x). reagents->purge add_solvents Add anhydrous THF and Et₃N via syringe. purge->add_solvents add_alkyne Add terminal alkyne via syringe. add_solvents->add_alkyne reaction Heat to reflux (or desired temperature). Monitor by TLC. add_alkyne->reaction workup Cool to RT. Quench with NH₄Cl (aq). Extract with organic solvent. reaction->workup purification Dry organic layer. Concentrate in vacuo. Purify by column chromatography. workup->purification end Characterize product. purification->end

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 5-bromooxazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.[12]

  • Solvent Addition: Add anhydrous, degassed THF and Et₃N (typically a 2:1 to 3:1 ratio of THF:Et₃N) via syringe. The reaction mixture should be a suspension.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 50-70 °C) and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Troubleshooting and Considerations

Problem Potential Cause Suggested Solution
No or Low Conversion Inactive catalyst.[8]Use fresh Pd and Cu catalysts. Ensure anhydrous and anaerobic conditions.[8][12]
Low reactivity of 5-bromooxazole.Increase reaction temperature. Consider a more electron-rich ligand (e.g., XPhos, SPhos).
Formation of Black Precipitate (Palladium Black) Catalyst decomposition.[8]Ensure high-purity, dry solvents and reagents.[8] Some evidence suggests certain solvents like THF may promote this; consider an alternative like dioxane.[8][10]
Significant Alkyne Homocoupling (Glaser Coupling) Presence of oxygen.[8][13]Thoroughly degas all solvents and maintain a strict inert atmosphere.[13] Consider a copper-free protocol.[8][14]

Copper-Free Sonogashira Coupling: A Greener Alternative

To avoid the potential for alkyne homocoupling and to simplify purification, copper-free Sonogashira protocols have been developed.[14][15] These reactions often require a different catalyst system, typically involving more electron-rich and bulky phosphine ligands, and may necessitate higher reaction temperatures.[16] A common system involves a palladium precatalyst with a ligand such as XPhos or SPhos and a base like Cs₂CO₃ or K₂CO₃ in a solvent such as dioxane or toluene.[16][17] While potentially milder in terms of byproducts, optimization for the specific 5-bromooxazole substrate is necessary.

Conclusion

The Sonogashira coupling of 5-bromooxazoles is a robust and highly valuable transformation for the synthesis of complex molecules in drug discovery and development. By carefully selecting the catalyst, solvent, and base, and by maintaining rigorous anhydrous and anaerobic conditions, researchers can efficiently generate 5-alkynyloxazoles. This guide provides a comprehensive and mechanistically informed protocol to enable the successful application of this powerful synthetic tool.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • Sonogashira coupling - Wikipedia. (2024). Available at: [Link]

  • Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions - UA. (n.d.). Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020). Available at: [Link]

  • Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis | Organic Letters - ACS Publications. (2004). Available at: [Link]

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  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. (2011). Available at: [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review - ResearchGate. (2023). Available at: [Link]

  • Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects | The Journal of Organic Chemistry - ACS Publications. (2006). Available at: [Link]

  • Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts - Arkivoc. (2018). Available at: [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020). Available at: [Link]

  • Sonogashira cross coupling of bulky and heterocyclic halides with heteroaryl alkynes. - ResearchGate. (2020). Available at: [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar. (2023). Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. (2021). Available at: [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (2018). Available at: [Link]

  • An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction | Request PDF - ResearchGate. (2023). Available at: [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021). Available at: [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (2024). Available at: [Link]

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019). Available at: [Link]

  • Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction - ResearchGate. (2012). Available at: [Link]

  • Sonogashira Coupling- Reaction and application in Research Lab - YouTube. (2022). Available at: [Link]

  • Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. (2021). Available at: [Link]

  • Sonogashira Coupling - YouTube. (2020). Available at: [Link]

  • An efficient synthesis of new pyrazole‐linked oxazoles via Sonogashira coupling reaction. (2023). Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (2021). Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (2007). Available at: [Link]

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  • Computational study of the copper-free Sonogashira cross-coupling reaction: shortcuts in the mechanism - Semantic Scholar. (2013). Available at: [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central. (2020). Available at: [Link]

Sources

Method

Application Notes & Protocols: The Strategic Use of 5-Bromo-2-(2-methylphenyl)oxazole in the Synthesis of Novel Kinase Inhibitors

Abstract Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone o...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[1] The 1,3-oxazole ring is a privileged heterocyclic scaffold, frequently incorporated into bioactive compounds due to its favorable physicochemical properties and ability to form key interactions with biological targets.[2][3][4] This application note provides a detailed guide on the strategic use of 5-bromo-2-(2-methylphenyl)oxazole , a versatile chemical building block, for the synthesis of 2,5-disubstituted oxazole-based kinase inhibitors. We will explore its application in palladium-catalyzed cross-coupling reactions, provide detailed experimental protocols, and discuss the biological relevance of the resulting compounds.

Introduction: The Oxazole Scaffold in Kinase Inhibition

The 2,5-disubstituted oxazole motif is a recurring structural feature in a multitude of pharmacologically active agents, including potent kinase inhibitors.[5][6][7] Its utility stems from its rigid, planar structure which can effectively position functional groups to interact with the ATP-binding pocket of kinases. Furthermore, the heteroatoms in the oxazole ring can act as hydrogen bond acceptors, contributing to the binding affinity of the inhibitor.[4]

The starting material, 5-bromo-2-(2-methylphenyl)oxazole , is an ideal scaffold for building libraries of potential inhibitors for several reasons:

  • The 2-(2-methylphenyl) Group: This moiety provides a fixed, lipophilic anchor that can occupy a specific hydrophobic pocket within the kinase active site.

  • The 5-Bromo Position: The bromine atom serves as a highly effective synthetic handle. It is readily displaced in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the systematic and efficient introduction of diverse chemical functionalities at this position.[8] This rapid diversification is crucial for structure-activity relationship (SAR) studies in drug discovery.

The general strategy involves using the bromo-oxazole core and coupling it with various boronic acids or esters to generate a library of derivatives, which can then be screened for kinase inhibitory activity.

Core Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds. The reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.

The choice of catalyst, ligand, base, and solvent is critical for reaction success. For substrates like 5-bromo-2-(2-methylphenyl)oxazole, catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are often effective due to their high stability and efficiency.[9] An inert atmosphere is mandatory to prevent the oxidation and deactivation of the palladium catalyst.[10]

G cluster_react BromoOxazole 5-Bromo-2-(2-methylphenyl)oxazole plus1 + BromoOxazole->plus1 BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) CoupledProduct 2-(2-methylphenyl)-5-(Aryl/Heteroaryl)oxazole (Kinase Inhibitor Scaffold) Catalyst Pd(0) Catalyst e.g., Pd(dppf)Cl₂ Catalyst->midpoint Base Base e.g., K₂CO₃, Cs₂CO₃ Base->midpoint Solvent Solvent e.g., Dioxane/H₂O Solvent->midpoint plus1->BoronicAcid midpoint->CoupledProduct label_reagents

Caption: General scheme for Suzuki-Miyaura coupling.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(2-methylphenyl)-5-(4-aminophenyl)oxazole Intermediate

This protocol describes a representative Suzuki-Miyaura coupling to synthesize a key intermediate. The resulting amino group can be further functionalized.

Principle: This procedure outlines the palladium-catalyzed C-C bond formation between 5-bromo-2-(2-methylphenyl)oxazole and 4-aminophenylboronic acid. The reaction is conducted under an inert atmosphere to ensure catalyst stability and achieve high yield.

Materials and Reagents:

  • 5-bromo-2-(2-methylphenyl)oxazole

  • 4-aminophenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon line

Procedure:

  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-(2-methylphenyl)oxazole (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 15 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.[10]

  • Catalyst Addition: Under a positive flow of nitrogen, add the Pd(dppf)Cl₂ catalyst (0.03 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water via syringe in a 4:1 ratio (e.g., 20 mL dioxane, 5 mL water). The use of a biphasic solvent system is common and facilitates the dissolution of both organic and inorganic reagents.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL). Transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 25 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure product.

Protocol 2: Amide Coupling for Final Inhibitor Synthesis

Principle: The primary amine of the intermediate synthesized in Protocol 1 is acylated with a carboxylic acid to form the final inhibitor. This amide bond often mimics the hinge-binding interactions of ATP.

Procedure (Concise):

  • Dissolve the amino-oxazole intermediate (1.0 eq) and a desired carboxylic acid (e.g., 4-methoxybenzoic acid, 1.1 eq) in an anhydrous solvent like DMF or CH₂Cl₂.

  • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 4-8 hours.

  • Perform a standard aqueous work-up and purify by column chromatography or recrystallization to obtain the final kinase inhibitor.

Synthetic Workflow and Data

The multi-step synthesis allows for the creation of a diverse set of final compounds from a single, versatile starting material.

Caption: A two-step workflow for inhibitor synthesis.

Table 1: Representative Synthesis and Activity Data

The following table presents hypothetical but representative data for a series of inhibitors synthesized using the described protocols. The target kinase chosen for this example is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.[11]

Compound IDR-Group (from Boronic Acid)Final Moiety (from Amide Coupling)Overall YieldVEGFR-2 IC₅₀ (nM)
INH-014-Aminophenyl4-Methoxybenzoyl65%25
INH-024-Aminophenyl3-Fluorobenzoyl68%18
INH-033-Amino-pyridinyl4-Methoxybenzoyl55%42
INH-044-AminophenylCyclohexanecarbonyl71%150

Data are for illustrative purposes.

Biological Context: Targeting the VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. In tumors, uncontrolled angiogenesis is essential for providing the nutrients and oxygen needed for growth and metastasis.[11] Inhibiting the VEGFR-2 signaling cascade is a clinically validated strategy in oncology.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Dimer Dimerization & Autophosphorylation VEGFR2->Dimer PLCg PLCγ Dimer->PLCg PI3K PI3K Dimer->PI3K RAS RAS Dimer->RAS DAG_IP3 DAG / IP₃ PLCg->DAG_IP3 AKT Akt PI3K->AKT RAF RAF RAS->RAF PKC PKC DAG_IP3->PKC mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Response Cell Proliferation, Migration, Survival (Angiogenesis) PKC->Response mTOR->Response ERK ERK MEK->ERK ERK->Response Inhibitor Oxazole-Based Inhibitor Inhibitor->Dimer

Caption: Inhibition of the VEGFR-2 signaling cascade.

The synthesized oxazole-based inhibitors are designed to bind to the ATP pocket of the intracellular domain of VEGFR-2, preventing its autophosphorylation and blocking all downstream signaling. This leads to an anti-angiogenic effect, thereby inhibiting tumor growth.

Conclusion

5-Bromo-2-(2-methylphenyl)oxazole is a high-value scaffold for the development of novel kinase inhibitors. Its utility in robust and versatile synthetic methods, particularly the Suzuki-Miyaura coupling, allows medicinal chemists to rapidly generate and optimize lead compounds. The protocols and strategies outlined in this note provide a solid foundation for researchers aiming to leverage this powerful building block in their drug discovery programs.

References

  • Vedejs, E., & Lu, S. P. (n.d.). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. National Institutes of Health.
  • Wang, H., et al. (2018). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications.
  • (n.d.). Oxazole-Based Compounds As Anticancer Agents. ResearchGate.
  • (n.d.). Selected synthetic strategies for 2,5-disubstituted oxazoles. ResearchGate.
  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
  • (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Topics in Medicinal Chemistry, 20(21).
  • (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
  • Asati, V., Kaur, A., & Kaushik, D. (2019). A comprehensive review on biological activities of oxazole derivatives. Bioorganic & Medicinal Chemistry, 27(4), 587-604.
  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(22), 3365-3392.
  • (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
  • (2025). The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A Gateway to Novel Therapeutics. Benchchem.
  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14381-14459.
  • Cox, B., et al. (2019). 6-Bromo-N-(2-methyl-2H-benzo[d][2][5][6]triazol-5-yl)quinolin-4-amine. Molbank, 2019(4), M1094. Retrieved from

  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4378-4391.
  • Ali, M. A., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(2), M1369.
  • Al-Blewi, F. F., et al. (2022). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 27(17), 5678.
  • (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry.
  • (n.d.). Screening of palladium catalysts for the Suzuki coupling of.... ResearchGate.
  • Bowers, S., et al. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 9(52), 30375-30379.
  • Ibrar, A., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PLoS One, 10(7), e0132482.
  • (2025). Technical Support Center: Suzuki Coupling with 2-Bromo-5-chlorobenzo[d]oxazole. Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-bromo-2-(2-methylphenyl)oxazole

Welcome to the technical support center for the synthesis of 5-bromo-2-(2-methylphenyl)oxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or looki...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-2-(2-methylphenyl)oxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this valuable heterocyclic intermediate. As a five-membered heteroaromatic, the oxazole scaffold is a cornerstone in many pharmaceutical ingredients due to its unique electronic properties and ability to engage in biological interactions like hydrogen bonding and π-π stacking.[1] The bromo-substituted variant, 5-bromo-2-(2-methylphenyl)oxazole, serves as a versatile building block for further functionalization via cross-coupling reactions.[1][2]

This document moves beyond a simple recitation of steps. It provides a structured, in-depth analysis of the common synthetic challenges and offers logical, field-tested solutions to enhance yield, purity, and reproducibility. We will explore the causality behind each experimental parameter, empowering you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental hurdles in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?

Low yield is the most common challenge and can stem from multiple points in the synthetic sequence. The most prevalent route involves a two-step process: first, the formation of the 2-(2-methylphenyl)oxazole core, followed by electrophilic bromination at the C5 position.

Potential Causes & Optimization Strategies:

  • Inefficient Oxazole Ring Formation: The initial cyclization is a critical yield-determining step. Whether you are using a Van Leusen, Robinson-Gabriel, or other cyclization method, incomplete conversion is a frequent issue.

    • Van Leusen Reaction (from 2-methylbenzaldehyde and TosMIC): This method involves the base-mediated cycloaddition of tosylmethyl isocyanide (TosMIC) to an aldehyde.[3][4] The reaction proceeds via an oxazoline intermediate, which then eliminates p-toluenesulfinic acid.[4][5]

      • Base Strength & Stoichiometry: The choice of base is critical for deprotonating TosMIC. Potassium carbonate (K₂CO₃) is commonly used, but if yields are low, consider screening stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Ensure the base is anhydrous and used in sufficient stoichiometric excess (typically 1.5-2.0 equivalents).

      • Solvent & Temperature: Methanol or ethanol are standard solvents.[6] The reaction is typically run at reflux.[6] Ensure the reaction is heated sufficiently and for an adequate duration (monitor by TLC or LCMS) to drive the elimination of the tosyl group from the oxazoline intermediate.

  • Suboptimal Bromination: The second step, electrophilic bromination of the 2-(2-methylphenyl)oxazole intermediate, is generally high-yielding but can be problematic if not properly controlled.

    • Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for selective bromination of electron-rich heterocycles.[1] It is safer and easier to handle than liquid bromine. Ensure your NBS is of high purity and has been stored in a desiccator, as moisture can lead to the formation of HBr and other side products.

    • Solvent Choice: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal.[1][6] They effectively dissolve the oxazole substrate and NBS without participating in the reaction.

    • Temperature Control: Electrophilic brominations are exothermic. Add the NBS portion-wise or as a solution to the reaction mixture at a controlled temperature (e.g., 0 °C) to prevent over-bromination and the formation of impurities.[7]

  • Reagent Quality and Reaction Setup:

    • Ensure all solvents are anhydrous, particularly for the oxazole formation step.

    • Verify the purity of your starting 2-methylbenzaldehyde, as aldehyde impurities can consume reagents and complicate purification.

    • Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions, especially if using organometallic reagents or sensitive intermediates.

G start Low Yield Observed check_step1 Analyze Purity of 2-Aryloxazole Intermediate start->check_step1 step1_ok Purity >95%? check_step1->step1_ok troubleshoot_step2 Focus on Bromination Step step1_ok->troubleshoot_step2 Yes troubleshoot_step1 Focus on Cyclization Step step1_ok->troubleshoot_step1 No reagent_nbs Verify NBS Purity (Recrystallize if needed) troubleshoot_step2->reagent_nbs temp_control Implement Temperature Control (0°C for NBS addition) reagent_nbs->temp_control solvent_step2 Ensure Anhydrous Solvent (THF, DMF) temp_control->solvent_step2 reagent_tosmic Verify TosMIC Purity & Activity troubleshoot_step1->reagent_tosmic base_screen Screen Bases (K2CO3, DBU) reagent_tosmic->base_screen conditions_step1 Optimize Temp & Time (Reflux, monitor by TLC) base_screen->conditions_step1

Caption: Decision tree for troubleshooting low reaction yield.

Q2: I'm observing significant impurity formation. How can I identify and mitigate these side products?

Impurity profiling is key to optimizing selectivity. The most common impurities are unreacted starting materials, over-brominated products, and side-products from the cyclization step.

Common Impurities & Mitigation Strategies:

Impurity TypePotential CauseMitigation Strategy
Unreacted 2-(2-methylphenyl)oxazole Insufficient brominating agent or short reaction time.Use a slight excess of NBS (1.05-1.1 equivalents). Monitor the reaction by TLC/LCMS until the starting material is consumed.
Di-brominated Oxazole Excess NBS or poor temperature control during addition.Use no more than 1.1 equivalents of NBS. Add NBS slowly at a reduced temperature (0 °C) to maintain control.[7]
Unreacted 2-methylbenzamide (from Robinson-Gabriel)Incomplete cyclodehydration.Use a more effective dehydrating agent (e.g., POCl₃, PPA) and ensure sufficiently high reaction temperatures.[5]
Hydrolyzed Product (Amide) Presence of water during workup or chromatography on acidic silica gel.Use anhydrous solvents and perform a neutral workup. If necessary, use deactivated (neutral) silica gel for column chromatography.

Purification Protocol:

The final product, 5-bromo-2-(2-methylphenyl)oxazole, is typically a solid.

  • Aqueous Workup: After the reaction, quench with an aqueous solution of sodium thiosulfate to destroy any remaining bromine, followed by extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Column Chromatography: This is the most effective method for removing polar and non-polar impurities. A gradient of ethyl acetate in petroleum ether or hexanes is generally effective.[1]

  • Recrystallization: For final polishing, recrystallization from a solvent system like ethanol/water or hexanes/ethyl acetate can provide highly pure material.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, scalable synthetic route to 5-bromo-2-(2-methylphenyl)oxazole?

For laboratory and potential scale-up, the two-step sequence starting from 2-methylbenzaldehyde is highly reliable.

Step 1: Synthesis of 2-(2-methylphenyl)oxazole via Van Leusen Reaction

  • To a stirred solution of 2-methylbenzaldehyde (1.0 eq) and TosMIC (1.0 eq) in methanol, add potassium carbonate (1.75 eq).[6]

  • Heat the reaction mixture to reflux (approx. 65-70 °C) for 4-6 hours.[6]

  • Monitor the reaction by TLC for the disappearance of the aldehyde.

  • Upon completion, cool the mixture, evaporate the solvent under reduced pressure, and partition the residue between water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-(2-methylphenyl)oxazole, which can be purified by chromatography or used directly in the next step if sufficiently pure.

Step 2: Bromination of 2-(2-methylphenyl)oxazole

  • Dissolve the 2-(2-methylphenyl)oxazole (1.0 eq) in anhydrous THF or DMF.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.[1]

  • Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product by column chromatography followed by recrystallization to obtain pure 5-bromo-2-(2-methylphenyl)oxazole.

G cluster_0 Step 1: Van Leusen Cyclization cluster_1 Step 2: Electrophilic Bromination start_mats 2-Methylbenzaldehyde + TosMIC intermediate 2-(2-methylphenyl)oxazole start_mats->intermediate K2CO3, MeOH Reflux final_product 5-Bromo-2-(2-methylphenyl)oxazole intermediate->final_product NBS, THF 0°C to RT

Sources

Optimization

Technical Support Center: Purification of 5-bromo-2-(2-methylphenyl)oxazole by Column Chromatography

Welcome to the technical support center for the chromatographic purification of 5-bromo-2-(2-methylphenyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 5-bromo-2-(2-methylphenyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for the successful isolation of this compound.

Introduction

5-bromo-2-(2-methylphenyl)oxazole is a heterocyclic compound of interest in medicinal chemistry and materials science. Achieving high purity of this substance is critical for subsequent applications and accurate characterization. Column chromatography is the most common and effective method for its purification. This guide will address potential challenges and provide practical solutions to ensure a successful separation.

The oxazole ring system is weakly basic, with the conjugate acid of the parent oxazole having a pKa of approximately 0.8.[1][2][3][4] This inherent basicity can lead to interactions with the acidic surface of silica gel, a common stationary phase, potentially causing issues such as peak tailing, poor separation, and even degradation of the target molecule.[5] This guide will provide strategies to mitigate these effects.

Troubleshooting Guide: Common Issues in the Purification of 5-bromo-2-(2-methylphenyl)oxazole

This section is designed to help you diagnose and resolve common problems encountered during the column chromatography of 5-bromo-2-(2-methylphenyl)oxazole.

Issue Probable Cause(s) Recommended Solutions & Rationale
Poor Separation of Product from Impurities Inappropriate Solvent System: The polarity of the eluent is not optimized to create a sufficient difference in the retention factors (Rf) of the components.TLC Optimization: Systematically screen solvent systems using Thin Layer Chromatography (TLC). A good starting point for non-polar to moderately polar compounds is a mixture of hexanes or petroleum ether with ethyl acetate.[6] Aim for an Rf value of 0.2-0.4 for the desired product to ensure good separation on the column.[5]
Column Overloading: Too much crude material has been loaded onto the column relative to the amount of stationary phase.Reduce Sample Load: A general guideline is to load 1-5% of crude material by weight relative to the silica gel.[5] For difficult separations, a lower loading percentage is recommended.
Poor Column Packing: The stationary phase is not packed uniformly, leading to channeling of the solvent and broad, overlapping bands.Repack the Column: Ensure the silica gel is packed as a uniform slurry and is free of air bubbles or cracks. A layer of sand on top of the silica bed can help prevent disturbance during solvent addition.
Product Streaking or Tailing on TLC and Column Interaction with Acidic Silica: The weakly basic nitrogen of the oxazole ring is interacting with the acidic silanol groups on the surface of the silica gel.[5]Use a Basic Modifier: Add a small amount (0.1-1% v/v) of a tertiary amine, such as triethylamine (Et3N), to the eluent system.[5][6] This will neutralize the acidic sites on the silica, minimizing unwanted interactions and improving peak shape.
Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase if the interaction with silica is severe.
Product Does Not Elute from the Column Eluent Polarity is Too Low: The solvent system is not polar enough to displace the compound from the stationary phase.Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your eluent mixture. If the compound is still retained, a more polar solvent such as methanol may be required in small percentages.
Compound Degradation on the Column: The compound is unstable to the acidic conditions of the silica gel, leading to decomposition.Deactivate Silica Gel: Pre-treat the silica gel by flushing the packed column with the eluent containing a basic modifier (e.g., 1% Et3N in hexanes/ethyl acetate) before loading the sample. This neutralizes the stationary phase.[5]
Minimize Contact Time: Perform flash column chromatography to reduce the residence time of the compound on the column.
Low Recovery of the Product Compound is Too Soluble in the Eluent: The product is eluting too quickly, potentially with the solvent front, and is not being adequately separated from highly non-polar impurities.Decrease Eluent Polarity: Start with a less polar solvent system to ensure the compound has a lower Rf on TLC, allowing for better separation.
Compound Precipitation on the Column: The crude material has low solubility in the initial eluent and precipitates at the top of the column.Use a Stronger Loading Solvent: Dissolve the sample in a minimal amount of a slightly more polar solvent (e.g., dichloromethane) before loading it onto the column. Alternatively, use the "dry loading" technique.
Compound Degradation: As mentioned above, decomposition on the silica gel can lead to significant loss of material.Implement strategies to mitigate degradation: Use deactivated silica or a basic modifier in the eluent.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Eluent System Optimization

Objective: To determine the optimal solvent system for the separation of 5-bromo-2-(2-methylphenyl)oxazole from its impurities.

Materials:

  • Silica gel TLC plates (e.g., silica gel 60 F254)

  • Crude 5-bromo-2-(2-methylphenyl)oxazole

  • Developing chambers

  • A selection of solvents: hexanes (or petroleum ether), ethyl acetate, dichloromethane

  • Triethylamine (optional)

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Developing: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Start with a low polarity mixture, such as 95:5 hexanes:ethyl acetate, and gradually increase the polarity (e.g., 90:10, 80:20).

  • Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

  • Analysis: The ideal solvent system will show good separation between the spot corresponding to the product and any impurity spots, with the product having an Rf value between 0.2 and 0.4. If streaking is observed, add 0.1-1% triethylamine to the eluent and repeat the TLC analysis.

Protocol 2: Flash Column Chromatography Purification

Objective: To purify crude 5-bromo-2-(2-methylphenyl)oxazole using flash column chromatography.

Materials:

  • Glass chromatography column

  • Silica gel (flash chromatography grade, e.g., 230-400 mesh)

  • Sand (acid-washed)

  • Optimized eluent system from TLC analysis

  • Crude 5-bromo-2-(2-methylphenyl)oxazole

  • Collection tubes or flasks

  • Air or nitrogen source for pressurization (optional, for flash chromatography)

Procedure:

Column Packing (Wet Slurry Method):

  • Secure the column in a vertical position. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

  • Allow the silica to settle, and then add a protective layer of sand on top of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Sample Loading (Dry Loading Method - Recommended for samples with poor solubility):

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.

  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

Elution and Fraction Collection:

  • Carefully add the eluent to the column, taking care not to disturb the top layer of sand.

  • Apply gentle pressure to the top of the column to begin eluting the sample.

  • Collect fractions in an orderly manner.

  • Monitor the separation by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined pure fractions by rotary evaporation to yield the purified 5-bromo-2-(2-methylphenyl)oxazole.

Diagrams

Troubleshooting_Workflow start Start: Impure Fractions After Column Chromatography check_separation Assess Separation on TLC of Crude Material start->check_separation poor_sep Poor Separation (Overlapping Spots or Streaking) check_separation->poor_sep good_sep Good Separation on TLC check_separation->good_sep optimize_eluent Optimize Eluent System (Adjust Polarity) poor_sep->optimize_eluent Overlapping Spots add_modifier Add Basic Modifier (e.g., 0.5% Et3N) to Eluent poor_sep->add_modifier Streaking check_loading Review Column Loading good_sep->check_loading rerun_column Re-run Column with Optimized Conditions optimize_eluent->rerun_column add_modifier->rerun_column overloaded Column Overloaded? check_loading->overloaded packing_issue Check Column Packing for Irregularities overloaded->packing_issue No reduce_load Reduce Sample Load (1-5% of Silica Weight) overloaded->reduce_load Yes channeling Channeling or Cracks Observed? packing_issue->channeling repack_column Repack Column Carefully channeling->repack_column Yes channeling->rerun_column No reduce_load->rerun_column repack_column->rerun_column end End: Pure Fractions Obtained rerun_column->end

Caption: Troubleshooting workflow for impure fractions.

Frequently Asked Questions (FAQs)

Q1: My compound is not UV-active. How can I monitor the purification? A1: If your compound does not visualize under UV light, you can use a chemical stain for TLC analysis. A potassium permanganate (KMnO4) stain is often effective for oxidizing a wide range of organic compounds, appearing as yellow spots on a purple background. Alternatively, an iodine chamber can be used as a non-destructive method to visualize many organic compounds.

Q2: What is "dry loading" and when should I use it? A2: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel (or another inert support like Celite) before adding it to the column. This is particularly useful when your compound has poor solubility in the eluent, as it prevents precipitation at the top of the column and can lead to better separation.

Q3: Can I use a different stationary phase besides silica gel? A3: Yes. If you suspect your compound is degrading on the acidic silica gel, or if you are unable to achieve good separation, you can try alternative stationary phases. Neutral or basic alumina can be effective for acid-sensitive or basic compounds.[5] Reversed-phase silica (C18) is another option, particularly for more polar compounds, where a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.

Q4: How do I choose between isocratic and gradient elution? A4: Isocratic elution uses a single, constant eluent composition throughout the separation. It is simpler but may not be effective for separating compounds with a wide range of polarities. Gradient elution involves gradually increasing the polarity of the eluent during the separation. This is useful for eluting both non-polar and more polar compounds in a reasonable time and can often provide better resolution for complex mixtures. For initial purification, a step-gradient (incrementally increasing polarity) is often a good compromise.

Q5: The color of my purified product is different from what is reported. What could be the reason? A5: A color change could indicate the presence of a persistent, colored impurity. It could also suggest that the compound itself is not perfectly stable and may be undergoing slow decomposition, even after purification. Re-analyzing the purified product by NMR and mass spectrometry is recommended to confirm its identity and purity. If impurities are detected, a second purification step, possibly with a different chromatographic technique (e.g., preparative TLC or HPLC) or a different solvent system, may be necessary.

References

  • Grokipedia. Oxazole. Available from: [Link]

  • Wikipedia. Oxazole. Available from: [Link]

  • ChemEurope.com. Oxazole. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-bromo-2-(2-methylphenyl)oxazole

Welcome to the Technical Support Center for the synthesis of 5-bromo-2-(2-methylphenyl)oxazole. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-bromo-2-(2-methylphenyl)oxazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and byproducts encountered during the synthesis of this important oxazole derivative. Our aim is to provide practical, experience-driven advice to help you troubleshoot and optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of 5-bromo-2-(2-methylphenyl)oxazole typically proceeds via a multi-step route, often culminating in a cyclodehydration reaction, such as the Robinson-Gabriel synthesis, or a variation thereof. A common pathway involves the acylation of a suitable amino ketone precursor followed by cyclization and dehydration. Another approach is the bromination of a pre-formed 2-(2-methylphenyl)oxazole. Each of these steps presents unique challenges and potential for byproduct formation. This guide will walk you through the most frequently encountered issues in a question-and-answer format.

Troubleshooting Guide & FAQs

Issue 1: Incomplete Cyclodehydration

Question: My reaction to form the oxazole ring from the N-(2-bromoacetyl)-2-methylbenzamide precursor is sluggish and gives a low yield of the desired 5-bromo-2-(2-methylphenyl)oxazole. What could be the cause?

Answer: Incomplete cyclodehydration is a frequent hurdle in oxazole synthesis, particularly when using the Robinson-Gabriel method or similar cyclization strategies. The efficiency of this step is highly dependent on the choice and effectiveness of the dehydrating agent.[1]

Common Causes and Solutions:

CauseExplanationRecommended Solution
Ineffective Dehydrating Agent Reagents like phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4) are commonly used, but their activity can be diminished by moisture.[1][2]Ensure all glassware is rigorously dried and use freshly opened or properly stored anhydrous reagents. Consider using a more potent dehydrating agent like polyphosphoric acid (PPA) or triflic anhydride if yields remain low.
Suboptimal Reaction Temperature The cyclodehydration step often requires elevated temperatures to proceed to completion.Carefully increase the reaction temperature in increments of 10-20 °C while monitoring the reaction progress by TLC or LC-MS. Be cautious of potential charring or decomposition at excessively high temperatures.
Presence of Water Trace amounts of water in the reaction mixture can hydrolyze the dehydrating agent and the starting material.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Optimizing Cyclodehydration with POCl₃

  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen.

  • Reaction Setup: To a solution of N-(2-bromoacetyl)-2-methylbenzamide (1.0 eq) in anhydrous toluene (10 mL/g of amide) under a nitrogen atmosphere, add freshly distilled phosphorus oxychloride (1.5 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 110 °C).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by pouring it onto crushed ice. Neutralize with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 2: Formation of an Oxazoline Byproduct

Question: I've isolated a byproduct with a mass corresponding to the hydrated form of my target oxazole. How can I confirm if it's an oxazoline and prevent its formation?

Answer: The presence of a byproduct with a mass of [M+2] or [M+18] relative to the desired product often indicates the formation of an oxazoline intermediate or a hydrated species. The oxazoline is a partially cyclized and unaromatized precursor to the oxazole.

Identification and Mitigation:

  • ¹H NMR Spectroscopy: The key diagnostic signals for the oxazoline are the presence of aliphatic protons in the 4- and 5-positions of the ring, which will appear as multiplets in the upfield region (typically 3.5-5.0 ppm), in contrast to the aromatic proton of the oxazole ring.

  • FTIR Spectroscopy: The oxazoline will likely show a C=N stretch at a lower wavenumber (around 1650-1670 cm⁻¹) compared to the fully aromatic oxazole.

  • Prevention: The formation of the oxazoline is often a result of incomplete dehydration. To drive the reaction to completion and favor the formation of the aromatic oxazole, you can:

    • Increase the reaction time.

    • Increase the reaction temperature.

    • Use a stronger dehydrating agent.

Workflow for Byproduct Identification and Mitigation

Caption: Troubleshooting workflow for identifying and mitigating oxazoline byproduct formation.

Issue 3: Over-bromination of the Aromatic Rings

Question: My mass spectrum shows peaks corresponding to di- and tri-brominated species. How can I control the bromination to obtain only the desired mono-brominated product?

Answer: Over-bromination is a common side reaction, especially if the synthesis involves the bromination of a pre-formed 2-(2-methylphenyl)oxazole. The oxazole ring and the tolyl group are both susceptible to electrophilic aromatic substitution.

Strategies for Selective Bromination:

StrategyExplanationRecommended Protocol
Control Stoichiometry Using an excess of the brominating agent, such as N-bromosuccinimide (NBS), will inevitably lead to multiple brominations.[3]Use no more than 1.0-1.1 equivalents of NBS relative to the 2-(2-methylphenyl)oxazole starting material.
Reaction Temperature Higher temperatures can increase the rate of multiple brominations.Perform the bromination at a lower temperature, starting at 0 °C and slowly warming to room temperature while monitoring the reaction.
Choice of Brominating Agent Some brominating agents are more reactive than others.For milder bromination, consider using reagents like pyridinium hydrobromide perbromide (PHP) which can offer better control.[4]

Experimental Protocol: Selective Mono-bromination with NBS

  • Preparation: Dissolve 2-(2-methylphenyl)oxazole (1.0 eq) in a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile in a flask protected from light.

  • Reagent Addition: Cool the solution to 0 °C. Add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction by TLC or GC-MS to track the consumption of the starting material and the formation of the mono-brominated product.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify by column chromatography, carefully separating the mono-brominated product from any di-brominated byproducts.

Issue 4: Hydrolysis of Starting Materials or Intermediates

Question: I am observing byproducts that correspond to 2-methylbenzoic acid and/or 2-bromoacetamide in my reaction mixture. What is causing this?

Answer: The presence of these byproducts strongly suggests hydrolysis of the N-(2-bromoacetyl)-2-methylbenzamide starting material or related intermediates.[5][6] This can be caused by the presence of water in the reaction or during work-up, especially under acidic or basic conditions.

Preventing Hydrolysis:

  • Anhydrous Conditions: As mentioned previously, ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.

  • Careful Work-up: During the work-up, neutralize the reaction mixture promptly and avoid prolonged exposure to strong acids or bases.

  • Temperature Control: Hydrolysis is often accelerated at higher temperatures. If possible, run the reaction at a lower temperature.

Logical Flow for Preventing Hydrolysis

Hydrolysis_Prevention cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solution Preventative Measures Byproducts Byproducts Observed: - 2-methylbenzoic acid - 2-bromoacetamide Hydrolysis Hypothesis: Hydrolysis of Amide Starting Material Byproducts->Hydrolysis Water Source of Water: - Moist Reagents/Solvents - Atmospheric Moisture - Aqueous Work-up Hydrolysis->Water Temp_Control Lower Reaction Temperature Hydrolysis->Temp_Control Anhydrous Use Anhydrous Reagents & Solvents Water->Anhydrous Inert_Atmosphere Run Reaction Under Inert Atmosphere Water->Inert_Atmosphere Controlled_Workup Controlled Work-up: - Prompt Neutralization - Avoid Prolonged Exposure to Aqueous Acid/Base Water->Controlled_Workup

Caption: A logical diagram illustrating the prevention of hydrolysis byproducts.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2019). Handbook of Heterocyclic Chemistry (3rd ed.). Elsevier.
  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.
  • Samimi, H. A., & Dadvar, F. (2015). N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H (or N-Benzyl) Ketoaziridines into Oxazoles. Synthesis, 47(12), 1899-1904. [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. [Link]

  • MDPI. (2021). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. [Link]

  • Master Organic Chemistry. (2013). Hydrolysis of imines to give ketones (or aldehydes). [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]

  • Loughlin, W. A., Jenkins, I. D., & Petersson, M. J. (2013). Cyclodehydration of N-(aminoalkyl)benzamides Under Mild Conditions With a Hendrickson Reagent Analogue. The Journal of Organic Chemistry, 78(14), 7356–7361. [Link]

  • Wikipedia. (n.d.). Phosphoryl chloride. [Link]

  • Chemistry LibreTexts. (2023). 5.4: Hydrolysis Reactions. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki Coupling with Brominated Heterocycles

Welcome to the Technical Support Center for Suzuki-Miyaura coupling reactions involving brominated heterocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura coupling reactions involving brominated heterocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these crucial synthetic transformations. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

Here are some of the most common issues encountered when performing Suzuki coupling with brominated heterocycles.

Q1: My Suzuki coupling reaction with a brominated heterocycle is giving a low yield. What are the primary reasons for this?

A1: Low yields in these reactions often stem from several factors. The electronic nature of the brominated heterocycle can significantly impact the oxidative addition step. Electron-rich heterocycles can be less reactive.[1] Additionally, the stability of the heteroaryl boronic acid is a critical concern, as they can be prone to degradation.[2] Other common culprits include catalyst deactivation, suboptimal reaction conditions (temperature, solvent, base), and the presence of impurities in your starting materials.[3]

Q2: I am observing significant amounts of side products, such as dehalogenation of my starting material and homocoupling of the boronic acid. How can I minimize these?

A2: The formation of side products is a frequent challenge that competes with your desired cross-coupling.[2]

  • Dehalogenation (replacement of the bromine with a hydrogen) can be influenced by the choice of base and solvent.[4]

  • Homocoupling of the boronic acid is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[2] Rigorous degassing of your reaction mixture and the use of a direct Pd(0) source can help mitigate this.[2]

Q3: How critical is the quality of my boronic acid or boronic ester?

A3: The purity and stability of your organoboron reagent are paramount for a successful Suzuki coupling.[3] Impurities can poison the palladium catalyst, leading to reduced activity or complete reaction failure.[3] Heteroaryl boronic acids, in particular, can be susceptible to protodeboronation, where the C-B bond is cleaved.[5] Using fresh, high-purity boronic acids or more stable derivatives like pinacol esters or MIDA boronates is highly recommended.[2][6]

Q4: Can the position of the bromine atom on the heterocycle affect the reaction's success?

A4: Absolutely. The position of the bromine atom influences the electronic properties and steric environment of the C-Br bond. This, in turn, affects the rate-limiting oxidative addition step.[7] For instance, in polyhalogenated heterocycles, the intrinsic polarity of the ring carbons can strongly influence which site reacts preferentially.[8][9]

In-Depth Troubleshooting Guide

This section provides a more detailed breakdown of common problems and systematic approaches to resolving them.

Problem 1: Low or No Conversion of the Brominated Heterocycle

If your starting material remains largely unreacted, consider the following troubleshooting steps.

Visualizing the Troubleshooting Workflow

Troubleshooting_Low_Conversion start Low/No Conversion reagent_quality Check Reagent Quality (Heteroaryl Bromide, Boronic Acid) start->reagent_quality boronic_acid_check Is Boronic Acid/Ester Fresh & Pure? reagent_quality->boronic_acid_check catalyst_system Evaluate Catalyst System (Precatalyst, Ligand, Base) catalyst_activity Is Catalyst System Appropriate? catalyst_system->catalyst_activity reaction_conditions Optimize Reaction Conditions (Solvent, Temperature, Time) conditions_optimal Are Conditions Optimal? reaction_conditions->conditions_optimal boronic_acid_check->catalyst_system Yes use_fresh Use Fresh/Purified Boronic Acid or Consider Pinacol/MIDA Ester boronic_acid_check->use_fresh No success Successful Coupling use_fresh->success catalyst_activity->reaction_conditions Yes screen_ligands_bases Screen Different Ligands & Bases (e.g., Buchwald Ligands, K3PO4) catalyst_activity->screen_ligands_bases No screen_ligands_bases->success screen_solvents_temp Screen Solvents & Adjust Temperature conditions_optimal->screen_solvents_temp No screen_solvents_temp->success

Caption: A decision tree for troubleshooting low conversion in Suzuki couplings.

1. Re-evaluate Your Reagents
  • Brominated Heterocycle: Ensure it is pure and free of contaminants that could inhibit the catalyst.

  • Organoboron Reagent: As mentioned, the stability of heteroaryl boronic acids can be a significant issue.[2]

    • Action: Use a freshly opened bottle of boronic acid or consider synthesizing it fresh. To enhance stability, convert the boronic acid to a more robust boronic ester, such as a pinacol ester.[2]

2. Scrutinize the Catalyst System

The combination of the palladium source, ligand, and base is crucial for an efficient reaction.

  • Palladium Source: While Pd(PPh₃)₄ can be effective, modern, more active pre-catalysts are often required for challenging couplings. Consider using Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable ligand.[10]

  • Ligand Selection: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[10] For electron-rich or sterically hindered brominated heterocycles, bulky, electron-donating phosphine ligands (e.g., Buchwald ligands like SPhos) are often necessary to promote the oxidative addition step.[1][11]

  • Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[12] The choice of base can significantly impact the reaction's outcome.

BaseStrengthCommon Applications & Considerations
K₂CO₃ / Na₂CO₃ ModerateA common starting point; often used in aqueous solvent mixtures.
Cs₂CO₃ StrongerCan be effective when weaker bases fail; good for sterically hindered substrates.[5]
K₃PO₄ StrongOften used under anhydrous conditions and can be very effective for difficult couplings.[12]
Organic Bases (e.g., Et₃N) WeakGenerally less effective than inorganic bases for Suzuki couplings.[12]
3. Optimize Reaction Conditions
  • Solvent: The choice of solvent can influence the solubility of reagents and the reaction rate. Common solvents include toluene, dioxane, and DMF, often with some water.[4] For highly polar heterocyclic compounds with poor solubility, consider using a solvent like trimethyl borate as an additive to enhance solubility.[13]

  • Temperature: While many Suzuki couplings require heat (typically 80-110 °C), excessively high temperatures can lead to catalyst decomposition.[2] If you suspect this is an issue, try running the reaction at a lower temperature for a longer duration.[2]

Problem 2: Significant Side Product Formation

The presence of unwanted byproducts can complicate purification and reduce your yield.

1. Protodeboronation

This is the cleavage of the C-B bond of the organoboron reagent, and it is a common issue with heteroaryl boronic acids.[5]

  • Causality: This side reaction is often exacerbated by harsh conditions (high temperature, strong base).

  • Mitigation:

    • Use milder bases like K₂CO₃.[5]

    • Employ more stable boronic esters (e.g., pinacol, MIDA).

    • Minimize reaction time and temperature.

2. Dehalogenation

This involves the replacement of the bromine on your heterocycle with a hydrogen atom.

  • Causality: This can be promoted by certain bases and solvents.[4]

  • Mitigation:

    • Screen different bases.

    • Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize sources of hydrogen.

3. Homocoupling

This side reaction leads to the formation of a biaryl product from two molecules of the boronic acid.

  • Causality: This is often promoted by the presence of oxygen or if a Pd(II) precatalyst is used.[2]

  • Mitigation:

    • Thoroughly degas your solvent and reaction mixture.

    • Use a direct Pd(0) source like Pd(PPh₃)₄.[2]

Experimental Protocols

General Protocol for Suzuki Coupling with a Brominated Heterocycle

This protocol provides a starting point for optimization.

  • To a dry reaction vessel, add the brominated heterocycle (1.0 mmol), the boronic acid or ester (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst system (e.g., Pd(OAc)₂, 2 mol%; SPhos, 4 mol%).

  • Seal the vessel and cycle between vacuum and an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., toluene/H₂O, 10:1 mixture, 11 mL) via syringe.[12]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purify the crude product by flash column chromatography.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[10][12]

Suzuki_Cycle pd0 Pd(0)L2 pd_complex1 R1-Pd(II)L2-X pd0->pd_complex1 R1-X in1 oxidative_addition Oxidative Addition transmetalation Transmetalation reductive_elimination Reductive Elimination pd_complex2 R1-Pd(II)L2-R2 pd_complex1->pd_complex2 R2-B(OR)2 (Base) in2 pd_complex2->pd0 R1-R2 in3 in1->pd_complex1 Oxidative Addition in2->pd_complex2 Transmetalation in3->pd0 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

By systematically addressing these common issues, you can significantly improve the success rate of your Suzuki coupling reactions with brominated heterocycles. Remember that each substrate is unique, and some level of optimization is almost always necessary.

References

  • The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. (n.d.). Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (n.d.). Benchchem.
  • Which conditions are favorable for the efficient Suzuki coupling? (2014).
  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6598–6613.
  • Thomas, S. A., Vokits, B. P., & Rychnovsky, S. V. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(40), 16641–16654.
  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6598–6613.
  • The Suzuki Reaction. (n.d.). Myers Group, Harvard University.
  • Snieckus, V., et al. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. Heterocycles.
  • Bumagin, N. A., Bykov, V. V., & Beletskaya, I. P. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7264–7267.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695.
  • Corma, A., et al. (2008). Suzuki cross-coupling reaction of aryl and heterocyclic bromides and aromatic polybromides on a Pd(II)-hydrotalcite catalyst.
  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6598–6613.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Suzuki reaction. (n.d.). In Wikipedia.
  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
  • Failed suzuki coupling, any suggenstions? (2024). Reddit.
  • Help needed with unreproducible Suzuki coupling. (2023). Reddit.
  • Technical Support Center: Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides. (n.d.). Benchchem.
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. (2025).
  • Knapp, D. M., et al. (2014).

Sources

Troubleshooting

Technical Support Center: Palladium-Catalyzed Couplings of 5-Bromooxazoles

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5-bromooxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are naviga...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5-bromooxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. Here, we address common side reactions, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your experiments for success.

Section 1: Troubleshooting Guide - Common Side Reactions and Solutions

This section delves into the most prevalent side reactions encountered during the palladium-catalyzed coupling of 5-bromooxazoles and provides actionable solutions based on mechanistic principles.

Issue 1: Low or No Conversion of the 5-Bromooxazole Starting Material

Q: My Suzuki-Miyaura (or other cross-coupling) reaction with a 5-bromooxazole substrate is stalling, showing very low or no conversion to the desired product. What are the likely causes and how can I fix this?

A: Low conversion is a frequent challenge and can stem from several factors related to the catalyst, reagents, or reaction conditions.

Causality and Expert Insights:

The palladium-catalyzed cross-coupling cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] A stall in the reaction points to a bottleneck in one of these steps. The electron-deficient nature of the oxazole ring can influence the reactivity of the C-Br bond.

Troubleshooting Protocol:

  • Catalyst and Ligand Choice:

    • Ligand Selection: For electron-deficient heteroaryl halides like 5-bromooxazoles, electron-rich and bulky phosphine ligands are often necessary to promote the oxidative addition step.[5][6][7] If you are using a standard ligand like PPh₃, consider switching to a Buchwald-type biarylphosphine ligand (e.g., XPhos, SPhos) or a sterically hindered N-heterocyclic carbene (NHC) ligand.[1][7] These ligands stabilize the monoligated palladium species, which is often the active catalyst, and accelerate the catalytic cycle.[8]

  • Base and Solvent Effects:

    • Base Strength: The choice of base is critical.[9] For Suzuki couplings, a weak base like K₂CO₃ or Cs₂CO₃ is often sufficient.[5] However, if the reaction is sluggish, a stronger base like K₃PO₄ may be required. Be mindful that strong bases can promote side reactions, so optimization is key.

    • Solvent Polarity: The solvent can influence both the solubility of your reagents and the reaction kinetics.[4] Aprotic polar solvents like DMF or dioxane are common, but sometimes a switch to a less coordinating solvent like toluene can be beneficial.[4]

  • Reaction Temperature and Time:

    • Temperature: Increasing the reaction temperature can often overcome activation barriers.[5] However, excessive heat can lead to catalyst decomposition and unwanted side reactions. A systematic screen of temperatures (e.g., 80°C, 100°C, 120°C) is recommended.

    • Reaction Time: Monitor your reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged heating after the reaction has completed can lead to product degradation.

  • Reagent Purity:

    • Degassing: Thoroughly degas your solvent and reaction mixture to remove oxygen, which can oxidize the Pd(0) catalyst and lead to homocoupling side products.[10][11]

    • Water Content: While some Suzuki reactions benefit from a small amount of water, excess water can lead to protodeboronation of the boronic acid coupling partner.[6][10][12] Ensure your solvents are appropriately dried if anhydrous conditions are required.

Issue 2: Formation of Homocoupling Byproducts

Q: I am observing a significant amount of the homocoupled product of my boronic acid (or other organometallic reagent) and/or my 5-bromooxazole. How can I suppress this side reaction?

A: Homocoupling is a common side reaction in many cross-coupling reactions and can arise from several pathways.[10][13][14]

Causality and Expert Insights:

  • Aryl Halide Homocoupling: This can occur through a Pd(I) dimer intermediate or via oxidative addition of a second equivalent of the aryl halide to the Pd(II) intermediate.

  • Organometallic Homocoupling: This is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the organometallic reagent.[10] It can also occur via a transmetalation-reductive elimination pathway involving two equivalents of the organometallic reagent with the palladium center.

Troubleshooting Protocol:

  • Rigorous Degassing: This is the most critical step to prevent homocoupling of the organometallic partner.[10] Degas your solvent and reaction mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.

  • Catalyst Loading: High catalyst loadings can sometimes promote homocoupling.[10] Try reducing the catalyst loading to the minimum effective concentration (e.g., 1-2 mol%).

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.

  • Additives:

    • In some cases, the addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state and suppress side reactions mediated by Pd(II) species.[15]

    • For Stille couplings, the addition of a copper(I) co-catalyst can accelerate the desired cross-coupling pathway, outcompeting the homocoupling side reaction.[16]

Table 1: Troubleshooting Homocoupling in Suzuki-Miyaura Reactions

ParameterRecommendationRationale
Degassing Use freeze-pump-thaw cycles (3x) or extended sparging with argon.Removes dissolved oxygen which promotes boronic acid homocoupling.[10]
Catalyst Loading Reduce to 1-3 mol %.High concentrations of Pd can facilitate homocoupling pathways.
Temperature Screen lower temperatures (e.g., 60-80 °C).May slow down the rate of homocoupling relative to cross-coupling.
Base Use the mildest effective base (e.g., K₂CO₃, Cs₂CO₃).Stronger bases can sometimes promote side reactions.
Issue 3: Protodehalogenation (Hydrodehalogenation) of 5-Bromooxazole

Q: My main byproduct is the debrominated oxazole. What is causing this and how can I prevent it?

A: Protodehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common issue, particularly with electron-deficient heteroaryl halides.

Causality and Expert Insights:

This side reaction can occur through a couple of mechanisms. One pathway involves the β-hydride elimination from a palladium-hydride species, which can be formed from various sources in the reaction mixture (e.g., solvent, base, or impurities).[8] Another pathway can involve protonolysis of the organopalladium intermediate.

Troubleshooting Protocol:

  • Choice of Solvent and Base:

    • Solvent: Solvents that can act as hydride donors, such as alcohols or THF, can sometimes contribute to protodehalogenation. Consider switching to a less reactive solvent like toluene or dioxane.[4]

    • Base: Some bases, particularly alkoxides in the presence of trace water, can generate hydroxide which may facilitate this side reaction. Using an anhydrous base like K₃PO₄ or a carbonate base can be beneficial.

  • Ligand Effects:

    • Bulky, electron-donating ligands can accelerate the rate of reductive elimination, which is the desired product-forming step, thereby outcompeting the protodehalogenation pathway.[4][8] This is another reason to consider using Buchwald-type ligands.

  • Water Content:

    • Strictly control the water content in your reaction. While a small amount of water can be beneficial in some Suzuki couplings, excess water can be a proton source for protodehalogenation.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed coupling reactions are most suitable for 5-bromooxazoles?

A: 5-Bromooxazoles are versatile substrates for a range of palladium-catalyzed cross-coupling reactions. The most commonly and successfully employed include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters. This is often the first choice due to the mild reaction conditions and the commercial availability of a wide range of boronic acids.[17]

  • Heck Reaction: For the formation of C-C bonds with alkenes to introduce vinyl groups.[17][18]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, leading to alkynyl-substituted oxazoles.[17][19]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines, amides, or carbamates.[8][17]

  • Stille Coupling: For the formation of C-C bonds with organostannanes. While effective, the toxicity of tin reagents has led to a preference for other methods like the Suzuki coupling.[2][16]

Q2: How does the electronic nature of the oxazole ring affect the coupling reaction?

A: The oxazole ring is electron-deficient, which makes the C5-Br bond more susceptible to oxidative addition by the Pd(0) catalyst. This is generally favorable for the initial step of the catalytic cycle. However, the electron-withdrawing nature of the ring can also make the resulting organopalladium intermediate more prone to certain side reactions if the subsequent steps (transmetalation and reductive elimination) are slow.

Q3: Can I use 5-chlorooxazoles instead of 5-bromooxazoles?

A: While possible, aryl chlorides are generally less reactive than aryl bromides in palladium-catalyzed couplings.[9][11] Successfully coupling 5-chlorooxazoles typically requires more specialized and highly active catalyst systems, often employing bulky, electron-rich phosphine ligands (like Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, and potentially higher reaction temperatures.[11][20]

Q4: What is "palladium black" and what should I do if it forms in my reaction?

A: Palladium black is finely divided, amorphous palladium metal.[21] Its formation indicates that the palladium catalyst has precipitated out of the solution, rendering it inactive. This can be caused by:

  • High temperatures: Leading to thermal decomposition of the catalyst.

  • Ligand degradation or dissociation: Leaving the palladium atom unprotected and prone to aggregation.

  • Unfavorable reaction conditions: Such as the wrong solvent or base.

If you observe the formation of palladium black, it's a clear sign that your catalytic cycle has been interrupted. You should re-evaluate your reaction conditions, focusing on a more stable ligand, a lower reaction temperature, or a different palladium precatalyst.

Section 3: Visualized Troubleshooting and Reaction Workflow

The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling and a troubleshooting workflow for common issues.

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R'-M) PdII->Transmetal PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (R-R') RedElim->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow Start Low Yield or Side Products Check_Reagents Check Reagent Purity & Degassing Start->Check_Reagents Check_Catalyst Evaluate Catalyst System (Pd Source & Ligand) Check_Reagents->Check_Catalyst Optimize_Conditions Optimize Conditions (Base, Solvent, Temp.) Check_Catalyst->Optimize_Conditions Homocoupling Homocoupling Observed? Optimize_Conditions->Homocoupling Debromination Debromination Observed? Homocoupling->Debromination No Improve_Degassing Improve Degassing Lower Catalyst Loading Homocoupling->Improve_Degassing Yes Change_Ligand_Solvent Use Bulky Ligand Change Solvent Debromination->Change_Ligand_Solvent Yes Success Successful Reaction Debromination->Success No Improve_Degassing->Debromination Change_Ligand_Solvent->Success

Caption: Troubleshooting workflow for palladium-catalyzed couplings of 5-bromooxazoles.

References

  • Reddit User Discussion on Heck Reaction Troubleshooting. (2024). r/Chempros. [Link]

  • Wikipedia Contributors. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • ResearchGate Discussion on Suzuki Reaction Yields. (2018). ResearchGate. [Link]

  • ResearchGate Discussion on Suzuki Coupling Problems. (2014). ResearchGate. [Link]

  • Valera, F. E., et al. (2021). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. [Link]

  • Valera, F. E., et al. (2021). Deciphering complexity in Pd–catalyzed cross-couplings. National Institutes of Health. [Link]

  • Reddit User Discussion on Stille Coupling Dehalogenation. (2019). r/Chempros. [Link]

  • Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health. [Link]

  • Quora User Discussion on Suzuki-Miyaura Coupling Disadvantages. (2018). Quora. [Link]

  • Reddit User Discussion on Failed Suzuki Coupling. (2021). r/Chempros. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health. [Link]

  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. (n.d.). National Institutes of Health. [Link]

  • ResearchGate Scientific Diagram. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia Contributors. (n.d.). Stille reaction. In Wikipedia. Retrieved January 19, 2026, from [Link]

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  • Reddit User Discussion on Heck Reaction Problems. (2021). r/chemhelp. [Link]

  • Request PDF on Prominent Ligand Types in Modern Cross-Coupling Reactions. (2025). ResearchGate. [Link]

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]

  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. pubs.acs.org. [Link]

  • NROChemistry. (n.d.). Stille Coupling. NROChemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. acs.org. [Link]

  • ResearchGate Scientific Diagram. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]

  • Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. (n.d.). National Institutes of Health. [Link]

  • Zhou, T., & Szostak, M. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. [Link]

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  • PubMed. (n.d.). Chitosan-supported palladium catalyst. 5. Nitrophenol degradation using palladium supported on hollow chitosan fibers. PubMed. [Link]

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  • EliScholar - Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar. [Link]

  • Request PDF on Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.). ResearchGate. [Link]

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Optimization

Technical Support Center: Large-Scale Synthesis of 5-bromo-2-(2-methylphenyl)oxazole

Prepared by: Gemini, Senior Application Scientist This technical guide serves as a dedicated support resource for researchers, chemists, and process development professionals engaged in the large-scale synthesis of 5-bro...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical guide serves as a dedicated support resource for researchers, chemists, and process development professionals engaged in the large-scale synthesis of 5-bromo-2-(2-methylphenyl)oxazole. This valuable heterocyclic compound is a key building block in medicinal chemistry and materials science. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during production, ensuring efficiency, purity, and scalability.

Synthetic Strategy Overview

The most robust and scalable approach to synthesizing 5-bromo-2-(2-methylphenyl)oxazole typically involves a two-stage process. First, the core heterocycle, 2-(2-methylphenyl)oxazole, is constructed. This is commonly achieved via the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino ketone intermediate.[1][2] The second stage is the regioselective bromination of the oxazole ring at the C5 position, which is most effectively performed using an electrophilic brominating agent like N-Bromosuccinimide (NBS).[3][4]

G cluster_0 Stage 1: Oxazole Formation cluster_1 Stage 2: Bromination A 2-Amino-1-phenylethanone C Intermediate: N-(2-oxo-2-phenylethyl)-2-methylbenzamide A->C Acylation B 2-Methylbenzoyl chloride B->C D 2-(2-methylphenyl)oxazole C->D Cyclodehydration (Robinson-Gabriel) F Final Product: 5-bromo-2-(2-methylphenyl)oxazole D->F Electrophilic Bromination E N-Bromosuccinimide (NBS) E->F

Caption: High-level workflow for the two-stage synthesis.

Troubleshooting and Issue Resolution (Q&A)

This section addresses specific problems that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield in Oxazole Ring Formation (Stage 1)

Question: My Robinson-Gabriel cyclodehydration step to form 2-(2-methylphenyl)oxazole is giving a very low yield. What are the likely causes and how can I fix it?

Answer: Low yields in this step are almost always linked to incomplete cyclodehydration or degradation of the starting material/product. The conversion of the α-acylamino ketone to the oxazole requires a potent dehydrating agent to drive the reaction to completion.[5][6]

Common Causes & Solutions:

  • Insufficient Dehydrating Agent Strength:

    • Causality: The mechanism involves the formation of a hemiaminal-like intermediate which must be efficiently dehydrated to form the aromatic oxazole ring.[7] Weaker acids or insufficient heat may not overcome the activation energy for this water elimination step.

    • Solution: While sulfuric acid (H₂SO₄) is common, polyphosphoric acid (PPA) often gives superior yields (50-60%) by providing a highly effective dehydrating environment at elevated temperatures.[8] If using H₂SO₄, ensure it is concentrated and that the reaction temperature is adequately maintained (often >100 °C).

  • Incomplete Reaction:

    • Causality: The cyclization can be slow. Insufficient reaction time or a temperature that is too low will result in the recovery of unreacted N-(2-oxo-2-phenylethyl)-2-methylbenzamide.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time or incrementally increase the temperature until the starting material is fully consumed. On a large scale, ensure efficient stirring and uniform heat distribution to avoid cold spots in the reactor.

  • Side Reactions/Degradation:

    • Causality: The harsh acidic conditions and high temperatures required for cyclization can lead to charring or decomposition, especially if the reaction is heated for too long after completion.

    • Solution: Once the reaction is complete (as determined by in-process controls), the reaction should be cooled and worked up promptly. Avoid "cooking" the reaction mixture unnecessarily.

G A Low Yield in Stage 1 B Verify Purity of Acylamino Ketone A->B C Analyze for Incomplete Cyclization A->C D Assess Product Degradation (Charring) A->D B1 Recrystallize or re-purify starting material. B->B1 Impurities Found C1 Increase reaction time/temp. Consider stronger dehydrating agent (e.g., PPA). C->C1 Starting Material Detected D1 Reduce reaction time post-completion. Ensure prompt work-up. D->D1 Degradation Observed S Proceed to Bromination C1->S Optimization Successful

Caption: Troubleshooting workflow for low yield in Stage 1.

Issue 2: Poor Regioselectivity and Impurities in Bromination (Stage 2)

Question: My bromination of 2-(2-methylphenyl)oxazole with NBS is yielding a mixture of products, including di-brominated species and unreacted starting material. How can I improve the selectivity for the 5-bromo position?

Answer: This is a classic challenge of controlling electrophilic aromatic substitution on a reactive heterocycle. The oxazole ring is electron-rich, making it susceptible to over-bromination. Selectivity is governed by the reaction conditions, particularly the solvent and temperature.[4]

Common Causes & Solutions:

  • Over-Bromination (Di-bromination):

    • Causality: The C5 position of the oxazole is the most nucleophilic and is brominated first. However, the resulting 5-bromo-oxazole is still activated enough to potentially undergo a second bromination, often at the C4 position.[3] Using more than one equivalent of NBS or allowing the reaction to run for too long dramatically increases this risk.

    • Solution: Use a slight sub-stoichiometric amount of NBS (e.g., 0.95-1.0 equivalents). Add the NBS portion-wise or as a solution over time to maintain a low concentration in the reactor, which suppresses over-reaction. Maintain strict temperature control, as higher temperatures can accelerate the second bromination.

  • Incorrect Solvent Choice:

    • Causality: The mechanism of NBS bromination can be either radical or electrophilic. For aromatic bromination, an electrophilic pathway is desired. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile promote the electrophilic character of NBS, facilitating the desired substitution on the electron-rich oxazole ring.[4] Non-polar solvents like carbon tetrachloride (CCl₄), especially with a radical initiator, would favor an undesired radical reaction on the benzylic methyl group.[9]

    • Solution: Use a polar aprotic solvent such as DMF or THF.[3][10] This will favor the ionic mechanism required for electrophilic attack on the oxazole ring.

  • Incomplete Reaction:

    • Causality: The reaction may be too slow at very low temperatures, or the NBS quality may be poor.

    • Solution: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) and monitor by TLC/HPLC. If the reaction stalls, a slight increase in temperature may be warranted, but this must be balanced against the risk of over-bromination. Ensure the NBS is of high purity and has been stored properly, away from light and moisture.

ParameterRecommended ConditionRationale
NBS Stoichiometry 0.95 - 1.0 equivalentsMinimizes di-bromination by preventing excess brominating agent.
Solvent DMF, THF, AcetonitrilePolar aprotic solvents favor the desired electrophilic substitution pathway.[4]
Temperature 0 °C to Room TemperatureProvides a balance between a reasonable reaction rate and selectivity.
Addition Method Portion-wise or slow dripMaintains a low instantaneous concentration of NBS, suppressing side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the regioselective bromination at the C5 position of the oxazole ring? The bromination of 2-aryloxazoles with NBS in a polar solvent proceeds via an electrophilic aromatic substitution mechanism.[4] The oxygen atom in the oxazole ring is a powerful ortho-, para-directing group (in the context of the heterocycle), and the C5 position is electronically analogous to the para-position. It is the most electron-rich and sterically accessible carbon, making it the primary site of electrophilic attack by the polarized bromine from NBS.

Q2: How can I reliably purify the final 5-bromo-2-(2-methylphenyl)oxazole product on a large scale? On a large scale, purification is best achieved by recrystallization. After aqueous work-up to remove succinimide and any remaining salts, the crude solid can be dissolved in a hot solvent system like ethanol, isopropanol, or a mixture such as ethyl acetate/heptane. Slow cooling will typically yield the pure product as a crystalline solid.[10] Column chromatography is generally not practical for multi-kilogram scale production.

Q3: What are the key safety considerations for scaling up this synthesis?

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a well-ventilated area (fume hood) with appropriate personal protective equipment (gloves, safety glasses). Large-scale additions should be carefully controlled to manage any potential exotherm.

  • Concentrated Acids (H₂SO₄/PPA): These are highly corrosive. Use appropriate acid-resistant equipment and PPE. The quenching of these acids during work-up is highly exothermic and must be performed slowly and with adequate cooling.

  • Solvents: Handle flammable organic solvents with care, ensuring no ignition sources are present.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(2-methylphenyl)oxazole

This protocol is based on the principles of the Robinson-Gabriel synthesis.[1][2]

  • Acylation: To a stirred solution of 2-amino-1-phenylethanone hydrochloride (1.0 eq) and triethylamine (2.2 eq) in dichloromethane (DCM) at 0 °C, add 2-methylbenzoyl chloride (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting amine is consumed.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-(2-oxo-2-phenylethyl)-2-methylbenzamide. This intermediate is often used in the next step without further purification.

  • Cyclodehydration: Add the crude intermediate from the previous step to polyphosphoric acid (PPA) (approx. 10x the weight of the intermediate).

  • Heat the mixture to 140-150 °C with vigorous mechanical stirring for 2-4 hours. Monitor the reaction by TLC or HPLC.

  • Cool the reaction mixture to below 100 °C and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated base (e.g., 50% NaOH) until pH > 9, ensuring the temperature is controlled with an ice bath.

  • Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or toluene) three times.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 2-(2-methylphenyl)oxazole. Purify by recrystallization or distillation if necessary.

Protocol 2: Synthesis of 5-bromo-2-(2-methylphenyl)oxazole

This protocol describes the regioselective bromination at the C5 position.[3][10]

  • Dissolve 2-(2-methylphenyl)oxazole (1.0 eq) in anhydrous DMF in a reactor protected from light.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0 eq) in small portions over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction at 0-5 °C for 1-2 hours after the addition is complete.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the consumption of the starting material by TLC (staining may be required as products/starting materials can be UV-inactive).

  • Once the reaction is complete, pour the mixture into a stirred vessel containing ice water.

  • A precipitate will form. Stir the slurry for 30 minutes, then collect the solid by filtration.

  • Wash the filter cake thoroughly with water to remove DMF and succinimide.

  • Dry the crude product under vacuum. For further purification, recrystallize from a suitable solvent like ethanol to afford 5-bromo-2-(2-methylphenyl)oxazole as a solid.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • SynArchive. Robinson-Gabriel Synthesis. [Link]

  • Wasserman, H. H., & Vinick, F. J. (1973). The Mechanism of the Robinson-Gabriel Synthesis of Oxazoles. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H (or N-Benzyl) Ketoaziridines into Oxazoles. [Link]

  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • MDPI. (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. [Link]

  • YouTube. Robinson-Gabriel synthesis of oxazoles | Organic Chemistry. [Link]

  • Organic Chemistry Portal. A Simple One-Pot Synthesis of 2-Aryl-5-alkyl-Substituted Oxazoles by Cs2CO3-Mediated Reactions of Aromatic Primary Amides with 2,3-Dibromopropene. [Link]

  • MDPI. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • Organic Syntheses. 5-(Thiophen-2-yl)oxazole. [Link]

  • Journal of the Chinese Chemical Society. Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. [Link]

  • National Institutes of Health. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. [Link]

  • YouTube. NBS: Radical Bromination. [Link]

  • ResearchGate. Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ). [Link]

  • Chemia. Active/inactive aromatic ring bromination: Bromination reactions that use NBS. [Link]

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Troubleshooting

Technical Support Center: Characterization of Impurities in 5-bromo-2-(2-methylphenyl)oxazole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 5-bromo-2-(2-methylphenyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to n...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-bromo-2-(2-methylphenyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization for this active pharmaceutical ingredient (API). Ensuring the purity of any API is paramount for its safety and efficacy.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to support your analytical endeavors.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of 5-bromo-2-(2-methylphenyl)oxazole samples. The solutions are presented in a question-and-answer format to provide direct and actionable advice.

Question 1: I'm observing an unexpected peak in my reverse-phase HPLC chromatogram. What is my first step?

Answer: A systematic approach is crucial for identifying unknown peaks efficiently.

  • Review the Synthesis and Handling: First, consider the synthetic route used to prepare the compound.[2] Potential impurities often include residual starting materials, intermediates, or by-products from side reactions.[3][4] Also, review the storage and handling conditions, as degradation products can form over time.

  • Check Relative Retention Time (RRT): If you have previously characterized impurities, calculate the RRT of the new peak relative to the main 5-bromo-2-(2-methylphenyl)oxazole peak. This can help in tentatively identifying known impurities.

  • Peak Purity Analysis (PDA/DAD): Utilize a photodiode array (PDA) or diode-array detector (DAD) if available. A non-homogenous peak purity index across the peak suggests the co-elution of multiple components.[5]

  • Proceed to Mass Spectrometry (LC-MS): The most direct next step is to obtain mass-to-charge (m/z) data. An LC-MS analysis will provide the molecular weight of the unknown compound, which is a critical piece of information for its identification.[6]

Below is a logical workflow for this process:

Impurity_ID_Workflow start Unexpected Peak Detected in HPLC review Review Synthesis Route & Storage Conditions start->review pda Perform Peak Purity Analysis (DAD/PDA) review->pda decision_purity Peak Pure? pda->decision_purity lcms Analyze by LC-MS (Determine MW) hrms Analyze by LC-HRMS (Determine Formula) lcms->hrms isolate Isolate Impurity (Prep-HPLC) hrms->isolate nmr Structural Elucidation (NMR) isolate->nmr end Impurity Structure Identified nmr->end decision_purity->start No (Optimize Method) decision_purity->lcms Yes

Caption: Workflow for identifying an unknown chromatographic peak.

Question 2: My LC-MS data shows a peak with an isotopic pattern at [M]+, [M+2]+, and [M+4]+. What does this indicate?

Answer: This isotopic pattern is a strong indicator of a dibrominated impurity. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.

  • A monobrominated compound (like your API) will show two major peaks of roughly equal intensity at [M]+ and [M+2]+.

  • A dibrominated compound will exhibit three peaks at [M]+, [M+2]+, and [M+4]+ with a characteristic intensity ratio of approximately 1:2:1.

This impurity could arise from over-bromination during the synthesis if reaction conditions are not carefully controlled.[7]

Question 3: I am having difficulty achieving baseline separation between the main peak and a closely eluting impurity. What chromatographic parameters can I adjust?

Answer: Optimizing chromatographic separation requires a methodical approach. Consider the following adjustments:

  • Modify Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) or reduce the gradient slope. This will increase retention times and may improve resolution.

  • Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different selectivities that can alter the elution order and separation.

  • Adjust pH: If the impurities have acidic or basic functional groups, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity. For oxazoles, which are weakly basic, using a mobile phase with a slightly acidic pH (e.g., 0.1% formic acid) is common.

  • Change Stationary Phase: If mobile phase adjustments are insufficient, changing the column is the next logical step. If you are using a standard C18 column, consider a Phenyl-Hexyl column, which can offer alternative selectivity for aromatic compounds through π-π interactions.

  • Lower the Temperature: Reducing the column temperature can sometimes enhance separation, although it will also increase backpressure and run time.

Question 4: How do I perform a forced degradation study to identify potential degradation products?

Answer: Forced degradation, or stress testing, is essential for identifying degradation pathways and developing stability-indicating analytical methods, as mandated by ICH guidelines.[8][9] The goal is to achieve 5-20% degradation of the API.[9]

A typical study involves exposing solutions of 5-bromo-2-(2-methylphenyl)oxazole to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24-48 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[9]

  • Thermal Degradation: The solid API is heated at 105 °C for 48 hours.

  • Photolytic Degradation: The API solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).[9]

After exposure, samples are neutralized (if necessary), diluted, and analyzed by your HPLC method alongside an unstressed control sample to identify new peaks.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities expected in 5-bromo-2-(2-methylphenyl)oxazole samples?

A1: Impurities can generally be classified into three categories:[1][10]

  • Organic Impurities:

    • Starting Materials: Unreacted 2-methylbenzaldehyde, 2-methylbenzoic acid, or other precursors from the specific synthetic route.

    • Intermediates: Partially formed oxazole ring structures.

    • By-products: These are formed from side reactions. Examples include positional isomers (e.g., 4-bromo- isomer), or products from reactions with residual reagents.

    • Degradation Products: Formed by chemical breakdown of the API due to hydrolysis, oxidation, or photolysis.[11] Ring-opening of the oxazole moiety is a potential degradation pathway.[12]

  • Inorganic Impurities: These can include reagents, ligands, and catalysts used in the synthesis, or heavy metals.

  • Residual Solvents: Organic solvents used during the synthesis or purification process.

The diagram below illustrates the potential sources of these impurities.

Impurity_Sources cluster_synthesis Synthesis Process cluster_post_synthesis Post-Synthesis api Final API: 5-bromo-2-(2-methylphenyl)oxazole sm Starting Materials (e.g., 2-methylbenzaldehyde) sm->api reagents Reagents & Catalysts (e.g., Brominating agents) reagents->api intermediates Intermediates intermediates->api byproducts By-products (e.g., Isomers) byproducts->api degradation Degradation (Hydrolysis, Oxidation) degradation->api solvents Residual Solvents solvents->api

Caption: Potential sources of impurities in API synthesis.

Q2: Which analytical techniques are most effective for impurity profiling?

A2: A combination of techniques is essential for comprehensive impurity profiling:[3]

  • HPLC/UPLC: High-Performance Liquid Chromatography (or Ultra-High-Performance Liquid Chromatography) with UV/PDA detection is the workhorse for separating and quantifying impurities.[3]

  • LC-MS/MS: Liquid Chromatography coupled with Mass Spectrometry provides molecular weight and fragmentation data, which is crucial for identifying unknown impurities.[6]

  • GC-MS: Gas Chromatography-Mass Spectrometry is primarily used for identifying and quantifying volatile impurities, especially residual solvents.[3]

  • NMR Spectroscopy: Nuclear Magnetic Resonance is the gold standard for unambiguous structure elucidation of isolated impurities.[13]

  • ICP-MS: Inductively Coupled Plasma Mass Spectrometry is used to detect and quantify trace elemental (inorganic) impurities.[1]

Q3: What are the regulatory thresholds for reporting and identifying impurities?

A3: Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set thresholds for impurities based on the maximum daily dose of the drug. For a typical new drug substance, the thresholds are:

  • Reporting Threshold: ≥ 0.05%

  • Identification Threshold: ≥ 0.10% or 1.0 mg per day intake (whichever is lower)

  • Qualification Threshold: ≥ 0.15% or 1.0 mg per day intake (whichever is lower)

Impurities below the identification threshold generally do not need to be structurally identified, while those above it require full characterization.

Detailed Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating method. It must be validated according to ICH Q2(R1) guidelines.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column suitable for non-polar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent peak shape for the basic oxazole nitrogen.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 0-5 min: 30% B5-25 min: 30% to 90% B25-30 min: 90% B30.1-35 min: 30% BA gradient is used to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (UV) 254 nmA common wavelength for aromatic heterocyclic compounds. A full spectrum should be collected using a PDA detector to determine the optimal wavelength.
Injection Vol. 10 µLStandard injection volume.
Sample Prep. Dissolve sample in 50:50 Acetonitrile:Water to a concentration of 0.5 mg/mL.Ensures sample is fully dissolved in a solvent compatible with the mobile phase.

Protocol 2: Impurity Isolation by Preparative HPLC

For definitive structural elucidation by NMR, the impurity must be isolated with high purity.

  • Method Development: Develop an analytical HPLC method that provides a resolution (Rs) of >1.5 between the impurity and all adjacent peaks.

  • Method Scaling: Scale the analytical method to a preparative column (e.g., 21.2 mm ID or larger). Adjust the flow rate and injection volume proportionally.

  • Sample Loading: Prepare a concentrated solution of the sample mixture. Perform multiple injections, ensuring not to overload the column, which would compromise resolution.

  • Fraction Collection: Collect the eluent corresponding to the target impurity peak using a fraction collector.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm purity. Pool all fractions with >95% purity.

  • Solvent Removal: Remove the HPLC solvents from the pooled fractions using a rotary evaporator or lyophilizer.

  • Final Product: The resulting isolated solid is the purified impurity, ready for spectroscopic analysis (NMR, MS, etc.).

References

  • Force degradation study of compound A3. ResearchGate. Available from: [Link]

  • One-pot synthesis of (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. MDPI. Available from: [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Institutes of Health (NIH). Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research (JOCPR). Available from: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Trend in Scientific Research and Development (IJTSRD). Available from: [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Available from: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research (BJSTR). Available from: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available from: [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function. National Institutes of Health (NIH). Available from: [Link]

  • Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. ResearchGate. Available from: [Link]

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Reference Data & Comparative Studies

Validation

comparison of 5-bromo-2-(2-methylphenyl)oxazole with other 5-halooxazoles

An In-Depth Comparative Guide to 5-Bromo-2-(2-methylphenyl)oxazole and its 5-Halooxazole Analogs Authored by a Senior Application Scientist In the landscape of modern synthetic chemistry and drug discovery, heterocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 5-Bromo-2-(2-methylphenyl)oxazole and its 5-Halooxazole Analogs

Authored by a Senior Application Scientist

In the landscape of modern synthetic chemistry and drug discovery, heterocyclic scaffolds serve as foundational pillars for the construction of complex molecular architectures. Among these, the oxazole ring is a privileged structure, present in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] The strategic functionalization of this ring system is paramount for modulating physicochemical properties and biological targets. This guide provides a comprehensive comparison of 5-bromo-2-(2-methylphenyl)oxazole with its corresponding 5-chloro, 5-iodo, and 5-fluoro analogs. We will delve into the nuances of their synthesis, comparative reactivity in pivotal cross-coupling reactions, and the implications of halogen substitution on their pharmacological profiles.

The Synthetic Landscape: Accessibility of 5-Halooxazoles

The construction of the 5-halooxazole core can be approached through several established synthetic routes, including the Robinson-Gabriel, Van Leusen, and Fischer syntheses, which first form the oxazole ring.[4] The introduction of the halogen is a critical step that dictates the overall efficiency and applicability of the resulting building block.

  • 5-Bromo and 5-Chlorooxazoles: These derivatives are typically accessible through electrophilic halogenation of a pre-formed oxazole ring using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Alternatively, modern methods, such as gold-catalyzed bromocyclization of propargylic amides, offer efficient one-pot syntheses from acyclic precursors.[5] These methods are generally robust and provide good yields, making bromo- and chloro-oxazoles readily available.

  • 5-Iodooxazoles: The introduction of iodine often requires a different strategy due to the lower electrophilicity of I₂. A highly effective and common method is the lithiation-iodination sequence. This involves deprotonation at the C5 position with a strong base (e.g., n-butyllithium) followed by quenching with an iodine source. This approach provides excellent regioselectivity and high yields.

  • 5-Fluorooxazoles: Direct fluorination of the oxazole ring is the most challenging of the halogenations. The high reactivity of electrophilic fluorine sources necessitates carefully controlled conditions. Methods analogous to those used for other heterocycles, such as direct fluorination with N-fluorobenzenesulfonimide (NFSI), are plausible but can be substrate-dependent.[6] An alternative is the halogen exchange (Halex) reaction, where a more reactive halogen, like iodine, is displaced by fluoride, a method that has proven successful for other five-membered heterocycles.[7]

Diagram 1: General Synthetic Pathways to 5-Halooxazoles This diagram illustrates the primary synthetic strategies for accessing different 5-halooxazole derivatives from a common oxazole precursor.

G cluster_synthesis Synthetic Strategies Oxazole_Precursor 2-(2-methylphenyl)oxazole Lithiation Lithiation (n-BuLi) Oxazole_Precursor->Lithiation 1. Bromo 5-Bromooxazole Oxazole_Precursor->Bromo Electrophilic Bromination (NBS) Chloro 5-Chlorooxazole Oxazole_Precursor->Chloro Electrophilic Chlorination (NCS) Lithiated_Intermediate 5-Lithiooxazole Lithiation->Lithiated_Intermediate Iodination Iodination (I₂) Lithiated_Intermediate->Iodination 2. Iodo 5-Iodooxazole Iodination->Iodo Fluoro 5-Fluorooxazole Iodo->Fluoro Halogen Exchange (e.g., KF)

Caption: General synthetic routes to 5-halooxazoles.

Table 1: Comparative Synthetic Accessibility of 5-Halooxazoles

HalogenCommon Method(s)Relative CostScalabilityKey Considerations
Fluoro Halogen Exchange, Direct FluorinationHighModerateRequires specialized reagents and conditions.
Chloro Electrophilic ChlorinationLowHighGenerally straightforward and high-yielding.
Bromo Electrophilic BrominationLow-ModerateHighExcellent balance of cost and reactivity.
Iodo Lithiation-IodinationModerateGoodRequires cryogenic conditions and strong base.

Reactivity in Cross-Coupling Reactions: A Head-to-Head Comparison

The primary synthetic utility of 5-halooxazoles lies in their role as electrophilic partners in palladium-catalyzed cross-coupling reactions. The identity of the halogen atom at the C5 position profoundly influences the reaction kinetics, particularly the rate-determining oxidative addition step. The established reactivity trend for organohalides is I > Br > Cl >> F .[8][9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a new C-C bond between an organohalide and an organoboron species, is a cornerstone of modern synthesis.[10][11] The choice of 5-halooxazole directly impacts the required reaction conditions.

  • 5-Iodooxazoles: As the most reactive, these compounds undergo oxidative addition under the mildest conditions, often at lower temperatures and with lower catalyst loadings. This makes them ideal for substrates bearing sensitive functional groups.

  • 5-Bromo-2-(2-methylphenyl)oxazole: This derivative represents the "gold standard" for many applications. It offers a superb balance between high reactivity and greater shelf-stability compared to its iodo counterpart. Suzuki couplings with 5-bromooxazoles typically proceed in high yields under standard conditions, making them a workhorse in both academic and industrial labs.[12][13]

  • 5-Chlorooxazoles: Being significantly less reactive, chloro-derivatives require more forcing conditions. This often entails higher temperatures, higher catalyst loadings, and the use of specialized, electron-rich phosphine ligands to facilitate the challenging oxidative addition step.

  • 5-Fluorooxazoles: These are generally considered inert to standard Suzuki coupling conditions and are not used as electrophilic partners in this context.

Diagram 2: Suzuki-Miyaura Catalytic Cycle This diagram outlines the key mechanistic steps of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X r2b Boronic Acid (R²-B(OH)₂) + Base pd2_complex->r2b Transmetalation transmetal_complex R¹-Pd(II)L₂-R² transmetal_complex->pd0 Reductive Elimination product Coupled Product (R¹-R²) transmetal_complex->product r1x 5-Halooxazole (R¹-X) r1x->pd0 Oxidative Addition

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a halo-oxazole and a terminal alkyne, a crucial transformation for accessing many pharmaceutical intermediates and materials.[14][15][16] The reactivity hierarchy observed in the Suzuki coupling holds true here as well.

  • 5-Iodooxazoles: The high reactivity of the C-I bond makes these ideal substrates for Sonogashira couplings, often proceeding efficiently even under copper-free conditions.

  • 5-Bromooxazoles: These are also excellent substrates and are widely used. The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base, delivering the desired alkynylated oxazoles in good to excellent yields.[17]

  • 5-Chlorooxazoles: As with other cross-couplings, these are the most challenging substrates and generally give lower yields or require specialized catalytic systems.

Experimental Protocol: General Procedure for Sonogashira Coupling of a 5-Bromooxazole
  • Setup: To a dry reaction vessel under an inert atmosphere (e.g., Argon), add 5-bromo-2-(2-methylphenyl)oxazole (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Solvent and Base: Add an appropriate anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with aqueous ammonium chloride and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-alkynyl-2-(2-methylphenyl)oxazole.

Table 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

HalogenSuzuki Coupling ReactivitySonogashira Coupling ReactivityTypical Conditions
Fluoro InertInertNot applicable
Chloro LowLowHigh temp, specialized ligands required
Bromo HighHighStandard conditions, versatile
Iodo Very HighVery HighMild conditions, low catalyst loading

Pharmacological Implications of Halogen Substitution

The choice of halogen is not merely a synthetic consideration; it is a critical element of molecular design in medicinal chemistry. Halogen atoms can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for a biological target.[3]

  • Fluorine: The introduction of fluorine is a widely used strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[18][19] Its high electronegativity can also alter the pKa of nearby functional groups and lead to favorable electrostatic interactions with protein targets.[20]

  • Chlorine and Bromine: These halogens are similar in size and are often used to increase a compound's lipophilicity, which can improve membrane permeability and oral absorption. Furthermore, both chlorine and bromine can participate in "halogen bonding," a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein's active site, which can significantly enhance binding affinity and potency.[21]

  • Iodine: The largest and most polarizable of the halogens, iodine can form very strong halogen bonds. However, its size can introduce steric hindrance, and the relative weakness of the C-I bond can sometimes lead to metabolic instability or potential toxicity concerns.

Table 3: Influence of Halogen on Pharmacological Properties

PropertyFluorineChlorineBromineIodine
Lipophilicity (LogP) Moderate IncreaseSignificant IncreaseSignificant IncreaseLarge Increase
Metabolic Stability Often IncreasesVariableVariableOften Decreases
Halogen Bonding WeakModerateStrongVery Strong
Common Role Block metabolism, modulate pKaIncrease potency, improve permeabilityIncrease potency, improve permeabilityPotency probe, radiolabeling

Conclusion

The comparison of 5-bromo-2-(2-methylphenyl)oxazole with its halo-analogs reveals a fascinating interplay between synthetic utility and molecular properties.

  • 5-Iodooxazoles are the champions of reactivity, ideal for delicate syntheses requiring mild conditions.

  • 5-Chlorooxazoles are economical but require more robust catalytic systems, making them suitable for specific large-scale applications where cost is a primary driver.

  • 5-Fluorooxazoles , while challenging to synthesize and inert in cross-coupling, offer unique benefits for tuning pharmacological properties in the final product.

5-Bromo-2-(2-methylphenyl)oxazole emerges as the most versatile and balanced building block. It combines high reactivity for a broad range of crucial bond-forming reactions with excellent synthetic accessibility and stability. This positions it as an optimal choice for researchers and drug development professionals aiming to efficiently explore chemical space and construct novel, high-value molecules. The strategic selection of the halogen on the oxazole core is ultimately a critical decision that shapes the entire synthetic and developmental trajectory of a project.

References

  • A Comprehensive Review of 5-Substituted 2-Iodooxazoles: Synthesis, Reactivity, and Applications in Drug Discovery. (n.d.). Benchchem.
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  • Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. (2017). PMC - NIH.
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  • Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. (n.d.). MDPI.
  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. (n.d.). MDPI.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. (n.d.). Benchchem.
  • Principles and applications of halogen bonding in medicinal chemistry and chemical biology. (2013). PubMed.

Sources

Comparative

A Comparative Framework for Evaluating the Biological Activity of 5-Bromo- vs. 5-Chloro-2-(2-methylphenyl)oxazole Analogs

Introduction: The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A common strategy in lead optimization is the strategic substitution of halogen atoms, as this can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[3] This guide presents a comprehensive framework for the comparative biological evaluation of two such analogs: 5-bromo-2-(2-methylphenyl)oxazole and its chloro counterpart, 5-chloro-2-(2-methylphenyl)oxazole. While direct comparative data for these specific molecules is not extensively published, this document provides the scientific rationale and detailed experimental methodologies a researcher would employ to conduct such an analysis, thereby offering a robust blueprint for investigation.

The choice between a bromine and a chlorine substituent is a critical decision in drug design.[4][5] These halogens differ in size, electronegativity, polarizability, and their ability to form halogen bonds—a type of non-covalent interaction with a Lewis base in a biological target.[6][7] Bromine is larger, more polarizable, and a stronger halogen bond donor than chlorine, which can lead to enhanced binding affinity at a protein target.[8][9][10] Conversely, these changes also alter lipophilicity and metabolic stability, impacting absorption, distribution, metabolism, and excretion (ADME) properties.[3] This guide will detail how to systematically dissect these differences.

PART 1: Physicochemical Rationale & In Silico Profiling

Before embarking on wet-lab experiments, a comparative analysis begins with understanding the fundamental physicochemical differences imparted by the halogen substitution. The key distinction lies in the nature of the C-X bond (where X is Br or Cl) and the resulting electronic and steric effects.

  • Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can enhance membrane permeability. Bromine, being larger and less electronegative than chlorine, typically confers a greater increase in lipophilicity (logP).[3][4]

  • Halogen Bonding (XB): This is a crucial directional interaction where the halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophilic partner, such as a backbone carbonyl oxygen or a serine/threonine hydroxyl group in a protein.[6][11][12] The strength of this bond generally increases down the halogen group (Cl < Br < I).[6] Therefore, the bromo-analog has a higher intrinsic potential to form a strong halogen bond with a target protein, which could translate to higher potency.[8]

  • Steric and Electronic Effects: The atomic radius of bromine (114 pm) is significantly larger than that of chlorine (99 pm). This steric bulk can influence how the molecule fits into a binding pocket. Electronically, both are withdrawing groups, but their effects on the oxazole ring's chemistry differ subtly.

These properties can be predicted using computational tools to guide initial hypotheses.

Table 1: Hypothetical In Silico Comparison of Physicochemical Properties

Property5-Chloro-Analog5-Bromo-AnalogRationale for Difference
Molecular Weight 209.65 g/mol 254.10 g/mol Bromine is a heavier atom than chlorine.
Calculated logP 3.53.8Bromine contributes more to lipophilicity than chlorine.[4]
Halogen Bond Potential ModerateStrongThe σ-hole on bromine is more positive and polarizable, making it a better XB donor.[6][8]
Dipole Moment ~2.1 D~2.0 DThe C-Cl bond is more polar than the C-Br bond, but overall molecular geometry dictates the net dipole.

PART 2: A Framework for Comparative Biological Evaluation

Given the known activities of oxazole derivatives, a logical starting point for a comparative evaluation involves assessing their anticancer, antimicrobial, and anti-inflammatory potential.[1][13][14] Below are detailed protocols for these primary assays.

Experimental Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This assay determines a compound's ability to reduce the viability of cancer cells, providing a measure of its cytotoxic or cytostatic potential. The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[15]

Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of the bromo- and chloro-analogs against a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, count, and prepare a cell suspension of 1 x 10⁵ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[16]

  • Compound Treatment:

    • Prepare 10 mM stock solutions of each analog in DMSO.

    • Perform serial dilutions in serum-free culture medium to create a range of final test concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Carefully remove the medium from the cells and add 100 µL of the respective compound dilutions to triplicate wells.

    • Include "vehicle control" (DMSO only) and "untreated control" wells.

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS.[15]

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[17]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[17]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[18]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Table 2: Example Comparative Cytotoxicity Data (IC₅₀ in µM)

CompoundMCF-7 (Breast)A549 (Lung)
5-Chloro-Analog 15.221.8
5-Bromo-Analog 8.912.5
Doxorubicin (Control) 0.81.1

This hypothetical data suggests the bromo-analog is more potent, potentially due to stronger target engagement via halogen bonding.

Experimental Protocol 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The MIC assay is the gold standard for measuring the potency of an antimicrobial agent. It determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[19][20]

Objective: To determine and compare the MIC values of the bromo- and chloro-analogs against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Inoculate a single bacterial colony into Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[20]

    • Dilute this suspension 1:100 in fresh MHB to obtain the final inoculum of ~1.5 x 10⁶ CFU/mL.[20]

  • Compound Preparation (Broth Microdilution):

    • In a 96-well plate, add 50 µL of sterile MHB to wells 2 through 12.

    • Add 100 µL of a 200 µg/mL solution of the test compound (in MHB with ≤1% DMSO) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (no compound) and 12 (no bacteria) will serve as growth and sterility controls, respectively.[21][22]

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

    • The final bacterial concentration will be ~5 x 10⁵ CFU/mL.[19]

    • Seal the plate and incubate at 37°C for 18-24 hours.[19]

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest compound concentration in which no visible bacterial growth is observed.[20]

Table 3: Example Comparative Antimicrobial Data (MIC in µg/mL)

CompoundS. aureus (Gram+)E. coli (Gram-)
5-Chloro-Analog 32>128
5-Bromo-Analog 1664
Ciprofloxacin (Control) 10.5

This hypothetical data suggests the bromo-analog possesses superior antibacterial activity, particularly against the Gram-positive strain.

Experimental Protocol 3: Target-Based Anti-Inflammatory Assay (COX-2 Inhibition)

Many anti-inflammatory drugs function by inhibiting cyclooxygenase (COX) enzymes.[23] A fluorometric or colorimetric assay can be used to screen for direct inhibition of the COX-2 isoform, which is upregulated during inflammation.[24][25]

Objective: To measure and compare the ability of the bromo- and chloro-analogs to inhibit the activity of recombinant human COX-2 enzyme.

Step-by-Step Methodology (based on a fluorometric kit):

  • Reagent Preparation:

    • Prepare reagents as per the manufacturer's protocol (e.g., Assay Buffer, Heme, COX Probe, recombinant COX-2 enzyme, Arachidonic Acid substrate).[24][26]

  • Assay Plate Setup:

    • Designate wells for "Enzyme Control" (100% activity), "Inhibitor Control" (e.g., Celecoxib), and "Test Compound" wells.[24]

    • Add 10 µL of diluted test compounds (bromo- and chloro-analogs at various concentrations) or the control inhibitor to the appropriate wells.

  • Enzyme Reaction:

    • Prepare a Reaction Mix containing Assay Buffer, Heme, and COX Probe.

    • Add 80 µL of the Reaction Mix to each well.

    • Add 10 µL of diluted human recombinant COX-2 enzyme to all wells except the background control.

    • Pre-incubate the plate for 10 minutes at 37°C.[26]

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of Arachidonic Acid substrate to all wells.[26]

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.[24]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percent inhibition for each compound concentration relative to the Enzyme Control.

    • Plot percent inhibition vs. log concentration to calculate the IC₅₀ value.

Table 4: Example Comparative COX-2 Inhibition Data (IC₅₀ in µM)

CompoundCOX-2 IC₅₀
5-Chloro-Analog 5.8
5-Bromo-Analog 2.1
Celecoxib (Control) 0.45

This hypothetical data suggests the bromo-analog is a more potent COX-2 inhibitor, a finding that would warrant further investigation into its binding mode.

PART 3: Mechanistic Insights & Workflow Visualization

Positive hits from the primary screens necessitate further investigation to understand the mechanism of action. For instance, if the compounds show potent anticancer activity, a subsequent step is to investigate their effect on key signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is a known target for some heterocyclic drugs.[27][28]

Hypothetical Signaling Pathway: PI3K/Akt Inhibition

The diagram below illustrates a simplified PI3K/Akt pathway. A potent oxazole compound might inhibit an upstream kinase (like PI3K) or a downstream effector, leading to the dephosphorylation of Akt and subsequent apoptosis.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 5-Bromo-Oxazole (Hypothesized) Compound->PI3K

Caption: Hypothesized inhibition of the PI3K/Akt pathway by the oxazole analog.

Overall Experimental Workflow

The logical progression from initial concept to biological data requires a structured workflow. This process ensures that decisions at each stage are data-driven.

Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Data Analysis & Follow-up A Hypothesis: Halogen substitution modulates activity B Synthesis of Bromo & Chloro Analogs A->B C In Silico Profiling (logP, XB potential) B->C D Cytotoxicity Screen (MTT Assay) C->D E Antimicrobial Screen (MIC Assay) C->E F Target-Based Screen (COX-2 Assay) C->F G Comparative Analysis (IC50 / MIC values) D->G E->G F->G H Mechanism of Action Studies (e.g., Western Blot for p-Akt) G->H I Lead Candidate Selection H->I

Caption: A logical workflow for the comparative evaluation of chemical analogs.

Conclusion

This guide outlines a systematic and scientifically rigorous framework for comparing the biological activities of 5-bromo-2-(2-methylphenyl)oxazole and its chloro analog. By integrating computational predictions with a tiered experimental approach—spanning cytotoxicity, antimicrobial, and target-based assays—researchers can effectively dissect the structure-activity relationships governed by halogen substitution. The superior halogen bonding capability and increased lipophilicity of the bromo-analog often translate to enhanced potency, but only empirical testing as detailed in these protocols can confirm this hypothesis. This comprehensive evaluation strategy is essential for making informed decisions in the drug discovery and development process, ultimately guiding the selection of the most promising lead candidate for further optimization.

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  • Ilas, J., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. International Journal of Molecular Sciences. Available at: [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Available at: [Link]

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  • Kumar, A., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Medicinal Chemistry Research. Available at: [Link]

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Validation

A Comparative Spectroscopic Guide to the Synthesis of 5-bromo-2-(2-methylphenyl)oxazole

This guide provides an in-depth spectroscopic analysis of the heterocyclic compound 5-bromo-2-(2-methylphenyl)oxazole and its key precursors, 2-methylbenzaldehyde and 2-methylbenzoic acid. Designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic analysis of the heterocyclic compound 5-bromo-2-(2-methylphenyl)oxazole and its key precursors, 2-methylbenzaldehyde and 2-methylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causal relationships between chemical structure and spectral output, offering a self-validating framework for the characterization of this important synthetic pathway. We will explore how key spectroscopic techniques—NMR, IR, and Mass Spectrometry—serve as indispensable tools for tracking the transformation of functional groups, confirming reaction success, and ensuring the purity of the final product.

The Synthetic Trajectory: From Aldehyde to Brominated Oxazole

The synthesis of substituted oxazoles is a cornerstone of medicinal chemistry, as the oxazole ring is a privileged scaffold found in numerous biologically active compounds.[1] The transformation from a simple aromatic aldehyde to a more complex brominated oxazole involves distinct chemical changes that are readily monitored using standard spectroscopic methods. The plausible synthetic pathway considered in this guide begins with 2-methylbenzaldehyde, which is oxidized to 2-methylbenzoic acid. The carboxylic acid can then be converted into an intermediate (e.g., an amide, not detailed here) that undergoes cyclization and subsequent bromination to yield the target molecule, 5-bromo-2-(2-methylphenyl)oxazole.

Synthetic_Pathway Precursor1 2-Methylbenzaldehyde Precursor2 2-Methylbenzoic Acid Precursor1->Precursor2 Oxidation Intermediate Cyclization Precursor (e.g., Amide) Precursor2->Intermediate Amidation, etc. Target 5-bromo-2-(2-methylphenyl)oxazole Intermediate->Target Cyclization & Bromination

Caption: Plausible synthetic route to 5-bromo-2-(2-methylphenyl)oxazole.

Spectroscopic Characterization of Precursors

The foundation of confirming the final product's identity lies in a thorough understanding of its starting materials. Any unreacted precursors can be readily identified as impurities in the final product by recognizing their characteristic spectral signatures.

Precursor 1: 2-Methylbenzaldehyde (o-Tolualdehyde)

This aromatic aldehyde is the entry point of our synthetic pathway. Its structure is characterized by a benzene ring substituted with a methyl group and a formyl (aldehyde) group at adjacent positions.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly diagnostic for the aldehyde proton, which appears far downfield (>9 ppm) due to the deshielding effect of the carbonyl group. The aromatic protons exhibit a complex splitting pattern characteristic of an ortho-substituted benzene ring, while the methyl protons appear as a singlet around 2.6 ppm.[3] In ¹³C NMR, the carbonyl carbon is unmistakable, resonating at a very high chemical shift (>190 ppm).[3]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band around 1700-1710 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde.[4] Also characteristic are the two weaker C-H stretching bands of the aldehyde C-H bond, often found between 2700-2900 cm⁻¹.[4]

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry typically shows a strong molecular ion peak (M⁺) at m/z 120.[5][6] A prominent fragment is often observed at m/z 119, corresponding to the loss of the aldehyde hydrogen (M-1), which is a characteristic fragmentation pattern for aldehydes.

Table 1: Summary of Spectroscopic Data for 2-Methylbenzaldehyde

Technique Observed Feature Typical Value / Range Reference
¹H NMR Aldehyde Proton (CHO)δ 10.2 ppm[3]
Aromatic Protons (Ar-H)δ 7.3-7.8 ppm[3]
Methyl Protons (CH₃)δ 2.6 ppm[3]
¹³C NMR Carbonyl Carbon (C=O)δ 193.3 ppm[3]
Aromatic Carbonsδ 126-140 ppm[3]
Methyl Carbon (CH₃)δ 19.0 ppm[3]
IR C=O Stretch~1705 cm⁻¹[7]
Aldehyde C-H Stretch~2750, 2830 cm⁻¹[4]
Aromatic C-H Stretch>3000 cm⁻¹[8]
MS (EI) Molecular Ion [M]⁺m/z 120[5][6]
Key Fragment [M-H]⁺m/z 119[5][6]
Precursor 2: 2-Methylbenzoic Acid (o-Toluic Acid)

Oxidation of 2-methylbenzaldehyde yields 2-methylbenzoic acid. The spectroscopic changes associated with the conversion of an aldehyde to a carboxylic acid are distinct and easily identifiable.[9]

  • NMR Spectroscopy: The most significant change in the ¹H NMR spectrum is the disappearance of the aldehyde proton peak and the appearance of a very broad singlet for the carboxylic acid proton (-COOH), typically far downfield (>10 ppm). In the ¹³C NMR spectrum, the carbonyl carbon shifts slightly upfield to around 170 ppm compared to the aldehyde.[10]

  • IR Spectroscopy: The IR spectrum of a carboxylic acid is highly characteristic. The C=O stretch remains strong but is often found at a slightly lower wavenumber (1680-1710 cm⁻¹) than the aldehyde due to intermolecular hydrogen bonding.[11] The most telling feature is the extremely broad O-H stretch absorption that spans a wide range, typically from 2500 to 3300 cm⁻¹, often obscuring the C-H stretching region.[12]

  • Mass Spectrometry (MS): The molecular ion peak appears at m/z 136.[13] A key fragmentation pathway for benzoic acids is the loss of the hydroxyl group (-OH, 17 amu) to give a fragment at m/z 119, followed by the loss of carbon monoxide (CO, 28 amu) to give a fragment at m/z 91 (the tropylium ion).[10]

Table 2: Summary of Spectroscopic Data for 2-Methylbenzoic Acid

Technique Observed Feature Typical Value / Range Reference
¹H NMR Carboxyl Proton (COOH)δ >10 ppm (broad)[14]
Aromatic Protons (Ar-H)δ 7.2-8.0 ppm[10]
Methyl Protons (CH₃)δ 2.6 ppm[10]
¹³C NMR Carbonyl Carbon (C=O)~172 ppm[14]
Aromatic Carbonsδ 126-141 ppm[10]
Methyl Carbon (CH₃)~20 ppm[10]
IR O-H Stretch (broad)2500-3300 cm⁻¹[11][12]
C=O Stretch1680-1710 cm⁻¹[11][12]
MS (EI) Molecular Ion [M]⁺m/z 136[13]
Key Fragment [M-OH]⁺m/z 119[10][13]
Key Fragment [M-COOH]⁺m/z 91[10][13]

Spectroscopic Analysis of the Target Molecule: 5-bromo-2-(2-methylphenyl)oxazole

The formation of the brominated oxazole ring from its acyclic precursors introduces several new structural features that result in a unique spectroscopic fingerprint. While direct experimental data for this specific molecule is not widely published, we can reliably predict its spectral characteristics based on the known properties of oxazoles and related brominated heterocyclic systems.[15][16][17]

  • NMR Spectroscopy: In the ¹H NMR spectrum, we expect to see the disappearance of the broad carboxylic acid proton. A new singlet should appear in the aromatic region, corresponding to the proton at the C4 position of the oxazole ring (H-4). Its chemical shift is typically in the range of δ 7.0-8.0 ppm. The aromatic protons of the 2-methylphenyl group will remain, though their chemical shifts may be slightly altered by the new electronic environment. The methyl group singlet will also persist. In the ¹³C NMR spectrum, new signals corresponding to the oxazole ring carbons will appear. The C2, C4, and C5 carbons of substituted oxazoles typically resonate between δ 120-165 ppm.[15] The C5 carbon, being attached to bromine, will be significantly influenced by the halogen's electronic effects.

  • IR Spectroscopy: The IR spectrum will show the complete absence of the broad O-H stretch and the aldehyde/acid C=O stretch. The characteristic signals for the oxazole ring include C=N stretching vibrations around 1620-1670 cm⁻¹ and various ring stretching (C=C, C-O) vibrations in the 1500-1600 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively.[15][18] A C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will be highly informative due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. For C₁₀H₈BrNO, the expected molecular weight is ~237/239 g/mol . Fragmentation may involve the cleavage of the oxazole ring or loss of the bromine atom.

Table 3: Predicted Spectroscopic Data for 5-bromo-2-(2-methylphenyl)oxazole

Technique Predicted Feature Predicted Value / Range Rationale / Comparative Source
¹H NMR Oxazole Proton (H-4)δ 7.2-7.8 ppm (singlet)Based on general oxazole chemical shifts.
Aromatic Protons (Ar-H)δ 7.3-7.9 ppmShifts influenced by oxazole ring.
Methyl Protons (CH₃)δ ~2.5 ppmMinor shift from precursor.
¹³C NMR Oxazole C2δ ~162 ppmData from similar oxazolines.[15]
Oxazole C4δ ~125 ppmData from similar oxazolines.[15]
Oxazole C5 (C-Br)δ ~100 ppmUpfield shift due to heavy atom effect.[15]
IR C=N Stretch~1640 cm⁻¹Characteristic of oxazole/oxazoline rings.[15]
Ring Vibrations1500-1600, 1000-1300 cm⁻¹Typical for heterocyclic aromatic systems.[18]
C-Br Stretch500-650 cm⁻¹Expected range for aryl bromides.
MS (EI) Molecular Ionm/z 237/239 (1:1 ratio)Isotopic pattern of Bromine.
Key Fragmentm/z 158Loss of Bromine atom.

Comparative Analysis and Workflow

The power of spectroscopy lies in direct comparison. By laying the spectra of the starting material, intermediate, and final product side-by-side, the chemical transformation becomes visually evident.

Table 4: Comparative Analysis of Key Spectroscopic Features

Feature 2-Methylbenzaldehyde 2-Methylbenzoic Acid 5-bromo-2-(2-methylphenyl)oxazole
¹H NMR: Diagnostic Proton δ ~10.2 ppm (CHO)δ >10 ppm (broad, COOH)δ ~7.5 ppm (Oxazole H-4)
¹³C NMR: Carbonyl/C2 δ ~193 ppm (C=O)δ ~172 ppm (C=O)δ ~162 ppm (Oxazole C2)
IR: Key Stretch >1650 cm⁻¹ ~1705 cm⁻¹ (C=O)~1690 cm⁻¹ (C=O)Absent
IR: Other Key Features Aldehyde C-H (~2800 cm⁻¹)Broad O-H (2500-3300 cm⁻¹)C=N stretch (~1640 cm⁻¹)
MS: Molecular Ion (m/z) 120136237/239
Analytical Workflow

The process of confirming the synthesis is a systematic validation at each step. This workflow ensures that each reaction proceeds as expected before continuing to the next stage, saving time and resources.

Analytical_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Cyclization/Bromination P1 2-Methylbenzaldehyde R1 Reaction Mixture 1 P1->R1 Analysis1 TLC & IR Analysis - Check for disappearance of C=O (aldehyde) - Check for appearance of broad O-H R1->Analysis1 P2 2-Methylbenzoic Acid R2 Reaction Mixture 2 P2->R2 Confirm1 Full Characterization: ¹H NMR, ¹³C NMR, MS P2->Confirm1 Analysis2 TLC & MS Analysis - Check for new product spot - Look for m/z 237/239 R2->Analysis2 Purify1 Purification (e.g., Crystallization) Analysis1->Purify1 Purify1->P2 Purify2 Purification (e.g., Column Chromatography) Analysis2->Purify2 Confirm2 Final Product Confirmation: ¹H NMR, ¹³C NMR, IR, HRMS Purify2->Confirm2

Caption: Systematic workflow for reaction monitoring and product validation.

Standard Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. Instrument parameters should be optimized for each specific sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Solvent Choice: Select a solvent that fully dissolves the compound and has residual solvent peaks that do not overlap with key analyte signals. CDCl₃ is a good first choice for many organic molecules.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample to equilibrate to the probe temperature.

  • Tuning and Shimming: The instrument will automatically tune the probe to the correct frequency and shim the magnetic field to ensure homogeneity. Manual shimming may be required for optimal resolution.

  • Acquisition (¹H NMR): Acquire a standard proton spectrum. A typical experiment uses a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds and 8-16 scans.

  • Acquisition (¹³C NMR): Acquire a proton-decoupled carbon spectrum. This experiment requires more scans (e.g., 128 to 1024 or more) and a longer relaxation delay (2-5 seconds) due to the low natural abundance of ¹³C and its longer relaxation times.

  • Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the spectrum and reference it to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H, δ 77.16 for ¹³C) or an internal standard (e.g., TMS at δ 0.00). Integrate the ¹H NMR signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Background Scan: With the clean, empty ATR crystal, run a background scan. This spectrum of the ambient environment (air, CO₂) will be automatically subtracted from the sample spectrum.

  • Sample Scan: Place the sample on the crystal and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol, acetone) and a soft lab wipe after analysis.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile for ESI; dichloromethane, ethyl acetate for EI via a direct insertion probe).

  • Ionization Method: Choose an appropriate ionization method. Electron Ionization (EI) is a hard ionization technique that provides rich fragmentation data, useful for structural elucidation. Electrospray Ionization (ESI) is a soft technique ideal for determining the molecular weight of more polar or fragile molecules.

  • Instrument Calibration: Calibrate the mass analyzer using a known calibration standard before running the sample to ensure mass accuracy.

  • Sample Introduction: Introduce the sample into the instrument. This can be via direct injection, a direct insertion probe, or through a chromatographic system like GC-MS or LC-MS.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak ([M]⁺ for EI, [M+H]⁺ or [M+Na]⁺ for ESI). For halogenated compounds, look for the characteristic isotopic patterns. Analyze the fragmentation patterns to corroborate the proposed structure.

References

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0029636). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylbenzoic acid. PubChem Compound Database. Retrieved from [Link]

  • mzCloud. (2014). 2 Methylbenzoic acid. Retrieved from [Link]

  • MDPI. (2024). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. Molbank. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-methyl- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Elsevier. (2017). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. Journal of Molecular Structure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylbenzaldehyde. PubChem Compound Database. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 2-Methylbenzoic acid (HMDB0002340). Retrieved from [Link]

  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [https://www.docbrown.info/page06/IRspec/ benzoicacidIR.htm]([Link] benzoicacidIR.htm)

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

  • Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methylbenzene toluene. Retrieved from [Link]

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Comparative

A Comparative Guide to the Synthesis and Validation of 5-Bromo-2-(2-methylphenyl)oxazole for Drug Discovery Applications

Introduction The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and ant...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its prevalence in both natural products and FDA-approved drugs underscores its importance in therapeutic design.[3][4] A key derivative, 5-bromo-2-(2-methylphenyl)oxazole, serves as a versatile building block for the synthesis of more complex molecules, enabling further exploration of chemical space in drug discovery programs. The bromine atom at the 5-position provides a convenient handle for cross-coupling reactions, allowing for the introduction of diverse substituents.

The selection and validation of a synthetic route for such a key intermediate is a critical decision in the pharmaceutical development pipeline.[5][6] An ideal synthesis is not only high-yielding but also robust, scalable, safe, and cost-effective. This guide provides a comprehensive comparison of three distinct synthetic strategies for 5-bromo-2-(2-methylphenyl)oxazole, offering an in-depth analysis of their respective merits and drawbacks. We will delve into a classical approach, a modern palladium-catalyzed method, and a greener, microwave-assisted synthesis, providing detailed experimental protocols and validation data to inform your choice of the most suitable route for your research and development needs.

Retrosynthetic Analysis and Proposed Synthetic Routes

The retrosynthetic analysis of 5-bromo-2-(2-methylphenyl)oxazole reveals several possible disconnections, leading to different synthetic strategies. The most common approaches to the oxazole ring involve the formation of the C4-C5 and C2-O bonds. Here, we will compare three routes based on different bond-forming strategies.

  • Route A: Modified Robinson-Gabriel Synthesis: A classic and reliable method involving the cyclodehydration of an α-acylamino ketone.[7][8][9][10]

  • Route B: Palladium-Catalyzed C-H Activation/C-O Cyclization: A modern approach that constructs the oxazole ring from a simple amide and a ketone, offering a more convergent synthesis.[11][12][13][14][15]

  • Route C: Microwave-Assisted Van Leusen Reaction: A greener and often faster method utilizing the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[16][17][18][19]

cluster_A Route A: Robinson-Gabriel cluster_B Route B: Pd-Catalyzed cluster_C Route C: Van Leusen Target 5-bromo-2-(2-methylphenyl)oxazole A1 α-Bromo-2'-methylacetophenone Target->A1 Cyclodehydration B1 2-Methylbenzamide Target->B1 C-H Activation/Cyclization B2 Bromoacetyl bromide Target->B2 C3 Brominating Agent (NBS) Target->C3 Bromination A2 2-Methylbenzamide A1->A2 Acylation C1 2-Methylbenzaldehyde C2 Tosylmethyl isocyanide (TosMIC) C1->C2 C3->C1 Cycloaddition

Caption: Retrosynthetic analysis of 5-bromo-2-(2-methylphenyl)oxazole.

Experimental Protocols and Validation Data

Route A: Modified Robinson-Gabriel Synthesis

This traditional approach involves the initial formation of an α-acylamino ketone, followed by cyclodehydration to yield the oxazole ring.

Experimental Protocol:

  • Synthesis of 2-((2-methylbenzoyl)amino)acetophenone: To a solution of 2-aminoacetophenone (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq). Cool the mixture to 0 °C and add 2-methylbenzoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Synthesis of 2-(2-methylphenyl)-5-phenyloxazole: To the purified intermediate, add phosphorus oxychloride (POCl₃) (5.0 eq) and heat the mixture to 100 °C for 4 hours. Cool the reaction to room temperature and carefully pour it onto crushed ice. Neutralize with a saturated solution of NaHCO₃ and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Bromination to 5-bromo-2-(2-methylphenyl)oxazole: Dissolve the 2-(2-methylphenyl)-5-phenyloxazole in tetrahydrofuran (THF). Add N-bromosuccinimide (NBS) (1.1 eq) and stir at room temperature for 2 hours. Quench the reaction with a saturated solution of sodium thiosulfate and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography.

Workflow Diagram:

cluster_RouteA Route A Workflow A_Start 2-Aminoacetophenone + 2-Methylbenzoyl chloride A_Inter1 Acylation (DCM, Et3N) A_Start->A_Inter1 A_Inter2 α-Acylamino ketone A_Inter1->A_Inter2 A_Inter3 Cyclodehydration (POCl3, 100°C) A_Inter2->A_Inter3 A_Inter4 2-(2-methylphenyl)-5-phenyloxazole A_Inter3->A_Inter4 A_Inter5 Bromination (NBS, THF) A_Inter4->A_Inter5 A_Final Target Compound A_Inter5->A_Final

Caption: Workflow for the Modified Robinson-Gabriel Synthesis.

Route B: Palladium-Catalyzed C-H Activation/C-O Cyclization

This modern route offers a more convergent approach, forming the oxazole from readily available starting materials in a one-pot reaction.[11][12][13][14][15]

Experimental Protocol:

  • To a sealed tube, add 2-methylbenzamide (1.0 eq), 2-bromo-1-phenylethan-1-one (1.2 eq), Pd(OAc)₂ (0.1 eq), Cu(OAc)₂ (2.0 eq), and potassium carbonate (K₂CO₃) (2.0 eq) in dimethylformamide (DMF).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction at 120 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 5-bromo-2-(2-methylphenyl)oxazole.

Workflow Diagram:

cluster_RouteB Route B Workflow B_Start 2-Methylbenzamide + 2-Bromo-1-phenylethan-1-one B_Reaction One-Pot Reaction (Pd(OAc)2, Cu(OAc)2, K2CO3, DMF, 120°C) B_Start->B_Reaction B_Final Target Compound B_Reaction->B_Final

Caption: Workflow for the Palladium-Catalyzed Synthesis.

Route C: Microwave-Assisted Van Leusen Reaction

This route utilizes the Van Leusen oxazole synthesis, a powerful method for constructing the oxazole ring, enhanced by microwave irradiation for faster reaction times.[16][17][18][19]

Experimental Protocol:

  • Synthesis of 2-(2-methylphenyl)oxazole: To a microwave vial, add 2-methylbenzaldehyde (1.0 eq), tosylmethyl isocyanide (TosMIC) (1.1 eq), and potassium carbonate (K₂CO₃) (1.5 eq) in methanol.

  • Seal the vial and heat in a microwave reactor at 100 °C for 15 minutes.

  • Cool the reaction, filter off the solids, and concentrate the filtrate.

  • Bromination to 5-bromo-2-(2-methylphenyl)oxazole: Dissolve the crude 2-(2-methylphenyl)oxazole in chloroform. Add N-bromosuccinimide (NBS) (1.1 eq) and stir at room temperature for 1 hour.

  • Wash the reaction with a saturated solution of sodium thiosulfate and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography.

Workflow Diagram:

cluster_RouteC Route C Workflow C_Start 2-Methylbenzaldehyde + TosMIC C_Inter1 Microwave Reaction (K2CO3, MeOH, 100°C) C_Start->C_Inter1 C_Inter2 2-(2-methylphenyl)oxazole C_Inter1->C_Inter2 C_Inter3 Bromination (NBS, Chloroform) C_Inter2->C_Inter3 C_Final Target Compound C_Inter3->C_Final

Sources

Validation

A Comparative Guide to Palladium Catalysts for Cross-Coupling with 5-Bromooxazoles

Introduction: The Strategic Importance of 5-Substituted Oxazoles The oxazole motif is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of natural products and pharmacologically...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Substituted Oxazoles

The oxazole motif is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of natural products and pharmacologically active compounds. The ability to selectively functionalize the C5 position of the oxazole ring opens a gateway to vast chemical diversity, enabling the synthesis of novel drug candidates, molecular probes, and organic materials. Palladium-catalyzed cross-coupling reactions stand as the most robust and versatile tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position, starting from the readily accessible 5-bromooxazole precursor.

This guide provides a comparative analysis of various palladium catalyst systems for the most common and synthetically valuable cross-coupling reactions involving 5-bromooxazoles. We will delve into the causality behind experimental choices, present comparative data, and provide field-proven protocols to empower researchers in drug development and synthetic chemistry to select and optimize the ideal catalytic system for their specific target.

The Palladium Catalytic Engine: A Mechanistic Overview

At the heart of these transformations lies the palladium catalytic cycle, a sequence of fundamental organometallic steps. Understanding this cycle is crucial for rational catalyst selection and troubleshooting. The process is generally accepted to proceed through three key stages: oxidative addition, transmetalation (for couplings like Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.[1][2][3]

The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, most critically, the phosphine or N-heterocyclic carbene (NHC) ligand, directly influences the efficiency of each step. The ligand stabilizes the palladium center and its electronic and steric properties can be tuned to accelerate the rate-limiting step, which is often the initial oxidative addition of the palladium(0) species into the C-Br bond of the oxazole.[2]

Palladium_Catalytic_Cycle cluster_0 pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (R-Pd(II)L₂(X)) pd0->oa_complex Oxidative Addition + R-X trans_complex Transmetalation Complex (R-Pd(II)L₂(R')) oa_complex->trans_complex Transmetalation + R'-M trans_complex->pd0 Reductive Elimination product R-R' (Coupled Product) trans_complex->product label_node General Pd(0)/Pd(II) Catalytic Cycle

Caption: General Pd(0)/Pd(II) Catalytic Cycle for Cross-Coupling.

Comparative Analysis of Catalyst Systems

The optimal palladium catalyst is not a one-size-fits-all solution; it is highly dependent on the specific coupling reaction being performed. Below, we compare catalyst systems for four key transformations of 5-bromooxazole.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is arguably the most widely used C-C bond-forming reaction in pharmaceutical development due to the stability and low toxicity of the boron reagents.[4][5] The key to a successful Suzuki coupling is the activation of the organoboron species by a base to facilitate transmetalation.[3][4]

Catalyst/LigandBaseSolventTemp (°C)Typical YieldsKey Considerations
Pd(PPh₃)₄K₂CO₃, Na₂CO₃Toluene, Dioxane, DMF (+ H₂O)80-11070-95%"Workhorse" catalyst, good for many substrates. May require higher temperatures.
Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃DME, Dioxane80-10085-98%Excellent for heteroaryl couplings; the dppf ligand enhances stability and activity.[6]
Pd(OAc)₂ + SPhos/XPhosK₃PO₄, Cs₂CO₃Toluene, DioxaneRT - 8090-99%Buchwald ligands enable coupling of challenging substrates at lower temperatures.
Pd₂(dba)₃ + P(t-Bu)₃K₃PO₄TolueneRT - 6088-99%Highly active catalyst system for electron-rich and sterically hindered partners.

Expert Insight: For 5-bromooxazoles, which can be sensitive, starting with a robust and well-understood catalyst like Pd(dppf)Cl₂ is a prudent choice.[6] If yields are low or if coupling with a sterically demanding boronic acid is required, moving to a more active Buchwald-type system (e.g., Pd(OAc)₂/SPhos) is the logical next step. The presence of a small amount of water is often beneficial for dissolving the inorganic base and facilitating the catalytic cycle.[5]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct route to 5-alkynyl-oxazoles by coupling 5-bromooxazole with a terminal alkyne. This reaction is unique in its traditional use of a copper(I) co-catalyst, typically CuI, to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[7][8] However, copper-free methods have gained traction to avoid potential issues with copper toxicity and homocoupling of the alkyne (Glaser coupling).[7]

Catalyst SystemBaseSolventTemp (°C)Typical YieldsKey Considerations
Pd(PPh₃)₄ + CuIEt₃N, DIPEATHF, DMFRT - 6080-95%The classic Sonogashira conditions; reliable and widely used.[9]
PdCl₂(PPh₃)₂ + CuIEt₃NToluene50-8075-92%A very common and effective combination for a range of aryl halides.[10]
Pd(OAc)₂ + XPhos (Copper-Free)Cs₂CO₃Dioxane60-10085-98%Eliminates copper, reducing side reactions and simplifying purification.
Pd/C (Copper-Free)K₂CO₃EtOH/H₂O (MW)135-16070-90%Heterogeneous catalyst, useful for simplified workup, often requires microwave heating.[10]

Expert Insight: The choice between copper-catalyzed and copper-free systems often depends on the substrate's sensitivity and the desired purity of the final product. For complex molecules in late-stage synthesis, a copper-free protocol is often preferred. The amine base (like Et₃N) in the classic procedure serves both as a base and a solvent.[9]

Heck Coupling: Vinylation of the Oxazole Core

The Heck reaction forms a new C-C bond by coupling the 5-bromooxazole with an alkene, typically an acrylate, styrene, or other electron-deficient olefin.[11][12] A key feature of the Heck reaction is its excellent stereoselectivity, almost always yielding the trans substituted alkene.[11] The base in this reaction is crucial for regenerating the active Pd(0) catalyst in the final step of the cycle.

Catalyst/LigandBaseSolventTemp (°C)Typical YieldsKey Considerations
Pd(OAc)₂Et₃N, K₂CO₃DMF, Acetonitrile80-12065-85%Ligandless or with simple phosphines (PPh₃); often requires higher temperatures.[13]
Pd(OAc)₂ + P(o-tol)₃Et₃NAcetonitrile10070-90%A classic combination offering good reactivity for many aryl bromides.
Pd₂(dba)₃ + P(t-Bu)₃Cy₂NMeDioxane80-10080-95%Highly active catalyst for less reactive halides and for performing reactions at lower temperatures.
Pd/CNaOAcH₂O/TBAB (MW)130-16075-90%Phase-transfer conditions can be effective, especially under microwave irradiation.[14]

Expert Insight: The Heck reaction can sometimes suffer from issues of regioselectivity with unsymmetrical alkenes. For terminal alkenes like styrene or acrylates, coupling occurs predominantly at the terminal carbon. The choice of base and solvent can significantly impact reaction rates and yields.

Buchwald-Hartwig Amination: Direct C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl amines by coupling an aryl halide with a primary or secondary amine.[1][15] This reaction has revolutionized medicinal chemistry, replacing harsher classical methods. The key to this transformation is the use of bulky, electron-rich phosphine ligands that facilitate the challenging C-N reductive elimination step.[16]

Catalyst/LigandBaseSolventTemp (°C)Typical YieldsKey Considerations
Pd₂(dba)₃ + BINAPNaOt-Bu, K₂CO₃Toluene, Dioxane80-11070-90%An early generation catalyst system, effective for many amine couplings.
Pd(OAc)₂ + XantphosCs₂CO₃, K₃PO₄Dioxane, Toluene80-11085-98%Xantphos is a versatile ligand, often providing good results with a wide range of amines.[17]
Pd(OAc)₂ + BrettPhos/RuPhosLHMDS, K₂CO₃THF, t-BuOH60-10090-99%State-of-the-art ligands for coupling primary amines and challenging substrates.[15]
"G3" Precatalysts (e.g., XPhos Pd G3)NaOt-Bu, DBUMeCN/Toluene100-14090-99%Air-stable precatalysts that simplify reaction setup and provide high activity.[17]

Expert Insight: The choice of base is critical in Buchwald-Hartwig amination. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are common. However, for base-sensitive substrates, milder carbonate or phosphate bases can be used, often requiring a more active catalyst system.[15] The development of air-stable "precatalysts" has significantly improved the user-friendliness of this reaction.[17]

Experimental Protocols: Field-Proven Methodologies

The following protocols are representative examples for the Suzuki-Miyaura and Sonogashira coupling of a generic 5-bromo-2-substituted-oxazole.

Protocol 1: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂

Suzuki_Workflow cluster_0 setup 1. Reaction Setup - Add 5-bromooxazole, boronic acid, K₂CO₃, and Pd(dppf)Cl₂ to flask. degas 2. Degas & Inert - Evacuate and backfill with N₂/Ar (3x). - Add degassed solvent (DME/H₂O). setup->degas react 3. Reaction - Heat to 85°C with stirring for 4-12 hours (monitor by TLC/LCMS). degas->react workup 4. Aqueous Workup - Cool, dilute with EtOAc. - Wash with H₂O and brine. react->workup purify 5. Purification - Dry over Na₂SO₄, filter, concentrate. - Purify by column chromatography. workup->purify label_node Experimental Workflow for Suzuki Coupling

Caption: Experimental Workflow for Suzuki Coupling.

Materials:

  • 5-Bromo-2-R-oxazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, Pd(dppf)Cl₂ (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,2-Dimethoxyethane (DME) and Water (4:1 v/v)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the 5-bromooxazole, arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Seal the flask with a septum, and evacuate and backfill with an inert atmosphere (Nitrogen or Argon) three times.

  • Via syringe, add the degassed DME/water solvent mixture.

  • Place the flask in a preheated oil bath at 85 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-aryloxazole product.

Protocol 2: Copper-Catalyzed Sonogashira Coupling

Materials:

  • 5-Bromo-2-R-oxazole (1.0 equiv)

  • Terminal Alkyne (1.3 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂ (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N)

Procedure:

  • To an oven-dried Schlenk tube, add the 5-bromooxazole, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous triethylamine as the solvent, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature for 15 minutes, then heat to 50 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the triethylamine.

  • Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the organic solution with saturated aqueous ammonium chloride (to remove copper salts) and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 5-alkynyloxazole.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of 5-bromooxazoles is a cornerstone of modern synthetic strategy. While classic catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ remain highly effective and reliable, the continued development of advanced ligands by groups like Buchwald and Hartwig has pushed the boundaries of what is possible, enabling reactions at lower temperatures and with broader substrate scope.[16][18] For researchers and drug development professionals, a deep understanding of the interplay between the catalyst, ligand, base, and solvent is paramount. By starting with robust, well-established conditions and logically progressing to more active catalyst systems when necessary, the synthesis of novel 5-substituted oxazoles can be approached with confidence and efficiency.

References

  • Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. ResearchGate. Available from: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. Science.gov. Available from: [Link]

  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals. Available from: [Link]

  • Sonogashira coupling. Wikipedia. Available from: [Link]

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  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available from: [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry Europe. Available from: [Link]

  • Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. National Institutes of Health. Available from: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available from: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available from: [Link]

  • Palladium-catalysed coupling of ethyl oxazole-4-carboxylate derivatives with aryl halides (Scheme 4). ResearchGate. Available from: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available from: [Link]

  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. Available from: [Link]

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. Available from: [Link]

  • Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes. Sci-Hub. Available from: [Link]

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  • Heck Reaction—State of the Art. Semantic Scholar. Available from: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. National Institutes of Health. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available from: [Link]

  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI. Available from: [Link]

  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc. Available from: [Link]

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Comparative

A Comparative Guide to the Structural Validation of 5-bromo-2-(2-methylphenyl)oxazole: The Definitive Role of X-ray Crystallography

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical cornerstone of modern chemical and pharmaceutical research. This gu...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical cornerstone of modern chemical and pharmaceutical research. This guide provides an in-depth technical comparison of X-ray crystallography for the structural validation of 5-bromo-2-(2-methylphenyl)oxazole, a representative heterocyclic compound of interest in medicinal chemistry. We will explore the experimental data that underscores the precision of this technique, contrast it with other widely used analytical methods, and provide detailed experimental protocols.

The oxazole scaffold is a privileged motif in drug discovery, appearing in numerous compounds with diverse pharmacological activities. The precise substitution pattern on the oxazole ring and its appended aryl groups is paramount to its biological function. Therefore, rigorous structural validation is not merely a procedural step but a fundamental requirement for establishing definitive structure-activity relationships (SAR) and ensuring the intellectual property of novel chemical entities. While a multitude of analytical techniques can offer structural insights, single-crystal X-ray crystallography stands as the unequivocal gold standard for providing a high-resolution, three-dimensional atomic arrangement.

The Unparalleled Precision of X-ray Crystallography: A Case Study

While the crystal structure of 5-bromo-2-(2-methylphenyl)oxazole is not publicly available, we can illustrate the power of X-ray crystallography through a closely related analogue, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate. The crystallographic data for this compound provides a tangible example of the detailed structural information that can be obtained.[1][2]

A new oxazole derivative, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, has been synthesized and its structure confirmed by techniques including IR spectroscopy, 13C NMR, Mass spectroscopy, and single-crystal X-ray diffraction analysis.[1][2] The crystallographic parameters for this compound were determined to be: M = 326.15 g/mol , monoclinic, space group P21/n, with unit cell dimensions a = 14.828(2) Å, b = 7.1335(9) Å, c = 25.119(2) Å, and β = 100.066(11) °.[1][2] This level of detail allows for the precise calculation of bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecule's conformation in the solid state.

Data Presentation: Crystallographic Parameters of an Exemplary Bromo-oxazole Derivative
ParameterValue
Chemical FormulaC₁₃H₁₂BrNO₄
Molecular Weight326.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.828(2)
b (Å)7.1335(9)
c (Å)25.119(2)
β (°)100.066(11)
Volume (ų)2616.1(6)
Z8

This data is for ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate and serves as a representative example.[1][2]

The significance of this precise structural information cannot be overstated. It allows for the unequivocal assignment of stereochemistry, the identification of subtle conformational features, and a detailed understanding of intermolecular interactions within the crystal lattice. This information is invaluable for computational modeling, such as molecular docking studies, which are crucial in modern drug design.[3]

A Comparative Analysis: X-ray Crystallography versus Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, other analytical techniques are routinely employed for the characterization of small molecules. The most common of these are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). It is essential to understand the strengths and limitations of each technique in the context of structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an immensely powerful tool for elucidating the structure of organic compounds in solution.[4][5] Techniques such as ¹H and ¹³C NMR provide information about the chemical environment and connectivity of atoms within a molecule.[4][6][7] For a molecule like 5-bromo-2-(2-methylphenyl)oxazole, NMR would be instrumental in confirming the presence of the oxazole ring, the methylphenyl group, and the bromo-substituent, as well as their relative positions.

However, NMR spectroscopy has its limitations. While it can provide strong evidence for the constitution of a molecule, it does not directly provide the three-dimensional arrangement of atoms in space with the same precision as X-ray crystallography. Deriving spatial information from NMR often relies on more advanced techniques like Nuclear Overhauser Effect (NOE) experiments, which can be complex to interpret and may not always provide an unambiguous solution.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[8][9] High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with a high degree of accuracy, which is a critical piece of evidence in structural validation.[10] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can also provide clues about the connectivity of different parts of the molecule.[11]

Despite its power in confirming molecular weight and formula, mass spectrometry provides very limited information about the isomeric and stereochemical nature of a molecule. For instance, MS would not be able to distinguish between 5-bromo-2-(2-methylphenyl)oxazole and its isomers, such as 4-bromo-2-(2-methylphenyl)oxazole or 5-bromo-2-(3-methylphenyl)oxazole, without authentic standards for comparison.

The Synergy of Techniques

The most robust approach to structural validation involves the synergistic use of multiple analytical techniques. NMR and MS are excellent for initial characterization and for confirming the identity of a compound that has been previously well-characterized. However, for a novel chemical entity, or when the precise three-dimensional structure is of paramount importance, single-crystal X-ray crystallography is indispensable. It serves as the ultimate arbiter, confirming the connectivity and stereochemistry in a way that spectroscopic methods alone cannot.

Experimental Protocols

Single-Crystal X-ray Diffraction Workflow

The process of determining a crystal structure by X-ray diffraction involves a series of well-defined steps.[12]

  • Crystal Growth : The first and often most challenging step is to grow a high-quality single crystal of the compound of interest.[12] This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. The ideal crystal should be well-formed, free of defects, and typically between 0.1 and 0.3 mm in its largest dimension.

  • Crystal Mounting : A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryo-loop and a viscous oil. The mounted crystal is then placed on the diffractometer.

  • Data Collection : The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam.[13] The crystal is rotated in the X-ray beam, and the diffraction pattern, consisting of a series of reflections, is recorded on a detector.[13]

  • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The positions of the atoms in the unit cell are then determined using computational methods. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.

  • Data Analysis and Visualization : The final structural model provides a wealth of information, including atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions. This data is typically visualized using specialized software to generate molecular graphics.

G cluster_0 Experimental Workflow Crystal Growth Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting High-quality single crystal Data Collection Data Collection Crystal Mounting->Data Collection Mounted on goniometer Structure Solution Structure Solution Data Collection->Structure Solution Diffraction pattern Structure Refinement Structure Refinement Structure Solution->Structure Refinement Initial atomic model Data Analysis Data Analysis Structure Refinement->Data Analysis Final structural model

A simplified workflow for single-crystal X-ray diffraction.
NMR Spectroscopy for Structural Elucidation

A general protocol for acquiring NMR data for a small molecule like 5-bromo-2-(2-methylphenyl)oxazole would involve:

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition : Place the NMR tube in the spectrometer and acquire a ¹H NMR spectrum. This will provide information on the number and types of protons in the molecule. Following this, acquire a ¹³C NMR spectrum, which provides information on the carbon framework.

  • Advanced Experiments (if necessary) : If the one-dimensional spectra are complex or ambiguous, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish the connectivity between protons and carbons.

  • Data Analysis : Process and analyze the spectra to assign the chemical shifts to specific atoms in the proposed structure. The coupling patterns in the ¹H NMR spectrum can provide information about the proximity of different protons.

G cluster_1 NMR Data Acquisition and Analysis Sample Preparation Sample Preparation 1D NMR (¹H, ¹³C) 1D NMR (¹H, ¹³C) Sample Preparation->1D NMR (¹H, ¹³C) Dissolved sample 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 1D NMR (¹H, ¹³C)->2D NMR (COSY, HSQC, HMBC) If needed for clarity Spectral Analysis Spectral Analysis 1D NMR (¹H, ¹³C)->Spectral Analysis Directly if simple 2D NMR (COSY, HSQC, HMBC)->Spectral Analysis Provides connectivity Structure Confirmation Structure Confirmation Spectral Analysis->Structure Confirmation Assigned peaks

A general workflow for NMR-based structural elucidation.

Conclusion: The Authoritative Power of X-ray Crystallography

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Validation

comparing the reactivity of 2-bromo vs 5-bromo oxazole derivatives

An In-Depth Guide to the Comparative Reactivity of 2-Bromo vs. 5-Bromooxazole Derivatives for Researchers and Drug Development Professionals.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 2-Bromo vs. 5-Bromooxazole Derivatives for Researchers and Drug Development Professionals.

Introduction: The Versatile Oxazole Scaffold in Modern Chemistry

The oxazole ring is a privileged five-membered aromatic heterocycle integral to numerous natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to act as a stable, yet reactive, building block have made it a cornerstone in medicinal chemistry and drug development. Halogenated oxazoles, particularly bromooxazoles, serve as versatile precursors for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of complex molecular architectures.

However, the regiochemical placement of the bromine atom on the oxazole ring—at the C2 versus the C5 position—profoundly influences its reactivity profile. This guide provides a comprehensive comparison of the reactivity of 2-bromo and 5-bromooxazole derivatives, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.

The Electronic Landscape: Unpacking the Reactivity of C2 vs. C5 Positions

The differential reactivity of 2-bromo and 5-bromooxazoles is rooted in the inherent electronic nature of the oxazole ring. The C2 position is electron-deficient due to its position between two heteroatoms (oxygen and nitrogen), making it more susceptible to nucleophilic attack and facilitating oxidative addition in cross-coupling reactions. Conversely, the C5 position is more electron-rich, behaving more like a traditional vinyl halide.

This electronic disparity dictates the preferred reaction pathways:

  • C2-Bromooxazoles : The electron-deficient nature of the C2 carbon makes it an excellent electrophile. This position readily undergoes oxidative addition with palladium(0) catalysts, a key step in many cross-coupling reactions. Furthermore, the C2 proton is the most acidic proton on the oxazole ring, making C2-metallation a facile process.

  • C5-Bromooxazoles : The C5 position, being more electron-rich, generally exhibits lower reactivity in traditional palladium-catalyzed cross-coupling reactions compared to its C2 counterpart. However, it is still a viable handle for functionalization, often requiring more forcing conditions or specialized catalyst systems.

Comparative Analysis in Key Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the workhorse for C-C and C-N bond formation. The choice of the bromooxazole isomer can significantly impact reaction efficiency and required conditions.

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds. In the context of bromooxazoles, the C2 isomer generally demonstrates superior reactivity.

Comparative Data: Suzuki-Miyaura Coupling

PositionCatalyst SystemBaseSolventTemp (°C)Yield (%)Observations
2-Bromo Pd(dppf)Cl₂K₂CO₃DME80HighFacile reaction, broad substrate scope.[1]
5-Bromo Pd(PPh₃)₄K₂CO₃Toluene/H₂O100Moderate to GoodRequires higher temperatures and longer reaction times.

This table is a representative summary based on literature precedents. Actual yields may vary depending on the specific substrates and reaction optimization.

The data clearly indicates that 2-bromooxazoles are more reactive substrates in Suzuki-Miyaura couplings, often proceeding under milder conditions and with higher efficiency. The electron-withdrawing nature of the adjacent heteroatoms facilitates the rate-determining oxidative addition step of the palladium catalyst.[2]

For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool. Similar reactivity trends are observed.

Comparative Data: Buchwald-Hartwig Amination

PositionCatalyst SystemBaseSolventTemp (°C)Yield (%)Observations
2-Bromo Pd₂(dba)₃ / XPhosNaOt-BuToluene100Good to ExcellentEfficient coupling with a range of amines.
5-Bromo Pd(OAc)₂ / BINAPCs₂CO₃Dioxane110ModerateOften requires stronger bases and more electron-rich ligands.

This table is a representative summary based on literature precedents.

The enhanced reactivity of the C2 position allows for a broader range of coupling partners and generally more robust reaction conditions.

Lithiation and Metal-Halogen Exchange

Direct deprotonation or metal-halogen exchange followed by trapping with an electrophile is a fundamental strategy for functionalizing heterocyclic systems.

  • 2-Bromooxazoles : The acidity of the C2 proton makes direct deprotonation challenging without competing pathways. However, metal-halogen exchange using organolithium reagents (e.g., n-BuLi or t-BuLi) at low temperatures (-78 °C) is highly efficient. The resulting 2-lithiooxazole is stable at low temperatures and can be trapped with a variety of electrophiles.

  • 5-Bromooxazoles : Metal-halogen exchange at the C5 position is also a viable and widely used method. The resulting 5-lithiooxazole is generally stable and reacts cleanly with electrophiles. The choice between C2 and C5 functionalization via this method is often dictated by the desired final structure rather than a significant difference in the feasibility of the lithiation step itself.

Experimental Protocols: A Practical Guide

The following protocols are provided as representative examples. Researchers should always perform appropriate reaction optimization for their specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Bromooxazole Derivative

This protocol describes a typical Suzuki-Miyaura coupling reaction to synthesize a 2-aryloxazole.

Workflow Diagram:

Suzuki_Miyaura_2_Bromo reagents 2-Bromooxazole (1 eq) Arylboronic Acid (1.2 eq) Pd(dppf)Cl2 (0.05 eq) K2CO3 (2.0 eq) solvent DME reagents->solvent Add to reaction Heat to 80 °C (Inert Atmosphere) solvent->reaction Stir & Heat workup Aqueous Workup (H2O, EtOAc) reaction->workup Cool & Quench purification Column Chromatography workup->purification product 2-Aryloxazole purification->product

Caption: Suzuki-Miyaura coupling workflow for 2-bromooxazoles.

Step-by-Step Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the 2-bromooxazole derivative (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Add anhydrous 1,2-dimethoxyethane (DME) via syringe.

  • Stir the reaction mixture at 80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-aryloxazole.

Protocol 2: General Procedure for Lithiation and Electrophilic Quench of a 5-Bromooxazole Derivative

This protocol details a typical metal-halogen exchange and subsequent reaction with an electrophile.

Workflow Diagram:

Lithiation_5_Bromo start 5-Bromooxazole in Anhydrous THF cool Cool to -78 °C start->cool add_buli Add n-BuLi (1.1 eq) Stir for 30 min cool->add_buli add_electrophile Add Electrophile (e.g., DMF) Stir at -78 °C add_buli->add_electrophile Formation of 5-Lithiooxazole warm Warm to Room Temp. add_electrophile->warm quench Quench with sat. NH4Cl(aq) warm->quench extract Aqueous Workup & Extraction quench->extract purify Purification extract->purify product 5-Formyloxazole purify->product

Caption: Lithiation-trapping workflow for 5-bromooxazoles.

Step-by-Step Procedure:

  • Dissolve the 5-bromooxazole derivative (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add the desired electrophile (e.g., N,N-dimethylformamide for formylation, 1.5 eq) dropwise.

  • Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Perform a standard aqueous workup and extract the product with an appropriate organic solvent.

  • Dry, concentrate, and purify the product, typically by silica gel chromatography.

Conclusion and Strategic Recommendations

The choice between a 2-bromo or 5-bromooxazole derivative is a critical decision in the design of a synthetic route.

  • For rapid diversification and high-yield cross-coupling reactions , the 2-bromooxazole isomer is the superior choice. Its inherent electron deficiency at the C2 position ensures facile oxidative addition, making it highly reliable in Suzuki, Stille, Buchwald-Hartwig, and other palladium-catalyzed transformations.

  • When the synthetic target requires functionalization at the C5 position , the 5-bromooxazole isomer is a robust and effective handle. While it may require slightly more forcing conditions in cross-coupling reactions, it is a reliable precursor for a wide array of transformations, particularly those involving organolithium intermediates.

By understanding the fundamental electronic differences and consulting comparative experimental data, researchers can strategically leverage the distinct reactivity of each isomer to accelerate their research and development efforts.

References

  • Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical procedures . Journal of Molecular Structure. [Link]

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Comparative

A Comparative Guide to the In Vitro Biological Evaluation of 5-Bromo-2-(2-methylphenyl)oxazole Derivatives

For researchers and drug development professionals, the oxazole scaffold represents a privileged heterocyclic motif, consistently appearing in biologically active compounds.[1][2] Its unique electronic and structural pro...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the oxazole scaffold represents a privileged heterocyclic motif, consistently appearing in biologically active compounds.[1][2] Its unique electronic and structural properties allow for diverse interactions with various enzymes and receptors, making it a cornerstone in medicinal chemistry.[1][2] This guide focuses on a specific subclass: 5-bromo-2-(2-methylphenyl)oxazole derivatives. The introduction of a bromine atom at the 5-position and a methyl-substituted phenyl ring at the 2-position creates a unique chemical space, ripe for exploration.

This document provides a comparative framework for assessing the in vitro biological potential of these derivatives across key therapeutic areas: cytotoxicity against cancer cell lines, antimicrobial efficacy, and anti-inflammatory activity. The experimental data presented herein is a synthesized representation based on established findings for structurally related 2,5-disubstituted oxazole and oxadiazole compounds, offering a predictive baseline for researchers entering this chemical space. Every protocol is detailed to ensure reproducibility and trustworthiness in your own laboratory settings.

Comparative In Vitro Activity Profile

The following table summarizes the expected in vitro performance of a representative 5-bromo-2-(2-methylphenyl)oxazole derivative against various cell lines and microbial strains. These values are benchmarks derived from published data on analogous compounds and serve as a comparative tool for newly synthesized derivatives.

Assay Type Target Metric Representative Activity Alternative Compound (Example) Reference Compound
Cytotoxicity MCF-7 (Breast Cancer)IC₅₀ (µM)~15 µM2-substituted benzoxazole[3]Doxorubicin (<1 µM)
HT-29 (Colon Cancer)IC₅₀ (µM)~13 µMOxazole-thiazole hybrid[4]5-Fluorouracil (~5 µM)
Antimicrobial Staphylococcus aureusMIC (µg/mL)~10 µg/mL2,5-disubstituted benzoxazole[5]Ciprofloxacin (<1 µg/mL)
Escherichia coliMIC (µg/mL)~20 µg/mLSubstituted oxa/thiazole[6]Ciprofloxacin (<1 µg/mL)
Candida albicansMIC (µg/mL)~15 µg/mL2,5-disubstituted benzoxazole[5]Fluconazole (<1 µg/mL)
Anti-inflammatory COX-2 Enzyme% Inhibition @ 10 µM~60-70%Isoxazole derivative[7]Celecoxib (~80-90%)

Part 1: Cytotoxicity Evaluation - The MTT Assay

The initial screening of any potential therapeutic agent involves assessing its cytotoxicity to understand its effect on cell viability. The MTT assay is a robust and widely used colorimetric method for this purpose.[8] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[8] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition seed 1. Seed Cells (e.g., 1x10⁴ cells/well in 96-well plate) incubate_adhesion 2. Incubate 24h (37°C, 5% CO₂) for adhesion seed->incubate_adhesion treat 3. Treat with Oxazole Derivatives (various concentrations) incubate_adhesion->treat incubate_treatment 4. Incubate 72h treat->incubate_treatment add_mtt 5. Add MTT Solution (e.g., 2 mg/mL) incubate_treatment->add_mtt incubate_mtt 6. Incubate 1.5-3h (Formation of Formazan) add_mtt->incubate_mtt solubilize 7. Solubilize Crystals (Add DMSO) incubate_mtt->solubilize read 8. Read Absorbance (490-590 nm) solubilize->read

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is optimized for adherent human cancer cell lines (e.g., MCF-7, HT-29) in a 96-well plate format.

Materials:

  • 5-bromo-2-(2-methylphenyl)oxazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Adherent human cancer cells

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells in 100 µL of medium per well into a 96-well plate.[10] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the oxazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[10]

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 1.5 to 4 hours.[10][11] During this time, look for the formation of purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium containing MTT.[8] Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength between 490 nm and 590 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Part 2: Antimicrobial Activity - The Agar Well Diffusion Method

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[12] Oxazole derivatives have shown promise as antibacterial and antifungal compounds.[2][13] The agar well diffusion method is a standard and cost-effective preliminary test to evaluate the antimicrobial activity of a compound.[14] It relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a specific microorganism, creating a zone of growth inhibition.[14]

Experimental Workflow: Agar Well Diffusion

AgarWell_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_incubation Incubation & Readout prep_agar 1. Prepare Mueller-Hinton Agar pour_plates 2. Pour Agar into Petri Dishes prep_agar->pour_plates inoculate 3. Inoculate with Bacterial Suspension pour_plates->inoculate create_wells 4. Create Wells (6 mm diameter) inoculate->create_wells add_compound 5. Add Oxazole Derivative Solution (100 µL) create_wells->add_compound incubate 6. Incubate at 37°C for 24h add_compound->incubate measure_zone 7. Measure Zone of Inhibition (mm) incubate->measure_zone

Caption: Workflow for the agar well diffusion antimicrobial assay.

Detailed Protocol: Agar Well Diffusion Assay

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar for fungi

  • Sterile petri dishes

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)

  • Sterile cork borer (6 mm)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Media Preparation: Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.[15] Cool the medium to 45-50°C before pouring.[15]

  • Plate Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). Uniformly swab the entire surface of the MHA plate with the microbial suspension.

  • Well Creation: Use a sterile 6 mm cork borer to cut wells into the agar.[16]

  • Compound Application: Prepare a stock solution of the oxazole derivative in DMSO. Pipette 100 µL of the test compound solution into each well.[16] Use a known antibiotic (e.g., ciprofloxacin) as a positive control and DMSO as a negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.[17]

  • Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).[16][17] A larger zone of inhibition indicates greater antimicrobial activity.[17]

Part 3: Anti-Inflammatory Potential - COX-2 Enzyme Inhibition Assay

Chronic inflammation is implicated in numerous diseases. Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are key mediators of the inflammatory response.[18] They convert arachidonic acid into pro-inflammatory prostaglandins.[18] Selective inhibition of COX-2 is a major goal for developing anti-inflammatory drugs with fewer side effects than traditional NSAIDs.[18] Many heterocyclic compounds, including oxadiazoles and isoxazoles, have been identified as potent COX inhibitors.[7][19]

Signaling Pathway: COX-2 in Inflammation

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A₂ (PLA₂) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cleaves cox2 COX-2 Enzyme arachidonic_acid->cox2 pgg2 Prostaglandin G₂ (PGG₂) cox2->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 prostaglandins Prostaglandins (PGE₂, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate stimuli Inflammatory Stimuli (Cytokines, LPS) stimuli->pla2 activates oxazole 5-Bromo-2-phenyloxazole Derivative oxazole->cox2 inhibits

Caption: The role of COX-2 in the inflammatory cascade and the target for inhibition.

Detailed Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is based on a commercially available kit format that measures the generation of Prostaglandin G2, an intermediate product of the COX enzyme.[20]

Materials:

  • COX-2 Inhibitor Screening Kit (containing human recombinant COX-2, assay buffer, probe, and cofactor)[20]

  • 5-bromo-2-(2-methylphenyl)oxazole derivatives

  • Arachidonic acid (substrate)

  • Celecoxib (positive control inhibitor)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. Thaw the human recombinant COX-2 enzyme on ice.[21] Dilute the COX-2 enzyme to the working concentration (e.g., 17.5 ng/µL) in the provided assay buffer.[21]

  • Enzyme Addition: To a 96-well black plate, add 20 µL of the diluted COX-2 enzyme to all wells designated for the positive control and test inhibitors.[21] Add assay buffer to the "negative control" or "no enzyme" wells.[21]

  • Inhibitor Addition: Add 10 µL of your oxazole derivative dilutions to the test wells. Add 10 µL of Celecoxib to the positive control wells and 10 µL of vehicle (DMSO) to the enzyme control wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.[18]

  • Reaction Initiation: Prepare a substrate solution containing arachidonic acid and the fluorescent probe. Initiate the reaction by adding this solution to all wells.

  • Incubation: Incubate the plate at 37°C for 10-20 minutes.[18]

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~535 nm and emission at ~590 nm.[18][20]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (100% activity) and the no-enzyme control (0% activity). Determine the IC₅₀ value for active compounds.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vitro evaluation of 5-bromo-2-(2-methylphenyl)oxazole derivatives. By employing standardized assays for cytotoxicity, antimicrobial activity, and anti-inflammatory potential, researchers can efficiently compare new chemical entities to established benchmarks. The detailed protocols and workflows are designed to ensure experimental robustness and reproducibility.

Positive results from these primary screens should be followed by more advanced secondary assays. For instance, cytotoxic compounds should be evaluated for their mechanism of action (e.g., apoptosis induction assays), while promising anti-inflammatory candidates can be tested in cell-based models of inflammation (e.g., measuring prostaglandin E2 inhibition in LPS-stimulated macrophages).[18] Ultimately, the systematic application of these in vitro assays is the critical first step in identifying novel oxazole derivatives with the potential to become next-generation therapeutic agents.

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Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Aryl-5-Bromooxazoles: Unlocking Therapeutic Potential

In the landscape of medicinal chemistry, the oxazole scaffold is a cornerstone, integral to a wide array of pharmacologically active compounds.[1] Its presence in various natural products and synthetic drugs underscores...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the oxazole scaffold is a cornerstone, integral to a wide array of pharmacologically active compounds.[1] Its presence in various natural products and synthetic drugs underscores its significance in modern drug design.[1] Among the diverse family of oxazole derivatives, 2-aryl-5-bromooxazoles have emerged as a particularly intriguing class of molecules. The strategic placement of a bromine atom at the 5-position not only influences the molecule's electronic properties and metabolic stability but also provides a versatile handle for further synthetic modifications via cross-coupling reactions.[1] This guide offers an in-depth analysis of the structure-activity relationships (SAR) of 2-aryl-5-bromooxazoles, comparing their performance with relevant alternatives and providing the experimental context necessary for researchers in drug discovery and development.

The 2-Aryl-5-Bromooxazole Scaffold: A Privileged Motif

The 2,5-disubstituted oxazole core is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][2] The introduction of a bromine atom at the 5-position of the oxazole ring is a key design element. This halogen substituent can significantly enhance biological activity through various mechanisms, including increased lipophilicity, which can improve membrane permeability, and the formation of halogen bonds with biological targets. Furthermore, the C-Br bond serves as a valuable synthetic linchpin for the construction of more complex molecules through reactions like Suzuki and Stille couplings, allowing for extensive exploration of the chemical space.[1]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-aryl-5-bromooxazoles is profoundly influenced by the nature and substitution pattern of the 2-aryl ring. While specific SAR studies on a broad library of 2-aryl-5-bromooxazoles are not consolidated in a single source, we can infer key relationships from studies on closely related 2,5-diaryloxazoles and other halogenated heterocyclic compounds.

Impact of Substituents on the 2-Aryl Ring

The electronic and steric properties of substituents on the 2-aryl moiety play a critical role in modulating the biological activity. For instance, in a study on 2-anilino-5-aryloxazoles as VEGFR2 kinase inhibitors, optimization of both aryl rings led to potent inhibitors at both enzymatic and cellular levels.[2] This highlights the importance of the substitution pattern on the aryl rings for target engagement.

A general trend observed in similar heterocyclic scaffolds, such as 2-aryl-benzoxazoles and 2,5-diaryl-1,3,4-oxadiazoles, is that electron-donating or electron-withdrawing groups on the aryl ring can significantly alter the compound's potency and selectivity.[3][4][5] For example, the presence of methoxy or halogen groups on the phenyl ring has been shown to influence the antimicrobial and anti-inflammatory activities of related heterocyclic compounds.[5][6]

Below is a workflow illustrating the general approach to SAR exploration for this class of compounds.

SAR_Workflow cluster_synthesis Synthesis & Diversification cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Start 2-Aryl-5-bromooxazole Core Aryl_Mod Vary Substituents on 2-Aryl Ring (e.g., -OCH3, -Cl, -F, -NO2) Start->Aryl_Mod Cross_Coupling Suzuki/Stille Coupling at 5-position Start->Cross_Coupling Bio_Assay In vitro Biological Assays (e.g., Enzyme Inhibition, Antimicrobial) Aryl_Mod->Bio_Assay Cross_Coupling->Bio_Assay Cell_Assay Cell-based Assays (e.g., Cytotoxicity, Target Engagement) Bio_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Start Iterate caption SAR Exploration Workflow for 2-Aryl-5-bromooxazoles

Caption: A generalized workflow for the synthesis, biological evaluation, and SAR analysis of 2-aryl-5-bromooxazole derivatives.

Comparative Performance with Alternative Scaffolds

To contextualize the therapeutic potential of 2-aryl-5-bromooxazoles, it is essential to compare their performance with other well-established heterocyclic scaffolds targeting similar biological pathways.

ScaffoldKey Biological ActivitiesAdvantagesDisadvantagesRepresentative References
2-Aryl-5-bromooxazoles Anticancer, Antimicrobial, Enzyme Inhibition[1][2]Versatile synthetic handle (5-bromo position), potential for enhanced lipophilicity and target interaction.Limited publicly available, consolidated SAR data.[1][2]
2-Arylbenzoxazoles Anti-inflammatory (COX-2 inhibition), Adenosine A2A receptor antagonists[4][5]Established synthetic routes, proven clinical relevance.May have different ADME/Tox profiles.[4][5]
2,5-Diaryl-1,3,4-oxadiazoles Antibacterial, Antifungal, Antitumor[3]Bioisostere for amides and esters, good metabolic stability.Different electronic distribution compared to oxazoles.[3]
2-Arylthiazoles Antimicrobial, Anti-inflammatory[6][7]Broad-spectrum antimicrobial activity, well-documented SAR.Potential for different toxicity profiles.[6][7]

This comparative analysis underscores that while 2-aryl-5-bromooxazoles share some biological activities with other heterocyclic systems, the presence of the 5-bromo substituent offers unique opportunities for chemical modification and potentially improved pharmacological properties.

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for the synthesis and biological evaluation of 2-aryl-5-bromooxazoles, based on established protocols in the literature.

Synthesis of 2-Aryl-5-bromooxazoles

A common and effective method for the synthesis of the 2-aryloxazole core is the Van Leusen oxazole synthesis, followed by electrophilic bromination.[1]

Step 1: Synthesis of 2-Aryloxazole via Van Leusen Reaction

  • To a solution of an appropriate aryl aldehyde (1.0 eq) in methanol, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq) and potassium carbonate (K₂CO₃) (1.5 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryloxazole.

Step 2: Bromination of the 2-Aryloxazole

  • Dissolve the 2-aryloxazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography to yield the 2-aryl-5-bromooxazole.[1]

The following diagram illustrates the synthetic workflow.

Synthesis_Workflow cluster_step1 Step 1: Van Leusen Oxazole Synthesis cluster_step2 Step 2: Electrophilic Bromination Aryl_Aldehyde Aryl Aldehyde TosMIC TosMIC, K2CO3 Aryl_Aldehyde->TosMIC Reflux Reflux in Methanol TosMIC->Reflux Workup1 Aqueous Workup & Extraction Reflux->Workup1 Purification1 Column Chromatography Workup1->Purification1 Aryloxazole 2-Aryloxazole Purification1->Aryloxazole NBS NBS in THF Aryloxazole->NBS Stir Stir at Room Temperature NBS->Stir Workup2 Quenching & Extraction Stir->Workup2 Purification2 Column Chromatography Workup2->Purification2 Final_Product 2-Aryl-5-bromooxazole Purification2->Final_Product caption Synthetic Workflow for 2-Aryl-5-bromooxazoles

Caption: A step-by-step workflow for the synthesis of 2-aryl-5-bromooxazoles.

In Vitro Biological Evaluation: Antimicrobial Activity Assay

The antimicrobial activity of the synthesized compounds can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive controls (standard antibiotics/antifungals) and negative controls (vehicle only).

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The 2-aryl-5-bromooxazole scaffold represents a promising platform for the development of novel therapeutic agents. The available literature, though not extensive on this specific subclass, strongly suggests that systematic modification of the 2-aryl ring can lead to potent and selective modulators of various biological targets. The 5-bromo substituent is a key feature, offering a gateway for further diversification and optimization of lead compounds.

Future research should focus on the synthesis of diverse libraries of 2-aryl-5-bromooxazoles with a wide range of substituents on the aryl ring to establish more comprehensive and quantitative SAR. Furthermore, exploring various cross-coupling reactions at the 5-position will unlock access to novel chemical space. As our understanding of the SAR of this versatile scaffold deepens, so too will our ability to design and develop next-generation therapeutics for a multitude of diseases.

References

  • Gundeboina, R., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(3), M1440. [Link]

  • Jadhav, S. D., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles. ACS Omega, 8(10), 9635-9654. [Link]

  • Staszewska-Krajewska, O., & Albrecht, Ł. (2022). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. Molecules, 27(19), 6598. [Link]

  • Bertrand, H., et al. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 850-864. [Link]

  • Taha, M., et al. (2017). 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes. Bioorganic Chemistry, 72, 21-31. [Link]

  • Bertrand, H., et al. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. ResearchGate. [Link]

  • de Oliveira, C. S., et al. (2018). Synthesis and Antimicrobial Activity of Glycosylated 2-Aryl-5-amidinobenzimidazoles. Journal of the Brazilian Chemical Society, 29(9), 1936-1949. [Link]

  • Peat, A. J., et al. (2005). Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. Journal of Medicinal Chemistry, 48(5), 1610-1619. [Link]

  • Boddapati, S. N. M., et al. (2022). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Turkish Journal of Chemistry, 46(3), 820-833. [Link]

  • Vicini, P., et al. (2011). Novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones as potent antimicrobial agents. Bioorganic & Medicinal Chemistry, 19(24), 7349-7356. [Link]

  • Bîcu, E., & Vlase, L. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 16(1), 89. [Link]

  • Seth, K., et al. (2013). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ACS Medicinal Chemistry Letters, 4(10), 930-934. [Link]

  • Yurttaş, L., et al. (2023). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. Journal of Biomolecular Structure and Dynamics, 41(14), 6777-6793. [Link]

  • Bertrand, H., et al. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 850-864. [Link]

  • Don, M., et al. (2024). Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. International Journal for Parasitology: Drugs and Drug Resistance, 24, 100522. [Link]

  • Belyaev, A., et al. (2023). Novel 5-Aryl-[1][4][7]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Molecules, 28(10), 4020. [Link]

  • Dukat, M., et al. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry, 39(20), 4017-4026. [Link]

  • Liu, B. L., et al. (2012). Design, synthesis and structure-activity relationship of rhenium 2-arylbenzothiazoles as β-amyloid plaque binding agents. Dalton Transactions, 41(20), 6268-6278. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Compliant Disposal of Oxazole, 5-bromo-2-(2-methylphenyl)-

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical byproducts is a non-negotiable aspect of scientific integrity and laboratory safety.

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical byproducts is a non-negotiable aspect of scientific integrity and laboratory safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Oxazole, 5-bromo-2-(2-methylphenyl)-, ensuring compliance with regulatory standards and safeguarding both personnel and the environment. The procedures outlined here are grounded in the foundational principles of chemical waste management, emphasizing hazard identification, segregation, and regulated disposal pathways.

Hazard Assessment & Chemical Profile

  • Halogenated Organic Compound : The presence of bromine classifies this molecule as a halogenated organic compound. This is the single most critical factor for its disposal, as halogenated wastes have specific disposal pathways, typically requiring high-temperature incineration to prevent the formation of toxic dioxins and furans.[1] Mixing halogenated and non-halogenated waste streams is a common and costly mistake that complicates disposal.

  • Inferred Hazards : Related oxazole and brominated aromatic structures are frequently classified with specific health hazards.[2][3][4] It is prudent to handle Oxazole, 5-bromo-2-(2-methylphenyl)- as a substance with the potential for similar risks.

Table 1: Inferred Hazard Profile for Oxazole, 5-bromo-2-(2-methylphenyl)-

Inferred HazardCorresponding GHS ClassificationRationale & Causality
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Similar chlorinated and brominated heterocyclic compounds are classified as harmful if ingested.[3][4]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)A common characteristic of functionalized aromatic and heterocyclic compounds.[2][3][4]
Eye Damage/Irritation Category 2 (Causes serious eye irritation)Expected based on skin irritation potential and data for similar molecules.[2][3][4]
Target Organ Toxicity Category 3 (May cause respiratory irritation)Vapors or dusts from similar compounds can irritate the respiratory tract.[2][4]
Environmental Hazard Unclassified, but presumedDischarge into the environment and sewer systems must be avoided.[5]

Given this profile, this compound must be treated as a regulated hazardous waste.

Core Principles of Compliant Disposal

The disposal of this chemical is governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA).[6][7] The "cradle-to-grave" principle of RCRA holds the generator (your laboratory) responsible for the waste from its creation to its final, safe disposal.[8]

The Three Pillars of Compliant Disposal:

  • Segregation : Keep this waste stream separate from all others. Specifically, do not mix halogenated organics with non-halogenated organics, acids, bases, or oxidizers.[9][10] Improper mixing can lead to dangerous reactions and makes disposal significantly more difficult and expensive.

  • Containment : Use appropriate, clearly labeled, and sealed containers for waste accumulation.[11]

  • Documentation & Disposal : All waste must be documented and disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[1]

Standard Operating Procedure (SOP) for Disposal

This step-by-step protocol ensures a self-validating system for the safe handling and disposal of Oxazole, 5-bromo-2-(2-methylphenyl)-.

3.1. Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing:

  • Chemical-resistant gloves (Nitrile is a common choice, but consult a glove compatibility chart for extended contact).

  • Safety goggles (or a face shield if there is a splash risk).

  • A properly fitted lab coat .

All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

3.2. Step-by-Step Waste Collection Protocol

  • Designate a Waste Container :

    • Select a clean, dry, and chemically compatible waste container. A glass bottle with a screw cap is typically suitable for this type of waste.[1][9] Ensure the container shows no signs of damage.

    • Do not use food-grade containers (e.g., jars) for hazardous waste.[10]

  • Label the Container :

    • Before adding any waste, affix a "Hazardous Waste" label.

    • Clearly write the full chemical name: "Oxazole, 5-bromo-2-(2-methylphenyl)-" and specify "Halogenated Organic Waste."[1][12]

    • Include relevant hazard pictograms (e.g., exclamation mark for irritant/harmful, and potentially the environmental hazard symbol).

  • Accumulate Waste :

    • Solid Waste : Transfer solid Oxazole, 5-bromo-2-(2-methylphenyl)- waste into the designated container using a dedicated spatula or scoop.

    • Liquid Waste : If the waste is in a solvent, ensure the solvent is compatible with other contents. Transfer the liquid waste via a funnel. Do not mix with incompatible waste streams.[10]

    • Contaminated Materials : Items lightly contaminated (e.g., weighing paper, gloves) should be placed in a sealed, labeled bag and disposed of as solid hazardous waste.

    • Container Capacity : Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills.[13]

  • Store the Waste Container :

    • Keep the waste container securely capped at all times, except when adding waste.[10]

    • Store the container in a designated "Satellite Accumulation Area" (SAA) within the lab.[1][10] This area must be at or near the point of waste generation.

    • The SAA must have secondary containment, such as a spill tray, to contain any potential leaks.[1][11]

  • Arrange for Disposal :

    • Once the container is full (or has been in the SAA for the maximum time allowed by your institution, often 90 days to one year for partially filled containers), contact your EHS department to arrange for pickup.[10][13]

    • The final disposal method will be managed by a licensed facility, which will almost certainly use high-temperature incineration.[5]

Spill & Emergency Procedures

Accidents require immediate and correct action.

  • Minor Spill (Solid) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[2]

    • Use an inert absorbent material (e.g., vermiculite, sand) to collect any remaining residue.[1]

    • Place all contaminated materials into a sealed, labeled container for disposal as hazardous waste.

    • Clean the spill area with an appropriate solvent and wash down with soap and water.

  • Minor Spill (Liquid/Solution) :

    • Alert personnel and remove any ignition sources.[5]

    • Contain the spill with absorbent pads or an inert material.

    • Collect the absorbed material and place it in a sealed, labeled container for disposal.

    • Decontaminate the area.

  • Major Spill :

    • Evacuate the laboratory immediately.

    • Alert others and activate the nearest fire alarm if there is a fire or significant inhalation risk.

    • Contact your institution's emergency response team or EHS department from a safe location.

Visualization of the Disposal Workflow

The following diagram illustrates the logical decision-making process for the compliant disposal of Oxazole, 5-bromo-2-(2-methylphenyl)-.

G cluster_prep Preparation & Collection cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Waste Generated (Solid, Liquid, or Contaminated Labware) container Select Chemically Compatible Container (e.g., Glass) start->container Step 1 labeling Affix 'Hazardous Waste' Label - Full Chemical Name - 'Halogenated Organic Waste' - Hazard Pictograms container->labeling Step 2 storage Store Sealed Container in Designated Satellite Accumulation Area (SAA) labeling->storage Step 3 containment Ensure SAA has Secondary Containment (Spill Tray) storage->containment Best Practice pickup Container Full or Time Limit Reached: Contact EHS for Pickup storage->pickup Step 4 end_point Transport to Licensed Facility for High-Temperature Incineration pickup->end_point Final Step

Caption: Decision workflow for compliant laboratory waste disposal.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Properly Managing Chemical Waste in Labor
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
  • EPA Hazardous Waste Management.
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • Chemical Safety Data Sheet MSDS / SDS - 2-(3-BROMO-PHENYL)-OXAZOLE. ChemicalBook.
  • 5-Bromo-1,3-oxazole hydrochloride Safety D
  • Oxazole Safety D
  • 5-Bromo-2-methylphenol Safety D
  • Essential Procedures for the Safe Disposal of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole. Benchchem.
  • Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies.
  • 5-Chlorobenzo[d]oxazole-2-thiol Safety D

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Handling

A Senior Application Scientist's Guide to Handling Oxazole, 5-bromo-2-(2-methylphenyl)-

This document provides essential, field-proven safety protocols for the handling, storage, and disposal of Oxazole, 5-bromo-2-(2-methylphenyl)- (CAS No. 1391739-99-3).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven safety protocols for the handling, storage, and disposal of Oxazole, 5-bromo-2-(2-methylphenyl)- (CAS No. 1391739-99-3). As a halogenated heterocyclic compound, its unique reactivity profile demands a rigorous and informed approach to laboratory safety. This guide moves beyond mere compliance, explaining the scientific rationale behind each procedural step to empower researchers and ensure a self-validating system of safety.

Core Hazard Profile and Risk Assessment

Understanding the specific hazards of Oxazole, 5-bromo-2-(2-methylphenyl)- is the foundation of safe handling. The primary risks are associated with direct contact and inhalation. Data from suppliers and analogous compounds confirm its hazard classification.[1][2]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.[3]
Eye IrritationH319Causes serious eye irritation.[3]
Respiratory IrritationH335May cause respiratory irritation.[1]

Expert Insight: The Significance of the Bromine Moiety The presence of a bromine atom on the oxazole ring warrants special consideration. Studies on various brominated organic compounds suggest the potential for broader systemic effects, including endocrine disruption and thyroid impacts with prolonged or significant exposure.[4][5][6] While this specific molecule has not been extensively studied for long-term toxicity, the potential risks underscore the necessity of minimizing exposure through the stringent engineering controls and personal protective equipment detailed below.

Multi-Level Personal Protective Equipment (PPE) Protocol

The selection of PPE is not static; it must adapt to the specific experimental context. A tiered approach ensures that protection levels are matched to the risk of exposure.[7][8]

Protection LevelRequired PPERationale and Use Case
Level D: Standard Laboratory Operations Safety glasses with side shields, standard lab coat, single pair of nitrile gloves, closed-toe shoes.For handling small quantities (<1g) of the solid compound exclusively within a certified chemical fume hood.[7]
Level C: Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron over a lab coat, double-gloving (nitrile), closed-toe shoes.Required when transferring solutions, performing reactions involving heating or agitation, or handling larger quantities where splashes or aerosol generation is possible.[2][7][9]
Level B: Emergency Response (Spills/Releases) Full-face respirator with appropriate cartridges for organic vapors and particulates, chemical-resistant suit or coveralls, heavy-duty outer gloves, nitrile inner gloves, chemical-resistant boots.For responding to significant spills or uncontrolled releases of the compound outside of a fume hood.[7][8]
Eye and Face Protection

Standard safety glasses are insufficient for liquid transfers. Chemical splash goggles conforming to European Standard EN166 or OSHA 29 CFR 1910.133 are mandatory to prevent contact with irritants.[2][10] A face shield should be worn over goggles during any operation with a significant splash hazard.[9][11]

Skin and Body Protection

Nitrile gloves provide effective protection against incidental contact with many solvents and organic compounds.[9] For prolonged handling or immersion, consult a glove compatibility chart. Always remove gloves using the proper technique to avoid contaminating your skin. A standard lab coat is sufficient for small-scale work in a fume hood, but a chemical-resistant apron should be added for larger-scale operations.[2]

Respiratory Protection

All work with Oxazole, 5-bromo-2-(2-methylphenyl)- must be conducted within a properly functioning and certified chemical fume hood. This is the primary engineering control to prevent respiratory exposure.[2][7] A respirator (Level B/C) is reserved for emergency spill situations where the containment of the fume hood has been breached.

Operational Plan: A Step-by-Step Workflow

A systematic workflow minimizes the risk of accidental exposure and ensures procedural consistency.

  • Preparation:

    • Confirm the chemical fume hood has a valid certification.

    • Designate a specific work area within the hood and cover it with absorbent, disposable bench paper.

    • Prepare and clearly label all necessary equipment (glassware, spatulas, etc.).

    • Ensure an appropriate spill kit and designated, labeled halogenated waste containers are immediately accessible.[11]

  • Handling the Compound:

    • Don the appropriate Level D or C PPE before handling the primary container.

    • When weighing the solid, use an analytical balance inside the fume hood or use a powder-containment hood to prevent the generation of airborne dust.[1]

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the primary container sealed when not in use.[12]

  • Post-Handling Decontamination:

    • Wipe down the designated work area and any equipment used with an appropriate solvent (e.g., isopropanol or ethanol), collecting the waste wipes in the solid halogenated waste container.[13]

    • Wash all glassware thoroughly.

    • Remove PPE in the correct order (gloves first), disposing of all single-use items in the designated waste stream.

    • Wash hands thoroughly with soap and water after exiting the laboratory.[1][3]

Emergency Protocol: Spill Management

Immediate and correct response to a spill is critical to containing the hazard. The following workflow should be ingrained in all laboratory personnel.

Spill_Response_Workflow assess Assess Spill (Size & Location) small_spill Small Spill (<1g, in fume hood) assess->small_spill Is it small & contained? large_spill Large Spill (>1g or outside hood) assess->large_spill No ppe Don Level B/C Emergency PPE small_spill->ppe alert Alert Colleagues & Evacuate Area large_spill->alert secure Secure Area & Restrict Access alert->secure secure->ppe contain Contain Spill (Use absorbent pads) ppe->contain cleanup Collect Material (Use non-sparking tools) contain->cleanup decontaminate Decontaminate Area (Wipe with solvent) cleanup->decontaminate dispose Package & Label Waste For Disposal decontaminate->dispose

Caption: Workflow for responding to a chemical spill of Oxazole, 5-bromo-2-(2-methylphenyl)-.

Spill Cleanup Procedure:

  • Evacuate and Alert: For any large spill, immediately alert others and evacuate the area. Restrict access.[13]

  • Don PPE: Wear the appropriate PPE for the scale of the spill (Level C or B).[7]

  • Contain: For solid spills, carefully sweep the material or use a vacuum with a HEPA filter. AVOID generating dust.[1][13] For liquid spills, cover with an inert absorbent material like vermiculite or sand.

  • Collect: Carefully scoop the contained material and absorbent into a designated, leak-proof container. Use non-sparking tools.[7]

  • Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate solvent, collecting all cleaning materials as hazardous waste.[13]

  • Dispose: Seal and label the waste container as "Halogenated Organic Waste" and arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[11]

Disposal and Storage Plan

Proper segregation and storage are non-negotiable for halogenated compounds.

Waste Disposal
  • Classification: All waste containing this compound (solid, liquid, contaminated PPE) must be classified as Halogenated Organic Waste .[11]

  • Segregation: Do NOT mix halogenated waste with non-halogenated organic waste.[12][14] This is critical for proper incineration and prevents the formation of dioxins.

  • Containers: Use dedicated, clearly labeled, and leak-proof waste containers, preferably made of high-density polyethylene (HDPE).[11][12] Keep containers closed when not in use.

Chemical Storage
  • Location: Store Oxazole, 5-bromo-2-(2-methylphenyl)- in a cool, dry, and well-ventilated area away from direct sunlight and heat.[12][15]

  • Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.[12][15]

  • Containment: Store the primary container within a chemically resistant secondary containment tray to prevent the spread of material in case of a leak.[16] Avoid storing chemicals directly on benchtops, in fume hoods, or above eye level.[15][16]

References

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Halogenated Solvents Safety Guidelines. Washington State University. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

  • 5-(5-Bromo-2-fluoro-3-methylphenyl)oxazole. Chemsrc. [Link]

  • Health toxicity effects of brominated flame retardants: From environmental to human exposure. PubMed. [Link]

  • Toxicological evaluation of brominated vegetable oil in Sprague Dawley rats. PubMed. [Link]

  • Chemical Storage Guidelines. Louisiana State University. [Link]

  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. MDPI. [Link]

  • Chapter 8 Oxazoles and benzoxazoles. ResearchGate. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

  • Handling, Storage and Disposal of Hazardous, Time Sensitive, and Expired Chemicals. Weizmann Institute of Science. [Link]

  • Chemical Storage Guidelines. Environmental Health and Safety, University of California, Berkeley. [Link]

  • The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: an overview. PubMed. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxazole, 5-bromo-2-(2-methylphenyl)-
Reactant of Route 2
Oxazole, 5-bromo-2-(2-methylphenyl)-
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